10-Methylheptadecanoyl-CoA
Description
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Properties
Molecular Formula |
C39H70N7O17P3S |
|---|---|
Molecular Weight |
1034.0 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-methylheptadecanethioate |
InChI |
InChI=1S/C39H70N7O17P3S/c1-5-6-7-10-13-16-27(2)17-14-11-8-9-12-15-18-30(48)67-22-21-41-29(47)19-20-42-37(51)34(50)39(3,4)24-60-66(57,58)63-65(55,56)59-23-28-33(62-64(52,53)54)32(49)38(61-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,49-50H,5-24H2,1-4H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54) |
InChI Key |
GCDZETQAKLGASO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to the Biological Significance of 10-Methylheptadecanoyl-CoA
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
10-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA molecule that, while not extensively studied individually, belongs to a class of lipids with emerging biological importance. As an activated form of 10-methylheptadecanoic acid, its significance is intrinsically linked to the metabolism and signaling functions of branched-chain fatty acids (BCFAs). This technical guide synthesizes the current understanding of BCFAs to infer the potential roles of this compound in cellular physiology. We delve into its probable metabolic pathways, its potential as a signaling molecule, and the analytical methodologies required for its investigation. This document aims to provide a foundational resource for researchers interested in exploring the nuanced contributions of specific BCFAs to health and disease.
Introduction to Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) are characterized by the presence of one or more methyl groups along their acyl chain. These modifications alter their physical properties, such as lowering their melting point and increasing fluidity compared to their straight-chain counterparts. BCFAs are found in various organisms, from bacteria to mammals, and are integral components of cell membranes, influencing their fluidity and function. The activation of BCFAs to their coenzyme A (CoA) thioesters, such as this compound, is a critical step that primes them for participation in various metabolic and signaling pathways.
Metabolism of this compound
The precise metabolic pathways for this compound have not been explicitly elucidated. However, based on the known metabolism of other BCFAs, we can propose a putative metabolic network.
Biosynthesis
The biosynthesis of mid-chain methyl-branched fatty acids like 10-methylheptadecanoic acid is not as well understood as that of iso- and anteiso-BCFAs, which utilize branched-chain amino acids as primers. In some bacteria, the biosynthesis of tuberculostearic acid (10-methyloctadecanoic acid), a close structural analog, involves the methylation of an oleic acid precursor already incorporated into a phospholipid. A similar mechanism could be involved in the synthesis of 10-methylheptadecanoic acid.
Once synthesized, the free fatty acid must be activated to its CoA thioester by an acyl-CoA synthetase (ACS) to become metabolically active.
Logical Relationship: Activation of 10-Methylheptadecanoic Acid
Caption: Activation of 10-methylheptadecanoic acid to its CoA ester.
Degradation
The degradation of BCFAs can be more complex than that of straight-chain fatty acids. The position of the methyl group is a key determinant of the degradation pathway.
-
β-Oxidation: If the methyl group does not sterically hinder the enzymes of β-oxidation, the acyl chain can be shortened by two-carbon units. For this compound, β-oxidation could proceed until the methyl branch is near the carboxyl end.
-
α-Oxidation: When a methyl group is present on the β-carbon, as can occur after several rounds of β-oxidation, α-oxidation is required to remove a single carbon atom, thus shifting the methyl group and allowing β-oxidation to resume.
-
ω-Oxidation: This is a minor pathway that involves oxidation at the terminal methyl group of the acyl chain.
Signaling Roles of Branched-Chain Fatty Acyl-CoAs
Recent evidence has highlighted the role of fatty acyl-CoAs as signaling molecules, particularly as ligands for nuclear receptors.
Peroxisome Proliferator-Activated Receptors (PPARs)
Branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα, a nuclear receptor that plays a central role in the regulation of lipid and glucose metabolism. The binding of a ligand to PPARα leads to the transcription of genes involved in fatty acid oxidation.
Signaling Pathway: PPARα Activation by Branched-Chain Fatty Acyl-CoAs
Caption: Proposed PPARα activation by this compound.
The activation of PPARα by branched-chain fatty acyl-CoAs suggests a feedback mechanism where the accumulation of these molecules can upregulate their own degradation.
Quantitative Data on PPARα Activation
While specific data for this compound is not available, studies on other BCFAs provide valuable insights.
| Ligand | Receptor | Affinity (Kd) | Reference |
| Phytanoyl-CoA | PPARα | ~11 nM | [1] |
| Pristanoyl-CoA | PPARα | ~11 nM | [1] |
These affinities are significantly higher than for the corresponding free fatty acids, indicating that the CoA thioester is the active ligand.
Experimental Protocols
Investigating the biological significance of this compound requires robust analytical methods to quantify its levels and detailed experimental procedures to assess its function.
Quantification of this compound by LC-MS/MS
Objective: To quantify the concentration of this compound in biological samples.
Methodology:
-
Sample Preparation:
-
Homogenize tissues or cells in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water).
-
Include an internal standard, such as a stable isotope-labeled or odd-chain branched-chain acyl-CoA, for accurate quantification.
-
Centrifuge to pellet proteins and other insoluble material.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the extract in a solvent compatible with the LC mobile phase.
-
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for detection. The transition would involve the precursor ion (the molecular weight of this compound) and a characteristic product ion (resulting from the fragmentation of the CoA moiety).
-
Experimental Workflow: LC-MS/MS Analysis of Acyl-CoAs
Caption: Workflow for the quantification of acyl-CoAs by LC-MS/MS.
Analysis of 10-Methylheptadecanoic Acid by GC-MS
Objective: To determine the total amount of 10-methylheptadecanoic acid (free and esterified) in a sample.
Methodology:
-
Lipid Extraction and Saponification:
-
Extract total lipids from the sample using a method such as Folch or Bligh-Dyer.
-
Saponify the lipid extract with a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms.
-
-
Derivatization:
-
Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol or by acid-catalyzed methylation.
-
-
Gas Chromatography (GC):
-
Separate the FAMEs on a capillary column suitable for fatty acid analysis (e.g., a polar column).
-
Use a temperature gradient to elute the FAMEs based on their boiling points and polarity.
-
-
Mass Spectrometry (MS):
-
Identify the 10-methylheptadecanoic acid methyl ester based on its retention time and mass spectrum. The fragmentation pattern will be characteristic of the methyl branch position.
-
Conclusion and Future Directions
While direct evidence for the biological significance of this compound is currently limited, its identity as a branched-chain fatty acyl-CoA places it at the intersection of lipid metabolism and cellular signaling. Extrapolating from the known functions of similar molecules, it is plausible that this compound plays a role in modulating membrane properties and regulating gene expression through nuclear receptors like PPARα.
Future research should focus on:
-
Developing specific antibodies and analytical standards to accurately quantify endogenous levels of this compound in various tissues and disease states.
-
Investigating the enzymatic machinery responsible for the biosynthesis and degradation of 10-methylheptadecanoic acid.
-
Elucidating its specific molecular targets and its role in signaling pathways beyond PPARα.
-
Synthesizing and utilizing this compound in cell-based and in vivo models to directly probe its physiological and pathological functions.
A deeper understanding of the specific roles of individual branched-chain fatty acyl-CoAs like this compound will undoubtedly open new avenues for therapeutic intervention in metabolic and inflammatory diseases.
References
The Emergence of 10-Methylheptadecanoyl-CoA: A Technical Guide to its Synthesis, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of lipid metabolism has unveiled a complex world of signaling molecules and metabolic intermediates that play crucial roles in cellular function and disease. Among these, branched-chain fatty acyl-CoAs have emerged as significant players, acting as key regulators of metabolic pathways. This technical guide focuses on 10-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA that has garnered interest for its potential involvement in cellular signaling and metabolism. While a singular "discovery" event for this molecule is not prominent in scientific literature, its availability for research suggests its importance has been recognized through systematic studies of lipidomics and the synthesis of novel fatty acid derivatives. This document provides an in-depth overview of the probable methods for its synthesis, purification, and characterization, reflecting the general workflows for similar long-chain and branched-chain fatty acyl-CoAs.
Putative Discovery Context: A Product of Systematic Investigation
The identification of this compound likely arose from broader investigations into the biological activities of branched-chain fatty acids. Research into the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, by various fatty acids has been a significant area of study.[1][2][3][4] It is plausible that this compound was synthesized as part of a library of branched-chain fatty acyl-CoAs to investigate the structure-activity relationship of PPARα ligands. The precursor, 10-methylheptadecanoic acid, is a known component of certain bacteria and dietary sources, providing a natural basis for its investigation.
Synthesis and Isolation: A Chemo-Enzymatic Approach
Given the challenges in isolating sufficient quantities of specific acyl-CoAs from biological matrices, chemical or chemo-enzymatic synthesis is the most probable and practical method for obtaining pure this compound for research purposes. The following protocol outlines a general and effective method.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of long-chain acyl-CoA esters.
1. Materials:
-
10-Methylheptadecanoic acid
-
Coenzyme A (CoA) trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Diethyl ether
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
2. Procedure:
-
Step 1: Activation of 10-Methylheptadecanoic Acid:
-
Dissolve 10-methylheptadecanoic acid and N-Hydroxysuccinimide (NHS) in anhydrous Dimethylformamide (DMF).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) to the solution and stir at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Extract the filtrate with ethyl acetate and wash sequentially with sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the NHS ester of 10-methylheptadecanoic acid.
-
-
Step 2: Thioesterification with Coenzyme A:
-
Dissolve the NHS ester of 10-methylheptadecanoic acid in a minimal amount of DMF.
-
Dissolve Coenzyme A (CoA) trilithium salt in potassium phosphate buffer (pH 7.0).
-
Slowly add the NHS ester solution to the CoA solution while stirring on ice.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
-
Step 3: Purification by Solid-Phase Extraction (SPE) and HPLC:
-
Acidify the reaction mixture with a small amount of formic acid.
-
Load the mixture onto a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.
-
Wash the cartridge with water to remove unreacted CoA and salts.
-
Elute the this compound with a methanol/water mixture.
-
Further purify the eluted product using a semi-preparative HPLC system with a C18 column and a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Collect the fractions containing the product, identified by UV absorbance at 260 nm.
-
Lyophilize the purified fractions to obtain this compound as a white powder.
-
Diagram of the Synthesis and Purification Workflow:
Caption: Workflow for the synthesis and purification of this compound.
Characterization and Data Presentation
Accurate characterization of the synthesized this compound is essential. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are the primary methods for confirming the identity and purity of the compound.
Experimental Protocol: LC-MS/MS Analysis
1. Instrumentation:
-
Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1500.
-
MS/MS: Collision-induced dissociation (CID) of the precursor ion.
Quantitative Data Summary
The following table summarizes the expected quantitative data for this compound.
| Parameter | Expected Value | Method of Determination |
| Molecular Formula | C39H70N7O17P3S | Calculation |
| Monoisotopic Mass | 1045.3790 | High-Resolution Mass Spectrometry |
| [M+H]+ (m/z) | 1046.3868 | Mass Spectrometry (ESI+) |
| [M+Na]+ (m/z) | 1068.3688 | Mass Spectrometry (ESI+) |
| Purity | >95% | HPLC-UV (260 nm) |
| Retention Time | Analyte-specific | LC-MS |
Biological Context: A Potential Regulator of Metabolism
Branched-chain fatty acyl-CoAs are known to be involved in various metabolic processes. They can serve as substrates for energy production through β-oxidation and act as signaling molecules. A key signaling role for branched-chain fatty acyl-CoAs is their ability to act as ligands for the nuclear receptor PPARα.[1][2][3][4] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid oxidation.
Signaling Pathway: PPARα Activation
The diagram below illustrates the putative signaling pathway involving this compound.
Caption: Putative signaling pathway of PPARα activation by this compound.
Conclusion
This compound represents an important tool for researchers investigating the intricacies of lipid metabolism and cellular signaling. While its "discovery" may be more aptly described as a targeted synthesis for research, its potential role as a bioactive lipid warrants further investigation. The methodologies outlined in this guide provide a comprehensive framework for the synthesis, purification, and characterization of this and other branched-chain fatty acyl-CoAs, enabling further exploration of their biological functions and potential as therapeutic targets. The continued development of sophisticated analytical techniques will undoubtedly shed more light on the precise roles of these fascinating molecules in health and disease.
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Unveiling the Origins of 10-Methylheptadecanoyl-CoA: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
10-Methylheptadecanoyl-CoA is a saturated, mid-chain branched fatty acyl-CoA that has been identified in a select number of organisms. As with other fatty acyl-CoAs, it is presumed to be an intermediate in the biosynthesis and metabolism of its corresponding fatty acid, 10-methylheptadecanoic acid. The unique methyl branching in the center of the acyl chain suggests specialized enzymatic machinery for its synthesis and potential for distinct biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, delves into the elucidated biosynthetic pathways of mid-chain branched fatty acids, presents detailed experimental protocols for its analysis, and discusses its potential biological significance. This document aims to serve as a foundational resource for researchers investigating the metabolism and therapeutic potential of branched-chain fatty acids.
Natural Sources of 10-Methylheptadecanoic Acid and its CoA Derivative
The occurrence of 10-methylheptadecanoic acid, the precursor to this compound, is not widespread in nature. Its presence has been confirmed in a limited but diverse range of organisms, suggesting distinct metabolic capabilities. The primary sources identified in the scientific literature include bacteria and plants.
Table 1: Documented Natural Sources of 10-Methylheptadecanoic Acid
| Kingdom | Phylum/Division | Genus/Species | Common Name | Reference(s) |
| Bacteria | Actinobacteria | Nocardia globerula | - | [1] |
| Plantae | Tracheophyta | Triticum aestivum | Common Wheat | [2] |
Note: The presence of the free fatty acid is a strong indicator of the transient existence of its activated CoA form within the organism's metabolic pathways.
A closely related and more extensively studied compound is 10-methyloctadecanoic acid, also known as tuberculostearic acid. This mid-chain branched fatty acid is a characteristic component of the cell envelope of Mycobacterium tuberculosis and other related actinomycetes[3]. The established biosynthesis of tuberculostearic acid provides a valuable model for understanding the formation of 10-methylheptadecanoic acid.
Biosynthesis of Mid-Chain Methyl-Branched Fatty Acyl-CoAs
The formation of a methyl group in the middle of a fatty acyl chain is a specialized biochemical process, distinct from the more common iso- and anteiso- branching patterns that arise from the use of branched-chain amino acid-derived primers. The biosynthesis of 10-methyl branched fatty acids has been elucidated in actinomycetes and involves a two-step enzymatic pathway that modifies a pre-existing unsaturated fatty acid.
The proposed pathway begins with an unsaturated fatty acyl chain, typically oleoyl-CoA (C18:1Δ9), bound to a phospholipid. A methyltransferase then acts on this substrate, followed by a reductase to produce the saturated, methyl-branched product.
Key Enzymes in 10-Methyl Fatty Acid Synthesis
-
S-adenosyl-L-methionine-dependent methyltransferase (BfaB): This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-10 position of a Δ9-monounsaturated fatty acyl chain within a phospholipid, creating a 10-methylene intermediate[3][4].
-
NAD(P)H-dependent reductase (BfaA): This enzyme reduces the double bond of the 10-methylene intermediate to produce the final 10-methyl saturated fatty acyl chain[3][4].
Following the modification of the fatty acid within the phospholipid, it can be released by phospholipases and subsequently activated to its CoA thioester, this compound, by an acyl-CoA synthetase.
Figure 1: Proposed biosynthetic pathway for this compound.
Experimental Protocols for Analysis
The analysis of this compound requires sensitive and specific analytical techniques due to its likely low abundance and its similarity to other fatty acyl-CoAs. The general workflow involves extraction from biological material, purification, and analysis by mass spectrometry. For the corresponding fatty acid, gas chromatography-mass spectrometry (GC-MS) is the method of choice after derivatization.
Quantification of 10-Methylheptadecanoic Acid by GC-MS
This protocol is adapted from methodologies for the analysis of bacterial fatty acids[5].
1. Sample Preparation and Lipid Extraction:
- Harvest cells or homogenize tissue samples.
- Add an appropriate internal standard, such as a non-native, odd-chain fatty acid (e.g., heptadecanoic acid), at a known concentration.
- Perform a one-phase Bligh-Dyer extraction by adding a mixture of chloroform (B151607):methanol:water to the sample.
- Separate the phases by centrifugation. The lipids will be in the lower chloroform phase.
- Collect the chloroform phase and dry it under a stream of nitrogen.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
- To the dried lipid extract, add a solution of sodium methoxide (B1231860) in methanol.
- Incubate at 50°C for 10 minutes to convert the fatty acids to their methyl esters.
- Stop the reaction by adding an acid, such as acetic acid.
3. FAMEs Extraction:
- Add hexane (B92381) to the reaction mixture to extract the FAMEs.
- Vortex and centrifuge to separate the phases.
- Transfer the upper hexane phase containing the FAMEs to a new vial for GC-MS analysis.
4. GC-MS Analysis:
- Inject the FAMEs extract into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms).
- Use a temperature gradient to separate the FAMEs based on their volatility and polarity.
- Detect the eluting compounds using a mass spectrometer.
- Identify 10-methylheptadecanoate methyl ester by its retention time and mass spectrum.
- Quantify the amount of 10-methylheptadecanoic acid by comparing the peak area of its FAME to that of the internal standard.
"Sample" [label="Biological Sample\n(e.g., Bacterial Pellet)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Extraction" [label="Lipid Extraction\n(Bligh-Dyer)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Derivatization" [label="Transesterification to FAMEs\n(Sodium Methoxide)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"FAME_Extraction" [label="Hexane Extraction", fillcolor="#FBBC05", fontcolor="#202124"];
"Analysis" [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Data" [label="Quantification of\n10-Methylheptadecanoic Acid", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"];
"Sample" -> "Extraction";
"Extraction" -> "Derivatization";
"Derivatization" -> "FAME_Extraction";
"FAME_Extraction" -> "Analysis";
"Analysis" -> "Data";
}
Figure 2: Workflow for GC-MS analysis of 10-methylheptadecanoic acid.
Biological Role and Significance
The precise biological function of this compound and its corresponding fatty acid is not yet fully understood. However, based on the roles of other branched-chain fatty acids in bacteria, it is likely that 10-methylheptadecanoic acid is incorporated into the cell membrane phospholipids. The mid-chain methyl group would disrupt the ordered packing of the acyl chains, thereby increasing membrane fluidity. This could be an adaptation to various environmental stresses, such as changes in temperature.
In the context of drug development, the enzymes involved in the biosynthesis of 10-methyl branched fatty acids, being unique to certain bacteria and absent in humans, could represent novel targets for the development of new antimicrobial agents.
Conclusion
This compound is a rare, mid-chain branched fatty acyl-CoA found in select bacteria and plants. Its biosynthesis likely proceeds through a unique pathway involving the methylation of a monounsaturated fatty acid precursor. While quantitative data on its abundance is scarce, established analytical methods can be adapted for its detection and quantification. Further research is warranted to fully elucidate the distribution of this molecule in nature, its precise biological roles, and the potential of its biosynthetic pathway as a target for therapeutic intervention. This guide provides a current and comprehensive foundation for scientists and researchers embarking on the study of this intriguing molecule.
References
- 1. academic.oup.com [academic.oup.com]
- 2. NP-MRD: Showing NP-Card for 10-Methylheptadecanoic acid (NP0083682) [np-mrd.org]
- 3. research.chalmers.se [research.chalmers.se]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
10-Methylheptadecanoyl-CoA: A Potential Biomarker in the Landscape of Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic diseases, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome, represent a growing global health crisis. The identification of novel biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. Among the emerging candidates, branched-chain fatty acids (BCFAs) and their activated forms, branched-chain fatty acyl-Coenzyme A (acyl-CoA) thioesters, are gaining significant attention. This technical guide focuses on 10-methylheptadecanoyl-CoA, a specific monomethyl-branched acyl-CoA, as a potential, albeit currently under-investigated, biomarker within this class. While direct evidence for this compound is limited, this document extrapolates from the broader knowledge of BCFAs to provide a framework for its potential role and the methodologies required for its study.
Data Presentation: Quantitative Insights into Branched-Chain Fatty Acids in Metabolic Disease
Quantitative data directly linking this compound to metabolic diseases is not yet prevalent in published literature. However, studies on the broader class of BCFAs consistently demonstrate an inverse relationship with metabolic syndrome and its components. Lower circulating levels of BCFAs are associated with a higher risk of these conditions. The following tables summarize representative findings for BCFAs, providing a basis for hypothesizing the potential changes in this compound levels.
Table 1: Circulating Branched-Chain Fatty Acid Levels in Metabolic Syndrome
| Analyte Class | Patient Population | Control Population | Fold Change (Patient vs. Control) | Tissue/Fluid | Key Findings |
| Total BCFAs | High-risk for Metabolic Syndrome | Low-risk for Metabolic Syndrome | Lower | Serum/Adipose Tissue | A meta-analysis revealed significantly lower levels of endogenous BCFAs in individuals at high risk for metabolic syndrome.[1][2] |
| Iso-BCFAs | Morbidly Obese | Lean Controls | Lower | Serum | Patients with excess weight have been found to have significantly lower serum iso-BCFA levels. |
| Monomethyl BCFAs | Obese | Lean Controls | ~30% Lower | Adipose Tissue | The content of monomethyl BCFAs in the adipose tissue of obese patients was approximately 30% lower than in lean individuals. |
Table 2: Branched-Chain Fatty Acids and Markers of Insulin Resistance
| Analyte Class | Correlation with Insulin Resistance | Correlation with Triglycerides | Tissue/Fluid |
| Serum BCFAs | Inverse | Inverse | Serum |
| Adipose Tissue Monomethyl BCFAs | Inverse | Not Reported | Adipose Tissue |
Experimental Protocols: Quantification of this compound
The quantification of this compound in biological matrices is challenging due to its low abundance and the presence of numerous isomers. A highly sensitive and specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required. Below is a generalized protocol adapted from methods for long-chain and branched-chain fatty acyl-CoAs.[3][4][5]
Objective: To quantify the concentration of this compound in plasma and tissue samples.
Materials:
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Isopropanol (IPA), Water (LC-MS grade)
-
Reagents: Potassium phosphate (B84403) monobasic, Ammonium (B1175870) hydroxide (B78521), Formic acid
-
Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled analogue of this compound (if available).
-
Solid Phase Extraction (SPE) Cartridges: C18 or similar reversed-phase chemistry.
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Sample Homogenization (for tissue):
-
Approximately 40 mg of frozen tissue is homogenized on ice in a solution of 100 mM potassium phosphate (pH 4.9) and ACN:IPA:MeOH (3:1:1) containing the internal standard.[3]
-
The homogenate is vortexed, sonicated, and centrifuged. The supernatant is collected.
-
-
Lipid Extraction (for plasma):
-
A modified Folch extraction is performed on plasma samples spiked with the internal standard, using a mixture of chloroform (B151607) and methanol to separate the lipid-containing organic phase.
-
-
Solid Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
The supernatant from the tissue homogenate or the dried and reconstituted lipid extract from plasma is loaded onto a pre-conditioned SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
Acyl-CoAs are eluted with a high-organic solvent mixture.
-
The eluate is dried under a stream of nitrogen.
-
-
Sample Reconstitution:
-
The dried extract is reconstituted in a small volume of an appropriate solvent, such as 50:50 MeOH:water, and centrifuged to pellet any insoluble debris.[3] The supernatant is then transferred to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by infusing a pure standard. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety (507 Da).[4]
-
Example Transition (Hypothetical): For this compound (C39H70N7O17P3S, MW: 1034.00), the precursor ion [M+H]+ would be m/z 1035.0. A potential product ion would correspond to the acyl-pantetheine fragment.
-
-
-
Quantification:
-
A calibration curve is generated using a series of known concentrations of a this compound standard.
-
The peak area ratio of the analyte to the internal standard is used to calculate the concentration in the unknown samples.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the quantification of this compound.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 10-Methylheptadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of 10-Methylheptadecanoyl-CoA, a key component of the cell envelope in Mycobacterium species and a derivative of tuberculostearic acid. The guide details the enzymatic steps, from the modification of oleic acid to the final activation of 10-methylheptadecanoic acid. It includes a summary of the key enzymes involved, available quantitative data, detailed experimental protocols for enzyme assays, and a discussion on the regulation of this vital metabolic pathway. This document is intended to serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development, particularly those focused on anti-mycobacterial therapies.
Introduction
10-Methylheptadecanoic acid, also known as tuberculostearic acid, is a saturated fatty acid that is a characteristic component of lipids in various mycobacteria, including the pathogenic Mycobacterium tuberculosis. Its presence is often used as a biomarker for detecting mycobacterial infections. The activated form of this fatty acid, this compound, serves as a precursor for the synthesis of more complex lipids that are integral to the structure and function of the mycobacterial cell envelope, contributing to its unique impermeability and resistance to antibiotics. Understanding the biosynthetic pathway of this molecule is therefore of significant interest for the development of novel anti-tuberculosis drugs.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the modification of an existing unsaturated fatty acid, oleic acid (18:1Δ9), which is typically already incorporated into phospholipids (B1166683) within the bacterial membrane. The pathway can be broadly divided into three main stages:
-
Methylation of Oleoyl-Phospholipid: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase catalyzes the addition of a methyl group to the double bond of the oleoyl (B10858665) moiety, forming a 10-methylene-octadecanoyl intermediate.
-
Reduction of the Methylene (B1212753) Intermediate: An NADPH-dependent oxidoreductase reduces the methylene group to a methyl group, yielding a 10-methyl-octadecanoyl (tuberculostearoyl) phospholipid.
-
Activation to this compound: The 10-methylheptadecanoic acid is cleaved from the phospholipid and then activated to its coenzyme A (CoA) thioester, this compound, by a fatty acyl-CoA ligase.
The overall pathway is depicted in the following diagram:
Key Enzymes in the Pathway
The biosynthesis of this compound is catalyzed by a series of enzymes with specific functions.
S-Adenosyl-L-methionine-dependent Methyltransferase (Cfa/BfaB)
The first committed step in the pathway is the methylation of the oleoyl group of a phospholipid. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. In Mycobacterium smegmatis, this enzyme is encoded by the cfa gene (cyclopropane fatty acid synthase homolog)[1][2]. In other mycobacteria, such as Mycobacterium avium subspecies paratuberculosis, the homologous enzyme is referred to as BfaB[3][4]. These enzymes utilize SAM as the methyl donor to form a 10-methylene-octadecanoyl intermediate.
FAD-binding Oxidoreductase (BfaA)
The second step is the reduction of the 10-methylene intermediate to form the final 10-methyl branch. This reaction is catalyzed by a Flavin Adenine Dinucleotide (FAD)-binding oxidoreductase, designated as BfaA[3][4]. This enzyme utilizes NADPH as the reducing equivalent to convert the exocyclic double bond of the methylene group into a saturated methyl group.
Fatty Acyl-CoA Ligase
Following the modification of the fatty acid chain while it is attached to a phospholipid, the mature 10-methylheptadecanoic acid must be released and then activated for subsequent metabolic processes. The activation is a two-step process catalyzed by a fatty acyl-CoA ligase (FACL), which involves the formation of an acyl-AMP intermediate followed by the transfer of the acyl group to Coenzyme A. While Mycobacterium tuberculosis possesses a large number of putative FACLs, the specific enzyme responsible for the activation of 10-methylheptadecanoic acid has not been definitively identified[5][6]. However, mycobacterial FACLs are known to have broad substrate specificity, suggesting that one or more of these enzymes can likely activate this branched-chain fatty acid[5].
Quantitative Data
Quantitative data on the enzymes of the this compound biosynthetic pathway is limited. The available information is summarized in the table below.
| Enzyme | Organism | Substrate(s) | Km | Vmax | kcat | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Cfa (Methyltransferase) | M. smegmatis | Phosphatidylglycerol (16:0/18:1), SAM | N/A | N/A | N/A | N/A | N/A | [7] |
| BfaB (Methyltransferase) | M. avium subsp. paratuberculosis | Oleic acid, SAM | N/A | N/A | N/A | N/A | N/A | [3] |
| BfaA (Oxidoreductase) | M. avium subsp. paratuberculosis | 10-methylene stearate, NADPH | N/A | N/A | N/A | N/A | N/A | [3] |
| FadD13 (Fatty Acyl-CoA Ligase) | M. tuberculosis | Palmitic acid, ATP, CoA | 19.79 µM (Palmitic acid), 0.23 mM (ATP), 0.13 mM (CoA) | N/A | 0.03 s-1 | 8.0 | 37 | [8] |
Note: N/A indicates that the data is not available in the reviewed literature. The data for FadD13 is provided as an example of a mycobacterial fatty acyl-CoA ligase, though its specific activity with 10-methylheptadecanoic acid has not been reported.
Experimental Protocols
This section provides generalized protocols for the key experiments related to the study of the this compound biosynthetic pathway.
Expression and Purification of Recombinant Cfa/BfaB and BfaA
A general workflow for obtaining purified enzymes for in vitro studies is outlined below.
Detailed Methodologies:
-
Gene Amplification and Cloning: The open reading frames of cfa/bfaB and bfaA are amplified from mycobacterial genomic DNA using specific primers. The PCR products are then cloned into a suitable expression vector, such as pET-28a, which allows for the expression of N-terminally His-tagged proteins.
-
Protein Expression: The resulting plasmids are transformed into an E. coli expression host like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a detergent (e.g., Triton X-100) and a protease inhibitor cocktail. After cell lysis by sonication or French press, the lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a higher concentration of imidazole. The purified protein is dialyzed against a storage buffer and its purity is assessed by SDS-PAGE.
In Vitro Methyltransferase (Cfa/BfaB) Assay
The activity of the Cfa/BfaB methyltransferase can be measured by monitoring the production of S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction.
Principle: The assay relies on the detection of SAH using a coupled enzyme system.
Reaction Mixture:
-
Purified Cfa/BfaB enzyme
-
Substrate: Oleoyl-containing phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
-
Methyl donor: S-adenosyl-L-methionine (SAM)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing the phospholipid substrate and SAM in the reaction buffer.
-
Initiate the reaction by adding the purified Cfa/BfaB enzyme.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).
-
Measure the amount of SAH produced using a commercial SAH detection kit, which typically involves a series of enzymatic reactions leading to a fluorescent or luminescent signal.
In Vitro Oxidoreductase (BfaA) Assay
The activity of the BfaA oxidoreductase can be monitored by measuring the consumption of NADPH.
Principle: The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm.
Reaction Mixture:
-
Purified BfaA enzyme
-
Substrate: 10-methylene-octadecanoyl-containing phospholipids (requires chemical synthesis or enzymatic generation)
-
Reducing equivalent: NADPH
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)
Procedure:
-
Prepare a reaction mixture containing the substrate and NADPH in the reaction buffer in a quartz cuvette.
-
Initiate the reaction by adding the purified BfaA enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH oxidation using its molar extinction coefficient (6220 M-1cm-1).
Fatty Acyl-CoA Ligase Assay
The activity of a fatty acyl-CoA ligase with 10-methylheptadecanoic acid can be determined using a coupled-enzyme assay that detects the production of AMP.
Principle: The formation of acyl-CoA is coupled to the phosphorylation of AMP by myokinase, followed by the oxidation of NADH in the presence of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
Reaction Mixture:
-
Mycobacterial cell extract or purified fatty acyl-CoA ligase
-
Substrate: 10-methylheptadecanoic acid
-
Co-substrates: ATP and Coenzyme A
-
Coupling enzymes: myokinase, pyruvate kinase, lactate dehydrogenase
-
Phosphoenolpyruvate
-
NADH
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
Procedure:
-
Combine all reaction components except the fatty acid substrate in a cuvette and incubate to obtain a stable baseline at 340 nm.
-
Initiate the reaction by adding 10-methylheptadecanoic acid.
-
Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of acyl-CoA synthesis.
Regulation of the Pathway
The regulation of tuberculostearic acid biosynthesis is not yet fully understood. However, the synthesis of fatty acids in mycobacteria is known to be tightly regulated to maintain membrane homeostasis. Several transcriptional regulators have been identified that control the expression of genes involved in fatty acid synthesis. For instance, FasR is a transcriptional activator of the fatty acid synthase I (fas-I) gene, and its activity is modulated by long-chain acyl-CoAs[7]. It is plausible that the expression of the genes involved in this compound biosynthesis is also subject to transcriptional regulation in response to the metabolic state of the cell and environmental cues. Further research is needed to elucidate the specific regulatory networks governing this pathway.
Conclusion
The biosynthetic pathway of this compound is a unique and essential metabolic route in mycobacteria. This guide has provided a detailed overview of the known enzymatic steps, the key enzymes involved, and the available quantitative and experimental data. While significant progress has been made in identifying the core components of this pathway, further research is required to fully characterize the kinetics and regulation of the enzymes involved, particularly the fatty acyl-CoA ligase responsible for the final activation step. A deeper understanding of this pathway will undoubtedly open new avenues for the development of targeted therapies against mycobacterial diseases.
References
- 1. Essential redundancies fuel Mycobacterium tuberculosis adaptation to the host | PLOS Pathogens [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Integrated Quantitative Proteomics and Metabolome Profiling Reveal MSMEG_6171 Overexpression Perturbing Lipid Metabolism of Mycobacterium smegmatis Leading to Increased Vancomycin Resistance [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | FasR Regulates Fatty Acid Biosynthesis and Is Essential for Virulence of Mycobacterium tuberculosis [frontiersin.org]
- 8. uniprot.org [uniprot.org]
Structural Characterization of 10-Methylheptadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Methylheptadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative characterized by a C17 acyl chain with a methyl branch at the 10th carbon position. As with other acyl-CoAs, it is presumed to play a role in fatty acid metabolism and potentially in other cellular processes. This technical guide provides a comprehensive overview of the structural characterization of this compound. It details the predicted physico-chemical properties, proposes experimental protocols for its analysis by mass spectrometry and nuclear magnetic resonance spectroscopy, and presents anticipated data in a structured format. This document is intended to serve as a foundational resource for researchers engaged in the study of this specific acyl-CoA.
Physico-Chemical Properties
The fundamental properties of this compound are summarized in the table below. These are based on its chemical formula and the known properties of similar long-chain acyl-CoA molecules.
| Property | Value | Source |
| Molecular Formula | C39H70N7O17P3S | [1] |
| Molecular Weight | 1034.00 g/mol | [1] |
| Appearance | Predicted to be a white to off-white solid | General knowledge |
| Solubility | Expected to be soluble in water and aqueous buffers | General knowledge |
| Stability | Acyl-CoA thioesters can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to store solutions at -80°C. | [2] |
Experimental Protocols for Structural Characterization
The structural elucidation of this compound would rely on a combination of mass spectrometry for accurate mass determination and fragmentation analysis, and nuclear magnetic resonance spectroscopy for detailed structural confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive technique for the detection and quantification of acyl-CoAs in biological samples.[3][4]
Sample Preparation (from cell pellets):
-
Prepare a 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution containing an appropriate internal standard (e.g., a 13C-labeled version of the analyte).[4]
-
Add 200 µL of the cold SSA extraction solution to the cell pellet on wet ice and mix thoroughly.[4]
-
Centrifuge the samples at 18,000 x g for 15 minutes at 4°C.[4]
-
Transfer the supernatant to glass LC-MS vials for analysis.[4][5]
LC-MS/MS Method:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is suitable for separating long-chain acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 90% methanol.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B would be used to elute the analyte.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using the predicted precursor and product ions.
-
Collision Energy: Optimized for the specific fragmentation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the acyl chain structure and its linkage to the CoA moiety.[6][7]
Sample Preparation:
-
Lyophilize the purified this compound to a powder.
-
Reconstitute the sample in a suitable deuterated solvent, such as D2O.
-
Transfer the solution to an NMR tube.
NMR Experiments:
-
1H NMR: To identify the protons on the acyl chain, the pantothenate moiety, and the adenosine (B11128) group. The methyl branch protons are expected to produce a distinct signal.
-
13C NMR: To identify all carbon atoms in the molecule. The carbonyl carbon of the thioester bond will have a characteristic chemical shift.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, confirming the complete structure of the molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted mass spectrometry and NMR data for this compound based on the known fragmentation patterns of acyl-CoAs and the general principles of NMR spectroscopy.
Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z | Description |
| Precursor Ion [M+H]+ | 1035.4 | The protonated parent molecule. |
| Product Ion 1 | ~809.4 | Loss of the adenosine 3',5'-diphosphate moiety. |
| Product Ion 2 | 428.1 | Adenosine 5'-monophosphate fragment.[8] |
| Product Ion 3 | ~261.1 | The 10-methylheptadecanoyl-pantetheine fragment. |
Predicted 1H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Acyl Chain CH3 (terminal) | ~0.8-0.9 | Triplet |
| Acyl Chain CH2 | ~1.2-1.6 | Multiplet |
| Acyl Chain CH (at methyl branch) | ~1.5-1.7 | Multiplet |
| Acyl Chain CH3 (at C10) | ~0.8-0.9 | Doublet |
| α-CH2 (to thioester) | ~2.8-3.0 | Triplet |
| β-CH2 (to thioester) | ~1.6-1.8 | Multiplet |
| Adenosine H1' | ~6.1 | Doublet |
| Adenosine H8 | ~8.5 | Singlet |
| Adenosine H2 | ~8.2 | Singlet |
Visualizations
The following diagrams illustrate the general structure of an acyl-CoA and a typical experimental workflow for its characterization.
Caption: Molecular components of this compound.
Caption: A generalized workflow for the structural characterization of acyl-CoAs.
Biological Significance
While the specific biological roles of this compound are not well-documented, branched-chain fatty acids and their CoA derivatives are known to be involved in various metabolic pathways. They can influence membrane fluidity and serve as precursors for the synthesis of complex lipids. Further research is needed to elucidate the precise functions of this molecule in cellular physiology and disease. Acyl-CoAs, in general, are central to metabolism, participating in the beta-oxidation of fatty acids, the Krebs cycle, and the synthesis of lipids. They also act as acyl donors for post-translational modifications of proteins.[9]
Conclusion
This technical guide provides a predictive framework for the structural characterization of this compound. The proposed experimental protocols and anticipated spectroscopic data are based on established methodologies for the analysis of similar long-chain acyl-CoA molecules. It is anticipated that the application of these techniques will lead to a definitive structural elucidation and pave the way for a deeper understanding of the biological functions of this and other branched-chain acyl-CoAs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. iscrm.uw.edu [iscrm.uw.edu]
- 7. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functions of Coenzyme A and Acyl-CoA in Post-Translational Modification and Human Disease. | Semantic Scholar [semanticscholar.org]
10-Methylheptadecanoyl-CoA: An In-Depth Technical Guide on its Emerging Role in Gut Microbiota-Host Interactions
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The gut microbiome plays a pivotal role in host metabolism and immune function through the production of a diverse array of metabolites. Among these, branched-chain fatty acids (BCFAs) are gaining increasing attention for their potential to modulate host physiology. This technical guide focuses on 10-Methylheptadecanoyl-CoA, a specific iso-odd-chain fatty acyl-CoA, and explores its putative relationship with the gut microbiota. While direct research on this compound is nascent, this document synthesizes current knowledge on related BCFAs and odd-chain fatty acids (OCFAs) to provide a foundational understanding and a roadmap for future investigation. We will delve into its potential biosynthesis by gut bacteria, its predicted metabolic fate, and its plausible signaling roles in the host. This guide also presents detailed experimental protocols and structured data to facilitate further research in this promising area.
Introduction: The Significance of Gut Microbiota-Derived Fatty Acids
The symbiotic relationship between the host and its gut microbiota is largely mediated by microbial metabolites. Short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate, are the most studied of these metabolites and are well-known for their beneficial effects on gut health and host metabolism.[1][2] In contrast, branched-chain fatty acids (BCFAs), derived from the fermentation of amino acids by specific gut bacteria, are an emerging class of signaling molecules with distinct physiological effects.[3][4][5]
BCFAs, such as isovaleric and isobutyric acids, are primarily produced by genera like Bacteroides and Clostridium.[4] Their levels in the gut are influenced by dietary protein intake and the composition of the microbiota.[3][4] this compound is an activated form of 10-methylheptadecanoic acid, an iso-odd-chain fatty acid. While odd-chain fatty acids like C15:0 and C17:0 have been investigated and appear to be less influenced by the gut microbiota than by diet and endogenous synthesis, the role of iso-odd-chain fatty acids of microbial origin remains an open area of investigation.[6][7][8] This guide will explore the potential for this compound to act as a key mediator in the gut microbiota-host axis.
Biosynthesis and Metabolism of this compound
Putative Biosynthesis by Gut Microbiota
While the specific bacterial pathways for the synthesis of 10-methylheptadecanoic acid are not yet fully elucidated, it is hypothesized to be derived from the metabolism of branched-chain amino acids or the utilization of primers other than acetyl-CoA in fatty acid synthesis by certain gut microbes. The conversion of 10-methylheptadecanoic acid to its active form, this compound, is likely carried out by host cell acyl-CoA synthetases.
Host Metabolism of Acyl-CoAs
Once formed, this compound is expected to enter the host's metabolic pathways. As an acyl-CoA, it can be a substrate for various enzymatic reactions, including beta-oxidation for energy production, elongation for the synthesis of more complex lipids, or incorporation into cellular lipids like phospholipids (B1166683) and triglycerides.
Quantitative Data on Related Branched-Chain Fatty Acids
Direct quantitative data for this compound production by gut microbiota is not yet available. However, data from related BCFAs can provide a reference for expected concentrations and effects.
| Metabolite | Producing Bacteria (Genus) | Typical Fecal Concentration (µmol/g) | Key Physiological Effects | Reference |
| Isovaleric Acid | Bacteroides, Clostridium | 1-10 | Marker of protein fermentation, potential modulation of inflammatory responses. | [4] |
| Isobutyric Acid | Bacteroides, Clostridium | 1-5 | Marker of protein fermentation, may influence gut epithelial cell integrity. | [4] |
Experimental Protocols
Quantification of this compound in Biological Samples
This protocol is adapted from established methods for the quantification of other acyl-CoA species using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11]
Objective: To quantify the concentration of this compound in fecal and tissue samples.
Materials:
-
Fecal or tissue homogenates
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Acetonitrile
-
Methanol
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Extraction: Homogenize 50-100 mg of sample in 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v) containing the internal standard.
-
Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (see below).
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 95% Water, 5% Acetonitrile, 0.1% Formic Acid.
-
Mobile Phase B: 95% Acetonitrile, 5% Water, 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Mass Spectrometry: Operate in positive ion mode with Multiple Reaction Monitoring (MRM). The specific transitions for this compound will need to be determined using a pure standard.
-
In Vitro Fermentation with Gut Microbiota
Objective: To assess the production of 10-methylheptadecanoic acid by specific gut bacteria or a complex microbial community.
Materials:
-
Anaerobic chamber
-
Basal fermentation medium (e.g., containing peptone, yeast extract, and salts)
-
Specific bacterial strains or fecal inoculum
-
Substrate (e.g., branched-chain amino acids)
-
GC-MS or LC-MS for fatty acid analysis
Procedure:
-
Medium Preparation: Prepare and sterilize the basal medium and dispense into anaerobic culture tubes.
-
Inoculation: In the anaerobic chamber, inoculate the medium with the desired bacterial strain or a fecal slurry (e.g., 1% w/v).
-
Substrate Addition: Add the substrate of interest to the cultures.
-
Incubation: Incubate the cultures at 37°C for 24-48 hours.
-
Sampling: At desired time points, collect culture aliquots.
-
Fatty Acid Extraction: Acidify the sample and extract the fatty acids with an organic solvent (e.g., diethyl ether).
-
Derivatization (for GC-MS): Derivatize the extracted fatty acids to their methyl esters (e.g., using BF₃-methanol).
-
Analysis: Analyze the derivatized fatty acids by GC-MS or the underivatized fatty acids by LC-MS to identify and quantify 10-methylheptadecanoic acid.
Signaling Pathways and Logical Relationships
While the direct signaling pathways of this compound are unknown, we can propose potential mechanisms based on other gut microbial fatty acid metabolites. For instance, the gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, has been shown to signal through the GPR40-MEK-ERK pathway to improve intestinal barrier function.[12][13] It is plausible that this compound could also interact with G-protein coupled receptors (GPCRs) or nuclear receptors to modulate host cell signaling.
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothesized signaling pathway for this compound.
Conclusion and Future Directions
This compound represents a novel and understudied molecule at the interface of the gut microbiota and host metabolism. While direct evidence of its role is currently limited, the established importance of other branched-chain and odd-chain fatty acids suggests that it holds significant potential as a bioactive metabolite. The experimental frameworks and hypotheses presented in this guide are intended to provide a robust starting point for researchers to explore the synthesis, metabolism, and signaling functions of this compound. Future research should focus on identifying the specific bacterial species and enzymatic pathways responsible for its production, quantifying its levels in different physiological and disease states, and elucidating its precise molecular targets and signaling pathways in the host. Such studies will be instrumental in determining its potential as a biomarker or therapeutic target in the context of gut health and metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Frontiers | An Overview on Fecal Branched Short-Chain Fatty Acids Along Human Life and as Related With Body Mass Index: Associated Dietary and Anthropometric Factors [frontiersin.org]
- 5. The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 10-Methylheptadecanoyl-CoA Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the protein interactions of 10-Methylheptadecanoyl-CoA, a branched-chain long-chain acyl-coenzyme A. Given the current scarcity of direct experimental data for this specific molecule, this document serves as a roadmap for researchers, outlining a robust workflow from initial computational screening to experimental validation. The guide details established computational techniques, including molecular docking and molecular dynamics simulations, and provides step-by-step protocols for key experimental validation methods such as co-immunoprecipitation, surface plasmon resonance, and isothermal titration calorimetry. All quantitative data cited from literature for analogous compounds are summarized in structured tables, and all conceptual and experimental workflows are visualized using Graphviz diagrams. This guide is intended to empower researchers to initiate and advance the study of this compound and other novel lipid molecules in the context of their protein interaction networks and potential therapeutic relevance.
Introduction to this compound and Its Potential Significance
This compound is a coenzyme A derivative of 10-methylheptadecanoic acid, a branched-chain fatty acid.[1] While specific biological roles of this compound are not yet extensively documented, branched-chain fatty acids (BCFAs) in general are increasingly recognized for their diverse physiological functions. BCFAs are integral components of bacterial membranes, influencing fluidity and permeability, and are found in various mammalian tissues where they are implicated in metabolic regulation, inflammation, and cellular signaling.[2] Long-chain acyl-CoA esters, as a class, are not only metabolic intermediates but also act as signaling molecules that can modulate the activity of various proteins, including enzymes and transcription factors.[3]
The study of protein interactions with specific acyl-CoA species like this compound is crucial for understanding their downstream effects. Identifying the protein targets of this molecule could unveil novel regulatory pathways and potential therapeutic targets for metabolic diseases and other conditions. Given the lack of specific experimental data, in silico prediction methods offer a powerful and efficient starting point for hypothesis generation and for prioritizing experimental validation.
In Silico Prediction of Protein Interactions
Computational approaches provide a rapid and cost-effective means to screen for potential protein binders of a ligand of interest.[4] The general workflow for in silico prediction is a multi-step process that begins with preparing the ligand and protein structures and proceeds through docking and simulation to identify and refine potential interactions.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5] This technique is instrumental in virtual screening to identify potential binding partners from large protein databases.
Detailed Protocol for Molecular Docking:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. If a crystal structure is unavailable, it can be generated from its SMILES representation using software like Open Babel.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Protein Target Preparation:
-
Select a database of protein structures for screening (e.g., Protein Data Bank - PDB). Focus on proteins known to bind other long-chain or branched-chain fatty acyl-CoAs, such as Acyl-CoA Binding Proteins (ACBPs), Fatty Acid Synthase (FASN), and enzymes from the fatty acid degradation pathway.[6]
-
For each protein target, remove water molecules and any existing ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Define the binding site. This can be based on the location of a known ligand in a homologous protein or predicted using pocket detection algorithms.
-
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock or Glide.[5]
-
Define the search space (grid box) around the predicted binding site.
-
Run the docking algorithm to generate a series of possible binding poses for this compound within the protein's active site.
-
Score the generated poses based on the software's scoring function, which estimates the binding affinity.
-
-
Analysis of Results:
-
Rank the protein targets based on their docking scores.
-
Visually inspect the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interaction than static docking.[7][8]
Detailed Protocol for Molecular Dynamics Simulation:
-
System Preparation:
-
Select the most promising protein-ligand complex from the molecular docking results.
-
Place the complex in a simulation box of appropriate dimensions.
-
Solvate the system by adding water molecules.
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.
-
-
Simulation Setup:
-
Equilibration:
-
Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.
-
Perform a subsequent simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production Run:
-
Run the main MD simulation for a desired length of time (typically nanoseconds to microseconds).
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand interaction.
-
Calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the distance between key interacting atoms over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of binding affinity.
-
Experimental Validation of Predicted Interactions
In silico predictions must be validated through experimental methods to confirm the identified protein-ligand interactions. The following are standard techniques for such validation.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify in vivo protein-protein interactions.[10][11] For a protein-ligand interaction, this method can be adapted if the ligand is tagged or if its binding induces a stable complex that can be immunoprecipitated.
Detailed Protocol for Co-Immunoprecipitation:
-
Cell Lysis:
-
Culture cells that express the protein of interest.
-
Lyse the cells using a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the predicted protein target.
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Incubate to allow the beads to bind to the antibody.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE.
-
Analyze the separated proteins by Western blotting using an antibody against a potential interacting partner or by mass spectrometry to identify all co-precipitated proteins.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of an interaction in real-time.[12][13]
Detailed Protocol for Surface Plasmon Resonance:
-
Sample Preparation:
-
Purify the protein of interest (the ligand in SPR terminology) and the analyte (this compound).
-
Prepare a running buffer that is compatible with both the protein and the ligand.
-
-
Ligand Immobilization:
-
Select a suitable sensor chip.
-
Activate the chip surface.
-
Immobilize the purified protein onto the sensor chip surface.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound over the sensor chip surface.
-
Monitor the change in the refractive index as the analyte binds to the immobilized protein. This is recorded as a sensorgram.
-
-
Data Analysis:
-
After each injection, allow the analyte to dissociate.
-
Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[4][14]
Detailed Protocol for Isothermal Titration Calorimetry:
-
Sample Preparation:
-
Purify the protein and synthesize or acquire this compound.
-
Accurately determine the concentrations of both the protein and the ligand.
-
Prepare both samples in the exact same buffer to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
-
Data Presentation
As specific quantitative data for this compound is not available, the following tables are presented as templates for how to structure such data once it is obtained through the experimental methods described above. For context, data for a related long-chain acyl-CoA is included.
Table 1: Predicted Binding Affinities from Molecular Docking
| Protein Target | Docking Score (kcal/mol) | Predicted Interacting Residues |
| Hypothetical Target 1 | - | - |
| Hypothetical Target 2 | - | - |
| Hypothetical Target 3 | - | - |
Table 2: Kinetic and Thermodynamic Parameters from SPR and ITC
| Interaction Pair | Method | KD (μM) | ka (M⁻¹s⁻¹) | kd (s⁻¹) | n | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Hypothetical Target 1 - this compound | SPR | - | - | - | - | - | - |
| Hypothetical Target 1 - this compound | ITC | - | - | - | - | - | - |
| Acyl-CoA Binding Protein - Oleoyl-CoA | ITC | 0.003 | - | - | 1.0 | -15.2 | 4.2 |
Data for Oleoyl-CoA from literature for illustrative purposes.
Visualizations
The following diagrams illustrate the conceptual and experimental workflows described in this guide.
References
- 1. 10-Methylheptadecanoic acid | C18H36O2 | CID 5282600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 3. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 5. vuir.vu.edu.au [vuir.vu.edu.au]
- 6. KEGG_FATTY_ACID_METABOLISM [gsea-msigdb.org]
- 7. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 9. m.youtube.com [m.youtube.com]
- 10. Validating Protein Interactions with Co-Immunoprecipitation Using Endogenous and Tagged Protein Models | Cell Signaling Technology [cellsignal.com]
- 11. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
An In-depth Technical Guide to the Thermostability and Chemical Properties of 10-Methylheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Methylheptadecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) derivative of significant interest in metabolic research and drug development. As an activated form of 10-methylheptadecanoic acid, it is a key intermediate in the metabolism of branched-chain fatty acids. Understanding its thermostability and chemical properties is crucial for its synthesis, purification, storage, and use in experimental settings. This technical guide provides a comprehensive overview of the known and inferred properties of this compound, detailed experimental protocols for its analysis, and insights into its potential biological roles. Due to the limited availability of data specific to this compound, this guide incorporates information from studies on analogous long-chain and branched-chain acyl-CoAs to provide a thorough understanding of its expected characteristics.
Chemical and Physical Properties
The precise quantitative physicochemical properties of this compound are not extensively documented in publicly available literature. However, by examining the properties of similar long-chain and branched-chain acyl-CoAs, we can infer its likely characteristics.
General Properties
| Property | Inferred Value/Characteristic for this compound | Source/Basis of Inference |
| Molecular Formula | C39H70N7O17P3S | Calculation based on structure |
| Molecular Weight | 1034.00 g/mol | Calculation based on structure |
| Appearance | Likely a white to off-white solid | General appearance of purified long-chain acyl-CoAs |
| Solubility | Sparingly soluble in water, forming micelles above a critical concentration. Soluble in organic solvents like methanol (B129727) and chloroform. | Long-chain acyl-CoAs are amphiphilic molecules with limited water solubility.[1][2] Branched-chain fatty acids are generally more soluble than their straight-chain counterparts.[3] |
| Critical Micelle Concentration (CMC) | Expected to be in the low micromolar range (μM) in aqueous buffers. | The CMCs of long-chain acyl-CoAs like palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0) range from 7 to 250 μM depending on conditions.[2] |
Thermostability
Quantitative data on the melting point, boiling point, and degradation temperature of this compound are not available. However, the stability of the thioester bond is a critical factor.
| Parameter | Inferred Characteristic | Source/Basis of Inference |
| Thioester Bond Stability | The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[1] | The thioester bond is a high-energy bond, making it reactive.[4] |
| Recommended Storage | For long-term stability, storage at -20°C or -80°C as a solid or in an appropriate organic solvent is recommended. | General recommendation for long-chain acyl-CoAs to prevent degradation. |
Biological Role and Signaling Pathways
This compound is the activated form of 10-methylheptadecanoic acid, a branched-chain fatty acid. Its metabolism is expected to follow the general pathways for this class of molecules.
Metabolism of Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acyl-CoAs are primarily metabolized through β-oxidation. The initial step is catalyzed by acyl-CoA dehydrogenases (ACADs).[5] The presence of a methyl group can influence the specific enzymes involved and the rate of metabolism.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
Commercial Availability and Technical Guide for 10-Methylheptadecanoyl-CoA in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 10-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-coenzyme A, for research purposes. It includes a summary of supplier information, a generalized experimental workflow for its analysis, and a representative metabolic pathway. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, drug discovery, and metabolic studies.
Commercial Supplier Information
This compound is a specialized biochemical available from a limited number of commercial suppliers. The primary identified supplier for research quantities is MedChemExpress (MCE). Detailed information regarding the product from MCE, along with representative data for a similar long-chain fatty acyl-CoA, Palmitoyl-CoA from Cayman Chemical, is presented below to offer a comparative perspective on product specifications.
| Parameter | This compound | Palmitoyl-Coenzyme A (Representative) |
| Supplier | MedChemExpress | Cayman Chemical |
| Catalog Number | HY-CE00536[1][2] | 16353 |
| Molecular Formula | C39H70N7O17P3S[1][2] | C37H66N7O17P3S • XNa |
| Molecular Weight | 1034.00 g/mol [1][2] | 1005.9 g/mol |
| Purity | Not specified on product data sheet | ≥98% |
| Available Quantities | Not specified on product data sheet | 1 mg, 5 mg, 10 mg, 25 mg |
| Price | Inquire with supplier | Varies by quantity |
| Storage | Refer to Certificate of Analysis | -20°C |
| Solubility | Not specified on product data sheet | Water: 10 mg/mL |
General Experimental Workflow for the Analysis of this compound
Given the novelty of this compound, specific experimental protocols are not widely published. However, a general workflow for the extraction and analysis of long-chain and branched-chain fatty acyl-CoAs from biological samples can be adapted. The following workflow is based on established methods for acyl-CoA analysis, primarily utilizing liquid chromatography-mass spectrometry (LC-MS).
References
Methodological & Application
Application Note & Protocol: Enzymatic Assay for 10-Methylheptadecanoyl-CoA Dehydrogenase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA that may play a role in various metabolic pathways. Branched-chain fatty acids are known components of bacterial membranes and can be found in dairy and meat products from ruminant animals.[1] The study of enzymes that metabolize such molecules is crucial for understanding lipid metabolism and its potential role in disease. This document provides a detailed protocol for a generic enzymatic assay to measure the activity of acyl-CoA dehydrogenases (ACADs) that may utilize this compound as a substrate. ACADs are a class of enzymes involved in the initial step of fatty acid β-oxidation.[2] The assay is based on the reduction of an electron acceptor, which can be monitored spectrophotometrically.
Principle of the Assay
The enzymatic activity of an acyl-CoA dehydrogenase that acts on this compound can be determined by monitoring the reduction of a suitable electron acceptor. In this protocol, the reduction of 2,6-dichlorophenolindophenol (DCPIP) is used as an indicator of enzyme activity. The enzyme catalyzes the oxidation of this compound, and the electrons are transferred to DCPIP, causing it to change from blue (oxidized) to colorless (reduced). The rate of this color change, measured as a decrease in absorbance at 600 nm, is proportional to the enzyme's activity.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Reagent | Supplier | Catalog No. | Storage |
| This compound | MedChemExpress | HY-138763 | -20°C |
| Acyl-CoA Dehydrogenase (e.g., from porcine liver or recombinant) | Sigma-Aldrich | A3424 | -20°C |
| Potassium Phosphate (B84403) Buffer (1 M, pH 7.2) | Thermo Fisher Scientific | B0121 | Room Temperature |
| n-Octyl-β-D-glucopyranoside | Sigma-Aldrich | O8001 | Room Temperature |
| 2,6-Dichlorophenolindophenol (DCPIP) | Sigma-Aldrich | D1878 | 4°C |
| Diethyl ether | Sigma-Aldrich | 309966 | Room Temperature |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |
| Spectrophotometer (plate reader) | Molecular Devices | SpectraMax M5 | N/A |
Experimental Protocol
This section details the step-by-step procedure for the enzymatic assay.
Preparation of Reagents
-
100 mM Potassium Phosphate Buffer (pH 7.2): Dilute the 1 M stock solution with deionized water.
-
10 mM this compound Stock Solution: Dissolve the appropriate amount of this compound in the 100 mM potassium phosphate buffer. Aliquot and store at -20°C.
-
1 mM DCPIP Stock Solution: Dissolve DCPIP in deionized water. Protect from light and prepare fresh daily.
-
Enzyme Solution: Prepare a stock solution of the acyl-CoA dehydrogenase in 100 mM potassium phosphate buffer. The optimal concentration should be determined empirically.
Assay Procedure
-
Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (for one well) as follows:
-
100 mM Potassium Phosphate Buffer (pH 7.2): 165 µL
-
1 mM DCPIP: 10 µL
-
1% n-Octyl-β-D-glucopyranoside: 10 µL
-
Enzyme solution: 5 µL
-
-
Incubation: Mix gently and pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add 10 µL of 10 mM this compound to the pre-incubated mixture to start the reaction. The final volume will be 200 µL.
-
Spectrophotometric Measurement: Immediately transfer the reaction mixture to a 96-well plate and measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes at 37°C using a microplate reader.
-
Controls:
-
Negative Control (No Substrate): Replace the this compound solution with 100 mM potassium phosphate buffer.
-
Negative Control (No Enzyme): Replace the enzyme solution with 100 mM potassium phosphate buffer.
-
Data Analysis
-
Plot the absorbance at 600 nm against time.
-
Determine the initial linear rate of the reaction (ΔA600/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA600 / min) / (ε * l * [Enzyme])
-
ε (molar extinction coefficient of DCPIP) = 21 mM⁻¹cm⁻¹ at pH 7.2
-
l (path length) = typically 0.5 cm for a 200 µL volume in a 96-well plate
-
[Enzyme] = concentration of the enzyme in mg/mL in the final reaction volume.
-
Expected Results
The following table summarizes the expected outcomes of the assay.
| Condition | Expected ΔA600/min | Interpretation |
| Complete Assay | Significant decrease | Enzyme is active with the substrate. |
| No Substrate Control | No significant change | The observed activity is substrate-dependent. |
| No Enzyme Control | No significant change | The reaction is enzyme-catalyzed. |
Visualizations
Experimental Workflow
Caption: Workflow for the enzymatic assay of this compound dehydrogenase activity.
Hypothetical Signaling Pathway
Caption: Hypothetical enzymatic reaction for this compound dehydrogenase.
Troubleshooting
| Problem | Possible Cause | Solution |
| No activity observed | Inactive enzyme | Use a fresh enzyme preparation; check storage conditions. |
| Incorrect pH | Verify the pH of the buffer. | |
| Substrate not soluble | Ensure complete dissolution of this compound. | |
| High background | Contaminating reducing agents | Use high-purity reagents; prepare fresh solutions. |
| Non-enzymatic reduction of DCPIP | Run a no-enzyme control to assess background rate. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or higher substrate concentration. |
| Enzyme instability | Perform the assay at a lower temperature or for a shorter duration. |
Conclusion
This application note provides a foundational protocol for assessing the enzymatic activity of acyl-CoA dehydrogenases utilizing this compound. The described spectrophotometric assay is a robust and adaptable method for characterizing enzyme kinetics and for screening potential inhibitors or activators. Researchers should optimize the assay conditions, including enzyme and substrate concentrations, pH, and temperature, for their specific enzyme of interest. Further characterization of the reaction product, 10-Methylheptadecenoyl-CoA, could be performed using mass spectrometry for confirmation.[3]
References
- 1. lipotype.com [lipotype.com]
- 2. Identification and characterization of new long chain acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Utility of Isotopically Labeled 10-Methylheptadecanoyl-CoA
Introduction
10-Methylheptadecanoyl-CoA is the activated form of 10-methylheptadecanoic acid, a branched-chain fatty acid. While not as common as their straight-chain counterparts, branched-chain fatty acids and their metabolites play significant roles in cellular processes and are associated with various physiological and pathological states. The synthesis of isotopically labeled versions of these molecules, such as ¹³C or ²H-labeled this compound, provides a powerful tool for researchers in drug development and metabolic studies. These labeled compounds act as tracers, enabling precise tracking and quantification in complex biological systems.
Applications in Research and Drug Development
-
Metabolic Flux Analysis: Isotopically labeled this compound allows for the detailed study of its metabolic fate. Researchers can trace the incorporation of the labeled acyl chain into complex lipids, such as phospholipids (B1166683) and triacylglycerols, or follow its entry into catabolic pathways like β-oxidation. This is crucial for understanding how cells process branched-chain fatty acids.
-
Enzyme Activity and Inhibition Assays: The labeled molecule can serve as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, elongases, and desaturases. This is particularly valuable for screening potential drug candidates that aim to modulate the activity of these enzymes.
-
Lipidomics and Metabolomics: In mass spectrometry-based lipidomics, isotopically labeled lipids are the gold standard for use as internal standards.[1] The addition of a known quantity of labeled this compound to a sample allows for the accurate and precise quantification of its unlabeled, endogenous counterpart.
-
Drug Metabolism and Pharmacokinetics (DMPK): If a drug or drug candidate is a branched-chain fatty acid derivative, synthesizing its isotopically labeled form is essential for DMPK studies. It allows for the tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) in vivo.[2]
Experimental Protocols
This section details the chemical and enzymatic synthesis of isotopically labeled this compound. The protocol is divided into two main parts: the chemical synthesis of the isotopically labeled fatty acid precursor and its subsequent enzymatic conversion to the CoA thioester.
Part 1: Chemical Synthesis of Isotopically Labeled 10-Methylheptadecanoic Acid
This synthesis is a multi-step process that involves the coupling of two key fragments. As an example, this protocol describes the introduction of a ¹³C label at the carboxylic acid position. A similar strategy could be adapted to introduce labels at other positions.
Protocol 1: Synthesis of ¹³C-labeled 10-Methylheptadecanoic Acid
Materials:
-
Magnesium turnings
-
Dry diethyl ether
-
Lithium tetrachlorocuprate (Li₂CuCl₄) solution (0.1 M in THF)
-
¹³CO₂ gas (99% isotopic purity)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate
Procedure:
-
Preparation of Grignard Reagent 1: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings. Add a solution of 1-bromo-8-methylnonane in dry diethyl ether dropwise. The reaction is initiated with gentle heating. Once initiated, the reaction should proceed smoothly. Stir until the magnesium is consumed.
-
Preparation of Grignard Reagent 2: In a separate flame-dried flask, prepare a Grignard reagent from 1-bromononane and magnesium in dry diethyl ether, following the same procedure as in step 1.
-
Coupling Reaction: Cool the solution of the first Grignard reagent (from 1-bromo-8-methylnonane) to 0°C. Add the Li₂CuCl₄ solution dropwise with stirring. Then, add the second Grignard reagent (from 1-bromononane) dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting 9-methylheptadecane by column chromatography on silica gel.
-
Conversion to the Final Fatty Acid: The purified 9-methylheptadecane is then converted to the corresponding bromide, and a new Grignard reagent is formed. This Grignard reagent is then carboxylated by bubbling ¹³CO₂ gas through the solution at -78°C.
-
Final Work-up and Purification: The reaction is quenched with aqueous HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude ¹³C-labeled 10-methylheptadecanoic acid is purified by column chromatography.
Expected Results:
The synthesis should yield the desired isotopically labeled fatty acid with high purity. The final product should be characterized by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and isotopic enrichment.
| Parameter | Expected Value |
| Yield | 40-60% (overall) |
| Purity (by GC-MS) | >98% |
| Isotopic Enrichment | >99% |
Table 1: Representative data for the synthesis of ¹³C-labeled 10-methylheptadecanoic acid.
Part 2: Enzymatic Synthesis of Isotopically Labeled this compound
The conversion of the free fatty acid to its CoA thioester is efficiently catalyzed by a long-chain acyl-CoA synthetase (LACS).[3]
Protocol 2: Enzymatic Acylation
Materials:
-
¹³C-labeled 10-methylheptadecanoic acid (from Part 1)
-
Coenzyme A (CoA) lithium salt
-
ATP disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Long-chain acyl-CoA synthetase (LACS) from a commercial source or purified from a recombinant expression system
-
Trichloroacetic acid (TCA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, ATP, MgCl₂, and Coenzyme A.
-
Substrate Addition: Add the ¹³C-labeled 10-methylheptadecanoic acid (dissolved in a small amount of ethanol (B145695) or DMSO) to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding the LACS enzyme. Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding cold TCA to precipitate the protein. Centrifuge to pellet the precipitated protein.
-
Purification: The supernatant, containing the labeled acyl-CoA, is purified using a C18 SPE cartridge. The cartridge is first conditioned with methanol (B129727) and then equilibrated with water. The sample is loaded, and the cartridge is washed with water to remove salts and other polar impurities. The acyl-CoA is then eluted with a methanol/water mixture.
-
Quantification and Storage: The concentration of the purified this compound can be determined spectrophotometrically. The final product should be stored at -80°C.
Expected Results:
The enzymatic reaction is typically high-yielding and specific. The final product's identity and purity can be confirmed by LC-MS/MS.
| Parameter | Expected Value |
| Enzymatic Conversion Yield | >90% |
| Purity (by LC-MS) | >95% |
| Final Concentration | 1-5 mM |
Table 2: Representative data for the enzymatic synthesis of isotopically labeled this compound.
Visualizations
Synthetic and Experimental Workflow
References
Application Notes and Protocols for 10-Methylheptadecanoyl-CoA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA. While direct experimental data for this specific molecule in cell culture is limited, research on similar branched-chain fatty acids (BCFAs) provides a strong foundation for its potential applications and experimental design. BCFAs are known to play roles in modulating cell membrane fluidity and can influence lipid metabolism and inflammatory signaling.[1][2][3] These application notes and protocols are based on established methodologies for other BCFAs and provide a comprehensive guide for investigating the cellular effects of this compound.
Potential Applications
-
Modulation of Lipid Metabolism: Investigate the influence of this compound on key genes involved in fatty acid synthesis and oxidation, such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1 (SREBP1).[1][4]
-
Anti-inflammatory Studies: Assess the potential of this compound to modulate the expression of inflammatory markers like C-reactive protein (CRP) and Interleukin-6 (IL-6).[1][4]
-
Cancer Research: Explore the anti-proliferative or pro-apoptotic effects of this compound in cancer cell lines, as some monomethyl BCFAs have demonstrated anti-cancer properties.
-
Membrane Fluidity and Function: Analyze the incorporation of 10-methylheptadecanoic acid into cellular membranes and its subsequent effects on membrane-dependent processes.[2]
Experimental Protocols
1. Preparation of this compound-BSA Complex
To ensure solubility and delivery to cells in culture, this compound should be complexed with fatty acid-free Bovine Serum Albumin (BSA).
Materials:
-
This compound
-
Fatty acid-free BSA
-
Ethanol (B145695) (or other suitable solvent)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Prepare a stock solution of this compound in ethanol. The concentration will depend on the final desired concentration in the cell culture medium.
-
Prepare a sterile stock solution of fatty acid-free BSA in PBS (e.g., 10% w/v).
-
In a sterile tube, warm the required volume of BSA solution to 37°C.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (fatty acid:BSA) is recommended.
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
Dilute the this compound-BSA complex to the final desired concentration in the cell culture medium.
-
A vehicle control containing the same concentration of ethanol and BSA should be prepared.
2. Cell Treatment and Incubation
The human hepatocyte cell line, HepG2, is a suitable model for studying the effects of fatty acids on lipid metabolism.[1]
Procedure:
-
Seed HepG2 cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Remove the growth medium and replace it with fresh medium containing the this compound-BSA complex or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24-48 hours). Based on studies with similar BCFAs, an incubation time of 48 hours has been shown to be effective for observing changes in gene expression.[1]
3. Analysis of Gene Expression by qRT-PCR
Procedure:
-
After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for target genes (e.g., FASN, SREBP1, CRP, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
4. Assessment of Cellular Fatty Acid Uptake
Procedure:
-
After incubation with this compound-BSA, wash the cells thoroughly with cold PBS to remove any unbound fatty acids.
-
Lyse the cells and extract total lipids.
-
Analyze the lipid extract by gas chromatography-mass spectrometry (GC-MS) to quantify the intracellular concentration of 10-methylheptadecanoic acid.
Data Presentation
The following tables summarize quantitative data from a study on the effects of other BCFAs (14-methylpentadecanoic acid [14-MPA, an iso-BCFA] and 12-methyltetradecanoic acid [12-MTA, an anteiso-BCFA]) on HepG2 cells.[1] This data can serve as a reference for designing experiments with this compound and for interpreting the potential results.
Table 1: Cellular Uptake of Branched-Chain Fatty Acids in HepG2 Cells [1]
| Treatment (10 µM for 48h) | Intracellular Concentration (µg/10⁹ cells) | Fold Increase vs. Control |
| Control | Not detected | - |
| 14-MPA | ~0.1 | ~50 |
| 12-MTA | ~0.1 | ~10 |
Table 2: Effect of Branched-Chain Fatty Acids on Gene Expression in HepG2 Cells (mRNA levels relative to control) [1][4]
| Gene | 14-MPA (10 µM) | 12-MTA (10 µM) |
| Fatty Acid Synthesis | ||
| FASN | Decreased | Increased |
| SREBP1 | Decreased | No significant change |
| Inflammation | ||
| CRP | Decreased | Increased |
| IL-6 | Decreased | Increased |
Visualizations
References
- 1. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HMG-CoA Reductase Inhibitor Statins Activate the Transcriptional Activity of p53 by Regulating the Expression of TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 10-Methylheptadecanoyl-CoA as a Substrate for Acyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids are found in various organisms and play roles in lipid metabolism and cellular signaling. Understanding how enzymes such as acyltransferases utilize branched-chain acyl-CoAs is crucial for elucidating their metabolic fates and physiological functions. These application notes provide an overview and detailed protocols for investigating this compound as a substrate for key classes of acyltransferases: Glycerol-3-phosphate Acyltransferases (GPATs), Carnitine Acyltransferases (CATs), and Diacylglycerol Acyltransferases (DGATs).
Acyltransferases are a broad family of enzymes that catalyze the transfer of an acyl group from a donor molecule, typically an acyl-CoA, to an acceptor molecule. This process is fundamental to the synthesis of various lipids, including triglycerides and phospholipids.[1][2] The substrate specificity of these enzymes is a key determinant of the composition of cellular lipids. While much is known about the utilization of straight-chain fatty acyl-CoAs, the metabolism of branched-chain variants like this compound is less characterized. Studying the interaction of this compound with acyltransferases can provide insights into the biosynthesis of lipids containing branched-chain fatty acids and may have implications for metabolic diseases where unusual lipid species accumulate.
Potential Applications
-
Elucidating Novel Metabolic Pathways: Investigating whether this compound is a substrate for known acyltransferases can help map its metabolic fate and integration into cellular lipid pools.
-
Understanding Enzyme Substrate Specificity: Characterizing the kinetic parameters of acyltransferases with this compound contributes to a deeper understanding of the structural determinants of enzyme-substrate recognition.
-
Drug Discovery and Development: Acyltransferases are therapeutic targets for metabolic diseases such as obesity, type 2 diabetes, and hyperlipidemia.[3] Understanding how these enzymes process various acyl-CoAs, including branched-chain species, can inform the design of specific inhibitors or modulators.
Quantitative Data Summary
The determination of kinetic parameters is essential for characterizing the efficiency with which an enzyme utilizes a particular substrate. For this compound, determining the Michaelis constant (Km) and maximum velocity (Vmax) for different acyltransferases will reveal their affinity and catalytic efficiency for this branched-chain substrate. This data can be compared to that of well-characterized straight-chain acyl-CoAs to understand the impact of the methyl branch on enzyme activity.
Table 1: Hypothetical Kinetic Parameters of Acyltransferases with this compound. This table serves as an example of how to present quantitative data. Actual values must be determined experimentally.
| Enzyme | Acyl-CoA Substrate | Km (µM) | Vmax (nmol/min/mg) | Specific Activity (nmol/min/mg at saturating substrate) |
| GPAT1 | This compound | Value | Value | Value |
| Palmitoyl-CoA (Reference) | Value | Value | Value | |
| CPT1 | This compound | Value | Value | Value |
| Palmitoyl-CoA (Reference) | Value | Value | Value | |
| DGAT1 | This compound | Value | Value | Value |
| Oleoyl-CoA (Reference) | Value | Value | Value | |
| DGAT2 | This compound | Value | Value | Value |
| Oleoyl-CoA (Reference) | Value | Value | Value |
Signaling and Metabolic Pathways
The diagrams below illustrate the general roles of GPAT, CPT, and DGAT enzymes in lipid metabolism. Understanding these pathways provides context for the significance of this compound incorporation into different lipid species.
Experimental Protocols
The following are generalized protocols for assessing the activity of GPAT, CPT, and DGAT with this compound. These protocols are based on established methods and may require optimization for specific experimental conditions.[4][5]
Protocol 1: Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay
This protocol is designed to measure the incorporation of the 10-methylheptadecanoyl group from its CoA derivative into lysophosphatidic acid.
Workflow Diagram:
Materials:
-
Enzyme source (e.g., isolated mitochondria, microsomes, or purified GPAT)
-
This compound
-
[14C]Glycerol-3-Phosphate (G3P) or unlabeled G3P if using radiolabeled acyl-CoA
-
Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 1 mM DTT, and 1 mg/mL BSA (fatty acid-free)
-
Stopping Solution: Chloroform:Methanol (2:1, v/v)
-
TLC plates (e.g., silica (B1680970) gel 60)
-
TLC Mobile Phase: Chloroform:Methanol:Acetic Acid:Water (85:15:10:3.5, v/v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Enzyme Preparation: Prepare the enzyme source (e.g., 20-50 µg of mitochondrial or microsomal protein per reaction).
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
50 µL of 2x Assay Buffer
-
10 µL of enzyme preparation
-
10 µL of [14C]G3P (final concentration 200 µM, specific activity ~1000 dpm/nmol)
-
Water to a final volume of 90 µL.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of this compound solution (to achieve a final concentration range, e.g., 10-200 µM for kinetic analysis).
-
Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes. The incubation time should be within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by adding 1.5 mL of Chloroform:Methanol (2:1).
-
Lipid Extraction: Add 0.5 mL of 0.9% NaCl, vortex thoroughly, and centrifuge to separate the phases.
-
Lipid Separation: Carefully collect the lower organic phase and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform:methanol (2:1) and spot it onto a TLC plate.
-
Quantification: Develop the TLC plate in the mobile phase. Visualize the lipid spots (e.g., with iodine vapor, using standards for LPA). Scrape the spot corresponding to lysophosphatidic acid into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate. Determine kinetic parameters by plotting reaction velocity against substrate concentration.
Protocol 2: Carnitine Acyltransferase (CAT) Activity Assay
This protocol measures the formation of 10-methylheptadecanoyl-carnitine from this compound and radiolabeled carnitine. This is a forward assay for CPT activity.[4]
Workflow Diagram:
Materials:
-
Enzyme source (e.g., isolated mitochondria or purified CPT)
-
This compound
-
[3H]L-Carnitine
-
Assay Buffer: 120 mM KCl, 20 mM HEPES (pH 7.4), 1 mM EGTA, and 5 mg/mL BSA (fatty acid-free)
-
Stopping Solution: 1 M Perchloric Acid
-
Phase Separation: n-Butanol
-
Scintillation counter and scintillation fluid
Procedure:
-
Enzyme Preparation: Prepare the enzyme source (e.g., 10-30 µg of mitochondrial protein per reaction).
-
Reaction Setup: In a microcentrifuge tube, add:
-
100 µL of Assay Buffer
-
10 µL of enzyme preparation
-
10 µL of this compound solution (final concentration range 10-150 µM).
-
-
Initiate Reaction: Start the reaction by adding 10 µL of [3H]L-Carnitine (final concentration 0.5-5 mM, specific activity ~500 dpm/nmol).
-
Incubation: Incubate at 37°C for 5-15 minutes, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 1 M Perchloric Acid.
-
Product Separation: Add 1 mL of water-saturated n-butanol, vortex vigorously, and centrifuge. The upper butanol phase contains the acylcarnitine product.
-
Quantification: Transfer a known volume of the butanol phase to a scintillation vial, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the rate of acylcarnitine formation and determine kinetic parameters.
Protocol 3: Diacylglycerol Acyltransferase (DGAT) Activity Assay
This protocol measures the synthesis of triglycerides from this compound and diacylglycerol, using a radiolabeled acyl-CoA.[6]
Workflow Diagram:
Materials:
-
Enzyme source (e.g., microsomes from cells overexpressing DGAT1 or DGAT2)
-
[14C]this compound (requires custom synthesis) or unlabeled this compound in competition with a standard labeled acyl-CoA like [14C]oleoyl-CoA.
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 100 mM MgCl2, and 1 mg/mL BSA (fatty acid-free)
-
Stopping Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v)
-
TLC plates (e.g., silica gel 60)
-
TLC Mobile Phase: Heptane:Isopropyl Ether:Acetic Acid (60:40:3, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Enzyme Preparation: Prepare microsomal fractions (e.g., 5-20 µg of protein per reaction).
-
Reaction Setup: In a glass tube, prepare the reaction mixture:
-
50 µL of 2x Assay Buffer
-
10 µL of DAG (dissolved in acetone, final concentration 100 µM)
-
10 µL of enzyme preparation
-
Water to a final volume of 90 µL.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of [14C]this compound (final concentration range 5-100 µM, specific activity ~2000 dpm/nmol).
-
Incubation: Incubate at 37°C for 15-60 minutes.
-
Stop Reaction: Add 1.5 mL of the Stopping Solution.
-
Lipid Extraction: Add 1 mL of heptane and 0.5 mL of water, vortex, and allow phases to separate.
-
Lipid Separation: Collect the upper heptane phase, dry it under nitrogen, resuspend in heptane, and spot onto a TLC plate.
-
Quantification: Develop the TLC plate. Visualize and scrape the triglyceride spot for scintillation counting.
-
Data Analysis: Calculate the rate of triglyceride synthesis and determine kinetic parameters. For competition assays, measure the inhibition of labeled standard acyl-CoA incorporation by increasing concentrations of unlabeled this compound.
Concluding Remarks
The protocols and information provided herein serve as a comprehensive guide for researchers interested in the role of this compound in lipid metabolism. By systematically evaluating its interaction with key acyltransferases, a more complete picture of branched-chain fatty acid metabolism can be achieved, potentially uncovering new regulatory mechanisms and therapeutic targets. It is important to note that optimization of the described protocols will be necessary for specific enzyme sources and experimental setups.
References
- 1. Glycerol-3-phosphate O-acyltransferase - Wikipedia [en.wikipedia.org]
- 2. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic β-Oxidation and Regulation of Carnitine Palmitoyltransferase (CPT) I in Blunt Snout Bream Megalobrama amblycephala Fed a High Fat Diet | PLOS One [journals.plos.org]
- 5. Identification of a gene encoding an acyl CoA:diacylglycerol acyltransferase, a key enzyme in triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 10-Methylheptadecanoyl-CoA from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in lipid metabolism. BCFAs are found in various biological systems and are involved in maintaining cell membrane fluidity and participating in metabolic regulation. The accurate quantification of specific BCFA-CoAs like this compound in tissue samples is crucial for understanding its physiological and pathological roles. These application notes provide a detailed protocol for the extraction, purification, and quantification of this compound from various tissue samples, intended for researchers in metabolism, microbiology, and drug development.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents representative concentrations of various long-chain acyl-CoAs in different rat tissues to provide a general understanding of their abundance. These values can serve as a reference for expected concentration ranges.
| Acyl-CoA Species | Liver (nmol/g wet weight) | Heart (nmol/g wet weight) | Skeletal Muscle (nmol/g wet weight) |
| Palmitoyl-CoA (16:0) | 15.0 ± 2.0 | 5.0 ± 1.0 | 2.0 ± 0.5 |
| Stearoyl-CoA (18:0) | 8.0 ± 1.5 | 2.5 ± 0.5 | 1.0 ± 0.2 |
| Oleoyl-CoA (18:1) | 20.0 ± 3.0 | 7.0 ± 1.5 | 3.0 ± 0.7 |
| Linoleoyl-CoA (18:2) | 10.0 ± 2.0 | 4.0 ± 1.0 | 1.5 ± 0.3 |
Note: Data are presented as mean ± standard deviation and are compiled from various sources for illustrative purposes. Actual concentrations of this compound may vary depending on the tissue type, species, and physiological state.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for the extraction of this compound.[1][2][3]
Materials:
-
Tissue sample (e.g., liver, muscle, adipose tissue), flash-frozen in liquid nitrogen
-
100 mM Potassium phosphate (B84403) buffer (KH2PO4), pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Saturated Ammonium (B1175870) Sulfate (B86663)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Glass homogenizer
-
Centrifuge capable of 20,000 x g and 4°C
-
Vacuum concentrator
Procedure:
-
Weigh approximately 50-100 mg of frozen, powdered tissue into a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard (e.g., 10 nmol of Heptadecanoyl-CoA).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-propanol to the homogenate and homogenize again.
-
Add 0.125 mL of saturated ammonium sulfate and 2 mL of acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
Dry the supernatant in a vacuum concentrator.
-
Store the dried pellet at -80°C until analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Purification (Optional)
For samples requiring further purification to remove interfering substances, an SPE step can be incorporated.[1]
Materials:
-
Dried acyl-CoA extract from Protocol 1
-
Oligonucleotide purification cartridges or C18 SPE cartridges
-
SPE vacuum manifold
-
Elution solvent: 2-Propanol
-
Wash solvent: Water
Procedure:
-
Reconstitute the dried acyl-CoA extract in a small volume of the initial mobile phase for LC-MS analysis.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the acyl-CoAs with 2-propanol.
-
Dry the eluate in a vacuum concentrator.
-
Reconstitute the purified extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Quantification by LC-MS/MS
This protocol provides a general framework for the analysis of this compound using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 95% B (linear gradient)
-
15-20 min: 95% B
-
20.1-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM):
-
Monitor the precursor-to-product ion transition specific for this compound. The exact m/z values will need to be determined using a standard.
-
Monitor the transition for the internal standard (e.g., Heptadecanoyl-CoA).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized by infusing a standard of this compound.
Visualizations
Metabolic Pathway of this compound
The biosynthesis of this compound is linked to the catabolism of branched-chain amino acids (BCAAs), which provide the initial branched-chain acyl-CoA primers. These primers can then be elongated by the fatty acid synthesis machinery. The degradation of this compound can occur through pathways such as alpha- and omega-oxidation.
Caption: Metabolic pathway of this compound.
Experimental Workflow
The following diagram illustrates the complete workflow from tissue sample collection to the final data analysis for the quantification of this compound.
Caption: Experimental workflow for this compound extraction.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gas Chromatography Analysis of 10-Methylheptadecanoyl-CoA Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA molecule. The analysis of such compounds is crucial in various research fields, including microbiology, metabolic disease research, and drug development, as branched-chain fatty acids play significant roles in cellular membrane fluidity and signaling pathways.[1] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the quantification of fatty acids.[2][3] However, due to the low volatility and polar nature of fatty acyl-CoAs, a multi-step sample preparation process involving hydrolysis and derivatization is required prior to GC-MS analysis.[4]
This document provides detailed protocols for the analysis of this compound derivatives, covering sample extraction, hydrolysis of the CoA ester, derivatization to a volatile fatty acid methyl ester (FAME), and subsequent GC-MS analysis.
Experimental Protocols
The overall workflow for the analysis of this compound from biological samples involves three main stages:
-
Extraction of Total Acyl-CoAs: Isolation of the acyl-CoA pool from the sample matrix.
-
Hydrolysis to Free Fatty Acid: Cleavage of the thioester bond to release the free fatty acid, 10-methylheptadecanoic acid.
-
Derivatization to Fatty Acid Methyl Ester (FAME): Conversion of the free fatty acid into its more volatile methyl ester derivative for GC-MS analysis.
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted for the extraction of total acyl-CoAs from cell or tissue samples.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 80% methanol (B129727)/water (v/v)[5][6]
-
Homogenizer (for tissue samples)
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Sample Collection: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, flash-freeze the sample in liquid nitrogen and grind to a fine powder.
-
Extraction: To the cell pellet or powdered tissue (approximately 20 mg), add 1 mL of ice-cold 80% methanol/water.[6]
-
Homogenization (for tissues): Homogenize the tissue suspension on ice.
-
Incubation: Incubate the mixture on ice for 15 minutes to allow for complete extraction.
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.[5][6]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
Drying: Dry the extract completely using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C.
Protocol 2: Hydrolysis of Acyl-CoA to Free Fatty Acid
This protocol describes the acid-catalyzed hydrolysis of the extracted acyl-CoA thioesters to yield free fatty acids.
Materials:
-
Dried acyl-CoA extract
-
Heating block or water bath
-
Deionized water
-
Centrifuge
Procedure:
-
Reconstitution: Reconstitute the dried acyl-CoA extract in 1 mL of 0.5 M HCl in acetonitrile-water (9:1, v/v).[7][8]
-
Hydrolysis: Tightly cap the tube and heat at 100°C for 45 minutes in a heating block or boiling water bath.[7][8]
-
Cooling: Allow the sample to cool to room temperature.
-
Liquid-Liquid Extraction: Add 1 mL of chloroform and 1 mL of deionized water to the tube. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Collection of Organic Layer: Carefully collect the lower organic (chloroform) layer, which contains the free fatty acids.
-
Drying: Dry the organic extract under a gentle stream of nitrogen.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol details the conversion of the free fatty acid (10-methylheptadecanoic acid) to its corresponding FAME using boron trifluoride-methanol, a widely used and effective method.[2]
Materials:
-
Dried free fatty acid extract
-
12-14% Boron Trifluoride in methanol (BF₃-methanol)[2]
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
GC vials
Procedure:
-
Reagent Addition: Add 2 mL of 12-14% BF₃-methanol to the dried fatty acid extract.
-
Esterification: Tightly cap the tube and heat at 60°C for 10 minutes.
-
Cooling: Cool the tube to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly for 1 minute.[4]
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Transfer: Transfer the dried hexane extract to a GC vial for analysis.
Data Presentation
The following tables summarize typical quantitative data expected from the GC-MS analysis of this compound after derivatization to its FAME. The values are representative for branched-chain fatty acids and may require optimization for specific instrumentation and matrices.
Table 1: GC-MS Parameters for 10-Methylheptadecanoate Methyl Ester Analysis
| Parameter | Value |
|---|---|
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Initial 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM) |
Table 2: Quantitative Performance for 10-Methylheptadecanoate Methyl Ester
| Parameter | Representative Value |
|---|---|
| Expected Retention Time | 12 - 15 min (dependent on exact GC conditions) |
| Characteristic m/z Ions (EI) | 298 (M+), 269, 143, 87, 74 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1 - 15 ng/mL |
| Linear Range | 1 - 500 ng/mL |
| Intra-batch CV (%) | < 10% |
| Inter-batch CV (%) | < 15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Fatty Acid Metabolism Context
Caption: Simplified overview of fatty acid activation and metabolism.
References
- 1. shimadzu.com [shimadzu.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative release of fatty acids from lipids by a simple hydrolysis procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
Application Notes and Protocols for the In Vitro Reconstitution of the Tuberculostearic Acid Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculostearic acid (10-methylheptadecanoic acid) is a signature branched-chain fatty acid found predominantly in the cell envelope of Mycobacterium species, including the pathogenic Mycobacterium tuberculosis. Its unique structure and prevalence in these organisms make its biosynthetic pathway a compelling target for the development of novel anti-tuberculosis therapeutics. The in vitro reconstitution of this metabolic pathway provides a powerful platform for detailed enzymatic studies, inhibitor screening, and a deeper understanding of mycobacterial lipid metabolism.
This document provides detailed application notes and protocols for the in vitro reconstitution of the metabolic pathway leading to the synthesis of 10-methylheptadecanoyl-CoA, the activated form of tuberculostearic acid. The pathway commences with oleic acid, a common unsaturated fatty acid, and involves a two-step enzymatic process to introduce a methyl branch at the C10 position.
Metabolic Pathway Overview
The biosynthesis of tuberculostearic acid in mycobacteria initiates from oleoyl-phospholipid, typically oleoyl-phosphatidylinositol. The pathway involves two key enzymatic steps:
-
Methylation: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase, recently identified as Cfa (also referred to as BfaB in some literature), catalyzes the transfer of a methyl group from SAM to the double bond of the oleoyl (B10858665) moiety. This reaction forms a 10-methylene-octadecanoyl intermediate.
-
Reduction: An FAD-binding oxidoreductase (BfaA) subsequently reduces the methylene (B1212753) group to a methyl group, yielding the final product, tuberculostearoyl-phospholipid.
For the purpose of in vitro reconstitution focused on this compound, the pathway can be reconstituted using purified enzymes and a suitable oleoyl substrate, followed by activation to the CoA thioester.
Key Components for In Vitro Reconstitution
| Component | Role | Source/Preparation |
| Cfa (BfaB) Methyltransferase | Catalyzes the methylation of the oleoyl substrate. | Recombinantly expressed in E. coli and purified. |
| BfaA Oxidoreductase | Reduces the methylene intermediate to a methyl group. | Recombinantly expressed in E. coli and purified. |
| Oleoyl-CoA | Substrate providing the fatty acid backbone. | Commercially available. |
| S-adenosyl-L-methionine (SAM) | Methyl group donor for the Cfa reaction. | Commercially available. |
| NADPH | Reductant for the BfaA reaction. | Commercially available. |
| FAD | Cofactor for the BfaA enzyme. | Commercially available. |
| Acyl-CoA Synthetase | To activate the final product to this compound (optional, depending on the desired final product). | Commercially available (e.g., from Pseudomonas sp.). |
| Reaction Buffer | Provides optimal pH and ionic strength for enzyme activity. | See protocol below. |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Cfa and BfaA
This protocol describes the expression and purification of the mycobacterial enzymes Cfa and BfaA from E. coli.
1. Gene Synthesis and Cloning:
- Synthesize the codon-optimized genes for Cfa (M. tuberculosis H37Rv, Rv0447c) and BfaA (M. tuberculosis H37Rv, Rv0446c) with a C-terminal His6-tag.
- Clone the synthesized genes into a suitable expression vector (e.g., pET-28a(+)).
- Transform the expression constructs into an appropriate E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
- Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Incubate the culture at 18°C for 16-20 hours with shaking.
3. Cell Lysis and Lysate Preparation:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol, and 1 mg/mL lysozyme).
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
4. Affinity Chromatography (His-tag Purification):
- Equilibrate a Ni-NTA column with lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).
- Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).
5. Size-Exclusion Chromatography (Optional, for higher purity):
- Concentrate the eluted fractions.
- Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
- Collect fractions containing the purified protein.
6. Protein Characterization:
- Assess purity by SDS-PAGE.
- Determine protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Store the purified enzymes at -80°C.
Protocol 2: In Vitro Reconstitution of this compound Synthesis
This protocol details the enzymatic reaction for the synthesis of this compound from oleoyl-CoA.
1. Reaction Setup:
- Prepare a reaction mixture in a total volume of 100 µL.
- Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT.
| Component | Final Concentration |
| Purified Cfa | 1-5 µM |
| Purified BfaA | 1-5 µM |
| Oleoyl-CoA | 50 µM |
| S-adenosyl-L-methionine (SAM) | 200 µM |
| NADPH | 500 µM |
| FAD | 10 µM |
| Reaction Buffer | to 100 µL |
2. Reaction Incubation:
- Assemble the reaction mixture on ice, adding the enzymes last.
- Initiate the reaction by transferring the mixture to a 30°C water bath.
- Incubate for 1-4 hours.
3. Reaction Quenching and Product Extraction:
- Stop the reaction by adding 10 µL of 1 M HCl.
- Extract the fatty acyl-CoAs by adding 200 µL of butanol.
- Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes.
- Carefully collect the upper organic phase containing the acyl-CoAs.
- Dry the organic phase under a stream of nitrogen.
4. Product Analysis (LC-MS/MS):
- Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).
- Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the formation of this compound.
- Use an authentic standard of this compound for comparison if available.
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for Cfa and BfaA (Hypothetical Data)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Cfa | Oleoyl-CoA | 25 | 150 |
| Cfa | SAM | 50 | 180 |
| BfaA | 10-methylene-octadecanoyl-CoA | 15 | 250 |
| BfaA | NADPH | 40 | 280 |
Table 2: Optimization of Reaction Conditions for this compound Synthesis (Hypothetical Data)
| Parameter | Condition | Product Yield (%) |
| pH | 6.5 | 60 |
| 7.5 | 100 | |
| 8.5 | 85 | |
| Temperature (°C) | 25 | 75 |
| 30 | 100 | |
| 37 | 90 | |
| Incubation Time (h) | 1 | 40 |
| 2 | 75 | |
| 4 | 100 |
Visualizations
Caption: Biosynthetic pathway for this compound.
Caption: Experimental workflow for in vitro reconstitution.
Application Notes & Protocols for the Structural Elucidation of 10-Methylheptadecanoyl-CoA via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the structural elucidation of organic molecules, including complex biological species like acyl-Coenzyme A (acyl-CoA) thioesters.[1][2] 10-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Its structural confirmation is critical for understanding its biochemical functions and for the development of drugs targeting lipid metabolic pathways. These application notes provide a comprehensive guide to the use of one- and two-dimensional NMR spectroscopy for the unambiguous structure determination of this compound.
Structure and Key Features of this compound
This compound consists of three key moieties, each with distinct NMR spectral signatures:
-
10-Methylheptadecanoyl chain: A 17-carbon fatty acid chain with a methyl branch at the C10 position.
-
Thioester linkage: Connects the fatty acyl chain to the Coenzyme A moiety.
-
Coenzyme A (CoA) moiety: A complex structure composed of adenosine (B11128) 3',5'-diphosphate, pantothenic acid, and cysteamine.
The complete structural elucidation requires the assignment of all proton (¹H) and carbon (¹³C) resonances and the establishment of connectivity between these nuclei.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Fatty Acyl Chain | |||
| Terminal CH₃ (C17) | ~0.88 | Triplet | Typical for terminal methyl group in a long alkyl chain.[3] |
| (CH₂)n (C4-C9, C11-C16) | ~1.2-1.4 | Multiplet | Bulk methylene (B1212753) proton signals, significant overlap is expected.[3] |
| β-CH₂ (C3) | ~1.65 | Multiplet | Shifted downfield due to proximity to the thioester.[3] |
| α-CH₂ (C2) | ~2.35 | Triplet | Significantly deshielded by the thioester carbonyl group.[3] |
| CH₃ branch (at C10) | ~0.8-1.0 | Doublet | Characteristic of a methyl group on a methine.[4] |
| CH (C10) | ~1.4-1.7 | Multiplet | Tertiary proton signal, likely overlapped with methylene signals.[4] |
| Coenzyme A Moiety | Based on published data for Coenzyme A.[5] | ||
| Adenosine H8 | ~8.5 | Singlet | |
| Adenosine H2 | ~8.2 | Singlet | |
| Adenosine H1' | ~6.1 | Doublet | |
| Pantothenate H4' | ~4.0 | Singlet | |
| Cysteamine CH₂-N | ~3.5 | Triplet | |
| Cysteamine CH₂-S | ~3.1 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Notes |
| Fatty Acyl Chain | ||
| C=O (Thioester, C1) | ~170-174 | Carbonyl carbon of the thioester.[6][7] |
| α-CH₂ (C2) | ~49 | Deshielded by the thioester. |
| β-CH₂ (C3) | ~25-30 | |
| (CH₂)n | ~29-30 | Bulk methylene carbons. |
| CH (C10) | ~35-40 | Tertiary carbon. |
| CH₃ branch (at C10) | ~15-20 | Methyl branch carbon. |
| Terminal CH₃ (C17) | ~14 | |
| Coenzyme A Moiety | ||
| Adenosine Carbons | 118-156 | Aromatic and ribose carbons. |
| Pantothenate Carbons | 15-220 | Includes carbonyls and aliphatic carbons. |
| Cysteamine Carbons | ~25-40 |
Experimental Protocols
Protocol 1: Sample Preparation
-
Synthesis of this compound: Synthesize the acyl-CoA thioester from 10-methylheptadecanoic acid and Coenzyme A. A common method involves the activation of the fatty acid, for example, as an N-hydroxysuccinimide ester or by using coupling agents like DCC, followed by reaction with the free thiol of Coenzyme A.[8][9]
-
Purification: Purify the synthesized this compound using High-Performance Liquid Chromatography (HPLC) to remove unreacted starting materials and byproducts.
-
Sample Preparation for NMR:
-
Lyophilize the purified sample to remove the HPLC solvent.
-
Dissolve the sample in a suitable deuterated solvent. For acyl-CoAs, D₂O is commonly used.[10] If solubility is an issue, a mixed solvent system (e.g., D₂O with a small amount of deuterated methanol (B129727) or DMSO-d₆) may be necessary.[11]
-
Adjust the pH of the solution to a physiological range (e.g., pH 6.5-7.5) using dilute NaOD or DCl in D₂O to ensure the stability of the thioester and consistency of chemical shifts.
-
Transfer the solution to a high-quality NMR tube.
-
The concentration should be optimized for the desired experiments, typically in the range of 1-10 mM. For ¹³C-based experiments at natural abundance, higher concentrations are preferable.[12]
-
Protocol 2: NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.[11]
-
¹H NMR (Proton NMR):
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
This will provide an overview of the proton signals and their integrations.
-
Solvent suppression techniques (e.g., presaturation) will be necessary when using D₂O to attenuate the residual HDO signal.
-
-
¹³C NMR (Carbon NMR):
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
This experiment identifies all unique carbon environments. Due to the low natural abundance of ¹³C, this may require a longer acquisition time.[1]
-
-
2D COSY (Correlation Spectroscopy):
-
Acquire a 2D ¹H-¹H COSY spectrum.
-
This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is crucial for tracing the connectivity of the fatty acyl chain.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Acquire a 2D ¹H-¹³C HSQC spectrum.
-
This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon resonances based on their attached protons.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquire a 2D ¹H-¹³C HMBC spectrum.
-
This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is essential for identifying quaternary carbons and for connecting different spin systems, for instance, linking the α-protons of the fatty acid to the thioester carbonyl carbon.
-
-
2D TOCSY (Total Correlation Spectroscopy):
-
Acquire a 2D ¹H-¹H TOCSY spectrum.
-
This experiment shows correlations between all protons within a spin system. It can be useful for identifying all the protons of a particular moiety, like the ribose ring in the CoA part.
-
Mandatory Visualization
Caption: Experimental workflow for NMR-based structure elucidation.
References
- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aocs.org [aocs.org]
- 4. scribd.com [scribd.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001423) [hmdb.ca]
- 6. rsc.org [rsc.org]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. constantsystems.com [constantsystems.com]
- 9. A new method for the preparation of acyl-CoA thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C NMR or coenzyme A and its constituent moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel cyclic C5-curcuminoids possess anticancer activities against HeLa cervix carcinoma, HEC-1A adenocarcinoma, and T24 bladder carcinoma cells | springermedizin.de [springermedizin.de]
- 12. estudogeral.uc.pt [estudogeral.uc.pt]
Application Notes and Protocols for 10-Methylheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and utilization of 10-Methylheptadecanoyl-CoA, a saturated fatty acyl-CoA containing a methyl branch. Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring reproducible experimental outcomes.
Handling and Storage Conditions
Proper handling and storage are paramount to prevent the degradation of this compound. As with many long-chain acyl-CoA esters, this molecule is susceptible to hydrolysis and oxidation.
General Handling:
-
Upon receipt, it is recommended to equilibrate the product to room temperature before opening the vial.
-
Minimize the exposure of the compound to atmospheric moisture and oxygen.
-
For weighing, use a chemical-resistant spatula and perform the task in a controlled environment (e.g., a glove box or a low-humidity chamber) if possible.
-
Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
Storage Recommendations:
The following storage conditions are based on best practices for long-chain acyl-CoA derivatives and information from suppliers of similar compounds. For precise storage instructions, always refer to the Certificate of Analysis (CoA) provided by the supplier.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed to prevent moisture absorption. | |
| In Solvent | -80°C | Up to 6 months | Use an appropriate aprotic solvent. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for very short-term storage of working solutions. Avoid multiple freeze-thaw cycles. |
Solubility and Solution Preparation:
-
This compound is soluble in aqueous buffers and organic solvents such as methanol (B129727) and DMSO.
-
To prepare a stock solution, dissolve the solid in the desired solvent to a concentration of 1-10 mM. Gentle vortexing or sonication may be required to ensure complete dissolution.
-
For aqueous solutions, it is advisable to use a buffer with a pH between 6.0 and 7.5 to maintain stability. Long-chain acyl-CoAs can form micelles in aqueous solutions, a property that should be considered in experimental design.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in common biochemical assays.
Protocol 1: Acyl-CoA Synthetase Activity Assay (Radiometric)
This protocol is adapted for measuring the activity of long-chain acyl-CoA synthetases (ACSL) using this compound as a substrate.
Materials:
-
Cell or tissue lysates containing ACSL activity
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 1 mM ATP
-
Coenzyme A (CoA) solution (10 mM)
-
Radiolabeled 10-methylheptadecanoic acid (e.g., [³H] or [¹⁴C]-labeled)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction termination solution: Dole's Reagent (isopropanol:heptane (B126788):1M H₂SO₄, 40:10:1)
-
Heptane
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a stock solution of radiolabeled 10-methylheptadecanoic acid bound to BSA.
-
In a microcentrifuge tube, prepare the reaction mixture by adding:
-
50 µL of Assay Buffer
-
10 µL of 10 mM CoA solution
-
10 µL of radiolabeled 10-methylheptadecanoic acid-BSA complex
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20-50 µg of cell or tissue lysate protein.
-
Incubate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Terminate the reaction by adding 1.25 mL of Dole's Reagent.
-
Add 0.75 mL of heptane and vortex thoroughly to extract the unreacted fatty acid.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer a known volume of the upper organic phase to a new tube.
-
The lower aqueous phase contains the radiolabeled this compound. Transfer a known volume of the lower phase to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of this compound formed based on the specific activity of the radiolabeled fatty acid.
Protocol 2: Fluorometric Quantification of this compound
This protocol provides a method for the quantitative determination of this compound in biological samples using a commercial assay kit.
Materials:
-
EnzyFluo™ Fatty Acyl-CoA Assay Kit (or similar)
-
Tissue or cell lysates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., 0.5% Triton X-100 in 20 mM potassium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 530/585 nm)
Procedure:
-
Sample Preparation:
-
For tissues, rinse with cold PBS to remove blood, then homogenize in lysis buffer.
-
For cells, harvest by centrifugation (for suspension cells) or with a cell scraper (for adherent cells) and lyse in lysis buffer.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C. The supernatant will be used for the assay.
-
Samples should be assayed immediately or flash-frozen and stored at -80°C for no longer than one week.[1]
-
-
Standard Curve Preparation:
-
Prepare a standard curve using the provided acyl-CoA standard according to the kit manufacturer's instructions.
-
-
Assay Reaction:
-
Add 10 µL of each sample or standard to separate wells of the 96-well plate.
-
Prepare the working reagent by mixing the assay buffer, enzyme mix, and fluorescent probe as per the kit protocol.
-
Add 90 µL of the working reagent to each well.
-
-
Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 585 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence of the standards versus their concentrations to generate a standard curve.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Visualizations
Caption: Experimental workflow for using this compound in a biochemical assay.
Caption: Role of this compound in cellular fatty acid metabolism.
References
Application Notes and Protocols for 10-Methylheptadecanoyl-CoA in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) and their activated acyl-CoA counterparts are increasingly recognized for their diverse biological roles, ranging from components of cellular membranes to signaling molecules. 10-Methylheptadecanoyl-CoA is a specific branched-chain acyl-CoA that falls within this important class of lipids. While detailed studies on this compound are still emerging, its structural similarity to other well-characterized BCFAs suggests its potential involvement in various cellular processes. These application notes provide a comprehensive overview of the potential uses of this compound in lipidomics studies, including hypothetical applications, detailed experimental protocols adapted from general acyl-CoA analysis, and data presentation frameworks.
BCFAs can influence membrane fluidity and have been implicated in metabolic regulation and cellular signaling.[1][2] Their analysis, however, presents unique challenges due to their lower abundance compared to straight-chain fatty acids and the need for sensitive and specific analytical methods. The protocols outlined below are designed to provide a robust framework for researchers investigating the metabolism and function of this compound and other branched-chain acyl-CoAs.
Hypothetical Applications in Lipidomics Research
Given the limited direct research on this compound, its applications in lipidomics can be extrapolated from studies on similar branched-chain fatty acids and acyl-CoAs. Potential areas of investigation include:
-
Biomarker Discovery: Altered levels of this compound in tissues or biofluids could serve as potential biomarkers for metabolic diseases, microbial dysbiosis, or certain types of cancer.[1]
-
Microbial Metabolism Studies: BCFAs are significant components of bacterial lipids.[2] Analysis of this compound could be employed to study the metabolic interactions between host and gut microbiota.
-
Cancer Research: Some BCFAs have been shown to inhibit the proliferation of cancer cells.[1] Investigating the impact of this compound on cancer cell lipidomes could reveal novel therapeutic targets.
-
Drug Development: Understanding the metabolic pathways involving this compound can aid in the development of drugs targeting lipid metabolism.
Data Presentation
Quantitative data from lipidomics experiments involving this compound should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for presenting such data.
Table 1: Quantitative Analysis of this compound in Biological Samples
| Sample ID | Sample Type | Condition | This compound Concentration (pmol/mg tissue or protein) | Standard Deviation | p-value |
| CTRL-01 | Liver Tissue | Control | 1.25 | 0.15 | - |
| TREAT-01 | Liver Tissue | Treatment X | 2.87 | 0.32 | <0.05 |
| CTRL-02 | Plasma | Control | 0.45 | 0.08 | - |
| TREAT-02 | Plasma | Treatment X | 0.98 | 0.12 | <0.05 |
Table 2: Relative Abundance of this compound in Different Lipid Classes
| Lipid Class | Control Group (% of Total Acyl-CoAs) | Treatment Group (% of Total Acyl-CoAs) | Fold Change |
| Triacylglycerols | 0.05 | 0.12 | 2.4 |
| Phosphatidylcholines | 0.02 | 0.08 | 4.0 |
| Sphingomyelins | 0.01 | 0.03 | 3.0 |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of this compound from biological samples, adapted from established methods for short and long-chain acyl-CoA analysis.
Protocol 1: Extraction of Acyl-CoAs from Tissues or Cells
This protocol describes a solid-phase extraction (SPE) method for the isolation of acyl-CoAs.
Materials:
-
Homogenization buffer (e.g., 50 mM KH2PO4, 10 mM MgCl2, pH 7.4)
-
Internal standard (e.g., a stable isotope-labeled version of a related acyl-CoA)
-
50 mM Ammonium (B1175870) formate (B1220265) (pH 6.3)
-
Solid-phase extraction (SPE) cartridges (e.g., silica-based)
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Sample Homogenization: Homogenize tissue samples or cell pellets in ice-cold homogenization buffer.
-
Protein Precipitation: Add acetonitrile to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
SPE Cartridge Preparation: Pre-activate the SPE cartridge with methanol, followed by equilibration with the extraction buffer.
-
Sample Loading: Load the supernatant onto the equilibrated SPE cartridge.
-
Washing: Wash the cartridge with the extraction buffer to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs using a series of methanol and ammonium formate mixtures with increasing organic solvent concentration.
-
Drying: Dry the eluted sample under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., water or a low percentage of organic solvent).
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from other acyl-CoAs (e.g., start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. A common fragmentation pattern for acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507 Da).
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway involving branched-chain fatty acids and a general experimental workflow for lipidomics analysis.
References
Application Notes and Protocols for 10-Methylheptadecanoyl-CoA in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific biological activities of 10-Methylheptadecanoyl-CoA is limited in publicly available literature. The following application notes and protocols are based on the established roles of structurally similar branched-chain fatty acids (BCFAs) and their CoA esters. Researchers should validate these applications and protocols for this compound in their specific experimental contexts.
Introduction
This compound is a coenzyme A derivative of a branched-chain fatty acid. BCFAs are increasingly recognized for their diverse biological activities, making them and their activated CoA forms intriguing molecules for drug discovery. They have been implicated in the regulation of key cellular processes, including metabolic pathways and cellular signaling. This document outlines potential applications of this compound in drug discovery, focusing on its inferred activity on Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the mTORC1 signaling pathway, as well as its potential as a modulator of fatty acid metabolism.
Potential Applications in Drug Discovery
-
Metabolic Diseases: As a potential PPARα agonist, this compound could be investigated for therapeutic applications in metabolic disorders such as dyslipidemia, steatohepatitis, and insulin (B600854) resistance. PPARα is a key regulator of lipid metabolism.
-
Inflammatory Diseases: Activation of PPARα is also associated with anti-inflammatory effects, suggesting a potential role for this compound in the study and treatment of chronic inflammatory conditions.
-
Oncology: The mTORC1 pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. Investigating the effects of this compound on this pathway could uncover novel anti-cancer strategies. Furthermore, some BCFAs have demonstrated direct anticancer activity and the ability to inhibit fatty acid synthase (FASN), a key enzyme in cancer cell metabolism.
Data Presentation: Biological Activities of Related Branched-Chain Fatty Acyl-CoAs
The following table summarizes the binding affinities of various branched-chain fatty acyl-CoAs for PPARα, providing a basis for estimating the potential potency of this compound.
| Compound | Target | Assay Type | Affinity (Kd) | Reference |
| Phytanoyl-CoA | PPARα | Fluorescence Quenching | ~11 nM | [1] |
| Pristanoyl-CoA | PPARα | Fluorescence Quenching | ~11 nM | [1] |
Experimental Protocols
Protocol 1: In Vitro PPARα Activation Assay (Luciferase Reporter Assay)
This protocol is designed to determine if this compound can activate PPARα in a cell-based system.
1. Cell Culture and Transfection:
- Culture HepG2 cells (or another suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Co-transfect cells with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE) upstream of the luciferase gene. A β-galactosidase or Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
2. Compound Treatment:
- Plate the transfected cells in a 96-well plate.
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution to final concentrations ranging from 1 nM to 100 µM in cell culture medium.
- Add the diluted compound or vehicle control to the cells and incubate for 24 hours.
3. Luciferase Assay:
- Lyse the cells using a suitable lysis buffer.
- Measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
- Measure β-galactosidase or Renilla luciferase activity for normalization.
4. Data Analysis:
- Normalize the luciferase activity to the internal control.
- Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Protocol 2: In Vitro mTORC1 Kinase Activity Assay
This protocol aims to assess the direct effect of this compound on the kinase activity of mTORC1.[2][3]
1. Immunoprecipitation of mTORC1:
- Culture cells (e.g., HEK293T) and treat with this compound at various concentrations for a specified time.
- Lyse the cells in CHAPS-containing lysis buffer.
- Immunoprecipitate mTORC1 from the cell lysates using an antibody against a component of the complex (e.g., Raptor).
2. Kinase Reaction:
- Wash the immunoprecipitated mTORC1 complex.
- Resuspend the beads in a kinase assay buffer.
- Initiate the kinase reaction by adding a substrate (e.g., recombinant 4E-BP1) and ATP.
- Incubate at 30°C for 30 minutes.
3. Detection of Phosphorylation:
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Detect the phosphorylation of the substrate using a phospho-specific antibody (e.g., anti-phospho-4E-BP1).
4. Data Analysis:
- Quantify the band intensity of the phosphorylated substrate.
- Compare the phosphorylation levels in treated versus untreated samples to determine the effect of this compound on mTORC1 activity.
Protocol 3: Fatty Acid Synthase (FAS) Inhibition Assay
This protocol is to determine if this compound inhibits the activity of fatty acid synthase.
1. Assay Preparation:
- Use purified fatty acid synthase or a cell lysate containing FAS.
- Prepare a reaction mixture containing buffer, NADPH, acetyl-CoA, and malonyl-CoA.
2. Inhibition Assay:
- Add varying concentrations of this compound or a known FAS inhibitor (e.g., C75) to the reaction mixture.
- Initiate the reaction by adding the enzyme.
3. Measurement of FAS Activity:
- Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to FAS activity.
4. Data Analysis:
- Calculate the initial reaction rates for each concentration of the inhibitor.
- Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 4: Analysis of Intracellular this compound Levels by LC-MS/MS
This protocol allows for the quantification of intracellular levels of this compound in cells or tissues.[4][5]
1. Sample Preparation:
- Harvest cells or homogenize tissue samples.
- Perform a liquid-liquid extraction to isolate the acyl-CoAs.
- Use a suitable internal standard (e.g., a deuterated or odd-chain acyl-CoA) for quantification.
2. LC-MS/MS Analysis:
- Use a reverse-phase C18 column for chromatographic separation.
- Employ a gradient elution with a mobile phase containing an ion-pairing agent (e.g., triethylamine) or a suitable buffer.
- Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the parent and fragment ions specific for this compound and the internal standard.
3. Data Analysis:
- Generate a standard curve using known concentrations of this compound.
- Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.
Mandatory Visualizations
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving 10-Methylheptadecanoyl-CoA stability in aqueous solutions
Welcome to the technical support center for 10-Methylheptadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions and to offer troubleshooting assistance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary route of degradation in aqueous solutions?
A1: this compound is a branched-chain fatty acyl-coenzyme A thioester. Its primary route of degradation in aqueous solutions is the hydrolysis of the thioester bond, which is susceptible to cleavage by nucleophiles, including water. This hydrolysis is influenced by factors such as pH and temperature.
Q2: How does pH affect the stability of this compound?
A2: The thioester bond of this compound is more stable in neutral to mildly acidic conditions. As the pH increases and becomes more alkaline, the rate of hydrolysis significantly increases due to the higher concentration of hydroxide (B78521) ions, which act as nucleophiles.
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Higher temperatures accelerate the rate of hydrolysis of the thioester bond. For long-term storage, it is crucial to keep aqueous solutions of this compound at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[1][2][3]
Q4: Can the choice of buffer affect the stability of this compound?
A4: Yes, the buffer composition can influence stability. Phosphate (B84403) buffers are generally a good choice for maintaining a stable pH in the desired range.[4][5] However, some buffers, like Tris, can potentially interact with the thioester bond or affect the activity of enzymes in your assay.[4][5][6] It is advisable to test the compatibility of your chosen buffer system with this compound in a pilot experiment.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate low-pH, low-temperature buffer immediately before use. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials to maintain integrity.
-
-
Possible Cause 2: Hydrolysis during the experiment.
-
Solution: Maintain the experimental pH in the neutral to slightly acidic range if possible. Keep samples on ice or at a controlled low temperature throughout the experimental procedure. Minimize the duration of the experiment to reduce the time for potential hydrolysis.
-
-
Possible Cause 3: Inaccurate quantification of this compound.
-
Solution: Utilize a validated analytical method, such as LC-MS/MS, for accurate quantification. Ensure proper calibration and the use of an appropriate internal standard.
-
Issue 2: Poor solubility of this compound in aqueous buffers.
-
Possible Cause 1: Aggregation of the long-chain acyl-CoA.
-
Solution: Prepare stock solutions in a small amount of an organic solvent like ethanol (B145695) or DMSO before diluting into the aqueous buffer. Gentle sonication can also aid in dissolution. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
-
Issue 3: Suspected enzymatic degradation of this compound.
-
Possible Cause 1: Presence of contaminating acyl-CoA thioesterases.
-
Solution: Ensure all reagents and equipment are sterile. If working with cell lysates or other biological samples, consider adding a broad-spectrum protease and esterase inhibitor cocktail. The activity of palmitoyl-CoA hydrolase, an enzyme that degrades long-chain fatty acyl-CoAs, is known to be present in various cellular compartments.[7][8]
-
Data Presentation
Table 1: Representative pH-Dependent Hydrolysis of a Long-Chain Acyl-CoA Thioester
| pH | Half-life (t½) at 25°C (Estimated) |
| 5.0 | Several Days to Weeks |
| 7.4 | Hours to Days |
| 8.5 | Minutes to Hours |
Note: This table provides estimated relative stability based on general knowledge of thioester chemistry. Actual rates for this compound may vary and should be determined experimentally.
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Temperature | Recommended Buffer |
| Short-term (hours) | 0 - 4°C | pH 6.0 - 7.0 Phosphate Buffer |
| Long-term (days to weeks) | -20°C | pH 6.0 - 7.0 Phosphate Buffer |
| Extended-term (months) | -80°C | Lyophilized powder or in an organic solvent |
Experimental Protocols
Protocol 1: Quantification of this compound Stability by LC-MS/MS
This protocol outlines a general method for assessing the stability of this compound in an aqueous buffer over time.
1. Materials:
-
This compound
-
Aqueous buffer of choice (e.g., 50 mM Potassium Phosphate, pH 7.4)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
LC-MS/MS system with a C18 reversed-phase column
2. Procedure:
-
Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration (e.g., 100 µM).
-
Incubate the solution at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately quench the reaction and precipitate proteins by adding 4 volumes of ice-cold ACN containing the internal standard.
-
Vortex and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable injection solvent (e.g., 50:50 ACN:H₂O with 0.1% FA).
-
Analyze the sample by LC-MS/MS.
3. LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.
4. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Plot the natural logarithm of the remaining this compound concentration versus time to determine the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Mandatory Visualizations
Caption: β-Oxidation pathway for this compound.
Caption: PPARα signaling activated by branched-chain fatty acyl-CoAs.
Caption: Troubleshooting workflow for experiments with 10-MHC-CoA.
References
- 1. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Difference Between Tris Buffer and Phosphate Buffer [vacutaineradditives.com]
- 5. welltchemicals.com [welltchemicals.com]
- 6. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoyl-CoA hydrolase - Wikipedia [en.wikipedia.org]
- 8. Palmitoyl-CoA Hydrolase | Semantic Scholar [semanticscholar.org]
Overcoming poor ionization of 10-Methylheptadecanoyl-CoA in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of complex lipids. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of molecules like 10-Methylheptadecanoyl-CoA.
Troubleshooting Guide: Overcoming Poor Ionization
Poor signal intensity or a complete lack of signal for this compound can be a significant hurdle in mass spectrometry-based experiments. This guide provides a systematic approach to diagnosing and resolving such issues.
Initial Checks
Before delving into complex method development, it's crucial to ensure the fundamentals of your LC-MS system are in order. A complete loss of signal often points to a singular critical failure.
Q1: I am not seeing any signal for my this compound. Where do I start?
A1: When faced with a total signal loss, a systematic check is essential:
-
Mass Spectrometer Functionality: Infuse a known, stable compound to verify that the mass spectrometer is responsive.
-
Fresh Standards and Mobile Phases: Prepare fresh solutions to rule out degradation or contamination of your analyte and solvents.
-
Instrument Parameters: Confirm that all instrument settings, including voltages and gas flows, are correctly configured for your analysis.
-
Stable Electrospray: Visually inspect the electrospray needle to ensure a consistent and stable spray. An unstable spray is a common cause of signal loss.[1][2]
Frequently Asked Questions (FAQs)
Q2: What are the common causes of low signal intensity for long-chain acyl-CoAs like this compound?
A2: Several factors can contribute to the poor ionization and low signal intensity of long-chain acyl-CoAs:
-
Inefficient Ionization: The inherent chemical properties of long-chain fatty acyl-CoAs can lead to poor ionization efficiency in common electrospray ionization (ESI) sources.[3][4][5]
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions. Proper sample handling and storage are critical to prevent degradation.[1]
-
Ion Suppression: Co-eluting components from complex biological matrices can interfere with the ionization of the target analyte, leading to a suppressed signal.[1][6]
-
Suboptimal MS Parameters: Incorrectly chosen precursor and product ions, or non-optimized collision energy, can result in poor sensitivity.[1]
-
Chromatographic Issues: Poor peak shape due to column overload or contamination can diminish the signal-to-noise ratio.[1][6]
Q3: How can I improve the ionization of this compound?
A3: To enhance the ionization and improve signal intensity, consider the following strategies:
-
Optimize Ionization Source Parameters: Adjust the desolvation temperature and gas flows to ensure efficient and stable ionization.[1]
-
Mobile Phase Modification: The composition of the mobile phase can significantly influence ionization efficiency. Experiment with different solvents and additives.
-
Derivatization: Chemically modifying the this compound molecule can significantly improve its ionization characteristics. This is a highly effective strategy for molecules that are difficult to ionize in their native form.[4][7][8]
Q4: What is derivatization and how can it help in the analysis of this compound?
A4: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method.[8] For mass spectrometry, this often involves adding a chemical group that is easily ionized.[3][4][5] For long-chain fatty acyl-CoAs, derivatization can be approached in two ways:
-
Analysis of the Intact Molecule: While less common for improving ionization of the entire acyl-CoA, derivatization of the fatty acyl chain is possible but can be complex.
-
Hydrolysis and Derivatization of the Fatty Acid: A more common and often simpler approach is to first hydrolyze the this compound to release the free fatty acid (10-Methylheptadecanoic acid). This fatty acid can then be derivatized to improve its volatility for gas chromatography-mass spectrometry (GC-MS) or to enhance its ionization for liquid chromatography-mass spectrometry (LC-MS).[7][8][9]
Q5: What are some common derivatization techniques for the fatty acid cleaved from this compound?
A5: Once the 10-Methylheptadecanoic acid is obtained through hydrolysis, several derivatization methods can be employed:
-
Esterification for GC-MS: The most common method is the conversion of the fatty acid into a fatty acid methyl ester (FAME).[8] This neutralizes the polar carboxyl group, making the molecule more volatile and suitable for GC-MS analysis.[8]
-
Charge-Reversal Derivatization for LC-MS: This technique involves adding a permanently charged group to the fatty acid, allowing for highly sensitive analysis in positive ion mode ESI-MS.[4][10] This can lead to a significant increase in sensitivity compared to analyzing the underivatized fatty acid.[10]
Experimental Protocols
Protocol 1: Hydrolysis of this compound and Derivatization to Fatty Acid Methyl Ester (FAME)
This protocol describes the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by derivatization to a FAME for subsequent GC-MS analysis.
Materials:
-
This compound sample
-
Methanolic HCl (3N)
-
Anhydrous Sodium Sulfate (B86663)
-
Internal standard (e.g., heptadecanoic acid)
Procedure:
-
Hydrolysis:
-
To your sample containing this compound, add a known amount of internal standard.
-
Add 1 mL of 3N methanolic HCl.
-
Cap the tube tightly and heat at 60°C for 60 minutes.
-
-
Extraction:
-
Cool the reaction tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water.
-
Vortex thoroughly for 1 minute to extract the FAME into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
-
Drying and Analysis:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-MS.
-
Protocol 2: Charge-Reversal Derivatization of 10-Methylheptadecanoic Acid for LC-MS/MS
This protocol is for the derivatization of the free fatty acid with a permanently charged tag for enhanced sensitivity in positive ion mode LC-MS/MS. This protocol is adapted from a method using N-(4-aminomethylphenyl)pyridinium (AMPP).[10]
Materials:
-
Hydrolyzed this compound sample (containing 10-Methylheptadecanoic acid)
-
AMPP reagent
-
A suitable coupling agent (e.g., a carbodiimide)
-
Organic solvent (e.g., acetonitrile)
-
Internal standard (a structurally similar fatty acid derivatized in the same manner)
Procedure:
-
Sample Preparation:
-
Ensure the hydrolyzed sample containing 10-Methylheptadecanoic acid is dry.
-
Reconstitute the sample in a small volume of organic solvent.
-
Add the internal standard.
-
-
Derivatization Reaction:
-
Add the AMPP reagent and the coupling agent to the sample.
-
Allow the reaction to proceed at room temperature for a specified time (optimization may be required).
-
-
LC-MS/MS Analysis:
-
The derivatized sample can be directly injected into the LC-MS/MS system.
-
Analysis is performed in positive ion mode, monitoring for the specific precursor and product ions of the derivatized 10-Methylheptadecanoic acid.
-
Data Presentation
Table 1: Expected Mass-to-Charge Ratios (m/z) for this compound in MS and MS/MS
| Analysis Mode | Precursor Ion | m/z | Fragment Ions (MS/MS) | m/z of Fragments |
| Positive Ion ESI | [M+H]⁺ | 1050.6 | Acyl chain fragment | 543.4 |
| CoA fragment | 428.1 | |||
| Negative Ion ESI | [M-H]⁻ | 1048.6 | Acyl chain fragment | 657.4 |
| CoA fragment | 766.5 |
Note: These are theoretical values and may vary slightly depending on the instrument and calibration.
Visualizations
Caption: Workflow for enhancing the mass spectrometric signal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. zefsci.com [zefsci.com]
- 7. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve co-elution of 10-Methylheptadecanoyl-CoA with other lipids
Welcome to the technical support center for the analysis of 10-Methylheptadecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution of this compound with other lipids during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) with an 18-carbon acyl chain. Its analysis is challenging due to its structural similarity to other endogenous lipids, leading to co-elution in standard chromatographic separations. This co-elution can result in inaccurate quantification and misidentification.
Q2: What are the primary lipids that co-elute with this compound?
The primary co-eluting lipid is its straight-chain isomer, Stearoyl-CoA (C18:0-CoA) . Due to their identical mass and similar physicochemical properties, they are difficult to separate using conventional chromatographic methods. Other isobaric and isomeric lipids with similar chain lengths and polarities can also pose a co-elution challenge.
Q3: Why is it critical to resolve the co-elution of this compound?
Troubleshooting Guide: Resolving Co-elution of this compound
Co-elution of this compound with other lipids, particularly its straight-chain isomer Stearoyl-CoA, is a common issue in LC-MS analysis. This guide provides a step-by-step approach to troubleshoot and resolve this problem.
Step 1: Identify the Co-eluting Species
Before optimizing your method, it is essential to confirm the identity of the co-eluting lipid.
-
Mass Spectrometry Analysis: Use high-resolution mass spectrometry (HRMS) to confirm that the co-eluting peak has the same mass-to-charge ratio (m/z) as this compound. Tandem mass spectrometry (MS/MS) can provide further structural information, although fragmentation patterns of isomeric acyl-CoAs can be very similar. A common fragmentation pattern for acyl-CoAs is the neutral loss of 507 Da.[2][3]
Step 2: Chromatographic Method Optimization
The choice of chromatographic conditions is critical for resolving isomeric lipids.
-
Column Selection:
-
C18 Columns: Reversed-phase C18 columns are commonly used for lipidomics. Optimizing the mobile phase and gradient can improve the separation of branched and straight-chain isomers.[4][5]
-
C30 Columns: C30 columns offer enhanced shape selectivity for hydrophobic, long-chain, and structurally related isomers.[6][7] They can provide better resolution between branched and straight-chain fatty acyl-CoAs compared to C18 columns.
-
-
Mobile Phase Optimization:
-
Solvent Composition: A typical mobile phase for acyl-CoA analysis consists of an aqueous component (A) and an organic component (B).
-
Aqueous Phase (A): Water with an additive to improve peak shape and ionization, such as ammonium (B1175870) hydroxide (B78521) or formic acid.[3][8]
-
-
pH Adjustment: The pH of the mobile phase can influence the ionization state of the analytes and, consequently, their retention and selectivity. Experimenting with slight pH adjustments can improve separation.
-
Step 3: Advanced Separation Techniques
If chromatographic optimization is insufficient, consider more advanced techniques.
-
Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size, shape, and charge.[10] This technique, when coupled with LC-MS, can provide an additional dimension of separation, often resolving isomers that co-elute chromatographically.[11][12][13] High-resolution ion mobility (HRIM) has shown significant promise in separating challenging lipid isomers.[11][13]
Experimental Protocols
Protocol 1: Optimized LC-MS/MS Method for Separation of C18 Acyl-CoA Isomers
This protocol provides a starting point for the separation of this compound and Stearoyl-CoA using a C18 reversed-phase column.
Sample Preparation (from Biological Tissue)
-
Homogenize frozen powdered tissue in a solution of 100 mM KH2PO4.
-
Add 2-propanol and homogenize again.
-
Add saturated NH4SO4 and acetonitrile, then vortex for 5 minutes.
-
Centrifuge the mixture and collect the upper phase containing the acyl-CoAs.
-
Dilute the collected phase with 100 mM KH2PO4 (pH 4.9).
-
For purification, solid-phase extraction (SPE) with a C18 cartridge can be employed.
Liquid Chromatography Parameters
-
Column: A high-quality C18 reversed-phase column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).[4][5]
-
Mobile Phase A: Water with 15 mM ammonium hydroxide.[8]
-
Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 20% B and equilibrate.
-
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion (Q1): m/z of this compound and Stearoyl-CoA.
-
Product Ion (Q3): Monitor for the characteristic neutral loss of 507 Da.[2]
-
Collision Energy: Optimize between 20-40 eV to achieve the most abundant and specific fragment ions.
Quantitative Data Summary
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Stearoyl-CoA | Expected slightly earlier | [M+H]+ | [M+H-507]+ |
| This compound | Expected slightly later | [M+H]+ | [M+H-507]+ |
Note: The exact retention times will need to be determined empirically on your system.
Protocol 2: High Shape Selectivity Separation using a C30 Column
For enhanced resolution of structurally similar isomers, a C30 column can be utilized.
Liquid Chromatography Parameters
-
Column: Acclaim C30, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water:Acetonitrile:Formic Acid (89.6:10:0.4 v/v/v).
-
Mobile Phase B: Acetonitrile:Isopropanol:Formic Acid (50:50:0.4 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: Linear gradient to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to 30% B and equilibrate.
-
Mass Spectrometry Parameters: Follow the same parameters as in Protocol 1.
Visualizations
Caption: Experimental workflow for resolving co-elution.
Caption: Troubleshooting logic for co-elution issues.
References
- 1. duke-nus.edu.sg [duke-nus.edu.sg]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and broad-coverage lipidomics enabled by ion mobility-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jsbms.jp [jsbms.jp]
- 10. researchgate.net [researchgate.net]
- 11. Leveraging Advancements in Ion Mobility Technology for Lipid Applications | MOBILion Systems [mobilionsystems.com]
- 12. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resolving Lipid Isomers with Novel Ion Mobility Mass Spectrometry Methods | Lab Manager [labmanager.com]
Technical Support Center: Optimizing Enzymatic Reactions with 10-Methylheptadecanoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10-Methylheptadecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your enzymatic reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are known to metabolize this compound?
This compound is a branched-chain fatty acyl-CoA. While specific data for this molecule is limited, enzymes that metabolize other branched-chain fatty acyl-CoAs are likely to act on it. These include:
-
α-Methylacyl-CoA Racemase (AMACR): This enzyme is crucial for the metabolism of 2-methyl-branched-chain fatty acids by converting the (R)-isomer to the (S)-isomer, a necessary step for their entry into the β-oxidation pathway.[1][2]
-
Acyl-CoA Dehydrogenases (ACADs): This family of enzymes catalyzes the first step of β-oxidation. Specific ACADs show preferences for substrates of different chain lengths (short, medium, long, and very-long-chain).[3][4][5] It is plausible that a specific ACAD is involved in the degradation of this compound.
-
Carnitine Palmitoyltransferases (CPTs): CPT1 and CPT2 are essential for the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[6][7][8] Their activity with branched-chain acyl-CoAs can be substrate-dependent.
-
Acyl-CoA Synthetases (ACSs): These enzymes activate fatty acids by converting them to their CoA esters. Different ACS isoforms have preferences for fatty acids of varying chain lengths and structures.[9]
Q2: What are the general optimal reaction conditions for enzymes metabolizing acyl-CoAs?
Optimal conditions are enzyme-specific. However, general ranges for related enzymes can be used as a starting point for optimization.
| Parameter | General Range | Notes |
| pH | 6.5 - 8.5 | The optimal pH can significantly influence enzyme activity and stability. It is recommended to perform a pH profile for the specific enzyme. |
| Temperature | 25°C - 40°C | Most mammalian enzymes function optimally around 37°C. However, stability can be a concern at higher temperatures. |
| Cofactors | FAD, NAD+, Coenzyme A | Acyl-CoA dehydrogenases typically require FAD.[4] Other enzymes in the pathway may require NAD+ or Coenzyme A for subsequent reactions. |
| Detergents | Triton X-100, CHAPS | Low concentrations of non-ionic detergents may be required to solubilize the enzyme and/or substrate, especially for membrane-bound enzymes. |
Q3: How can I improve the solubility of this compound in my aqueous assay buffer?
Long-chain acyl-CoAs, including branched-chain variants, have low solubility in aqueous solutions and can form micelles.[10]
-
Use of Detergents: Incorporate low concentrations of non-ionic detergents like Triton X-100 or CHAPS in your buffer.
-
Bovine Serum Albumin (BSA): BSA can bind to fatty acyl-CoAs and increase their effective concentration in solution.
-
Sonication: Brief sonication of the substrate solution can help to disperse aggregates.
-
Solvent Stock: Prepare a concentrated stock solution of this compound in an organic solvent (e.g., ethanol, DMSO) and then dilute it into the assay buffer. Be mindful of the final solvent concentration as it can inhibit enzyme activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low enzyme activity | Incorrect reaction conditions: pH, temperature, or cofactor concentrations are suboptimal. | Perform a systematic optimization of each reaction parameter (pH, temperature, cofactor concentration). |
| Enzyme instability: The enzyme may be unstable under the assay conditions. | Add stabilizing agents like glycerol (B35011) or BSA to the buffer. Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. | |
| Substrate insolubility: this compound is not sufficiently dissolved in the assay buffer. | Refer to the solubility improvement strategies in the FAQs. | |
| Product inhibition: The product of the reaction is inhibiting the enzyme. | Consider a coupled enzyme assay to continuously remove the product. | |
| High background signal | Non-enzymatic substrate degradation: The acyl-CoA thioester bond can be unstable at extreme pH or high temperatures. | Run a control reaction without the enzyme to quantify the rate of non-enzymatic hydrolysis. Adjust assay conditions to minimize this. |
| Contaminating activities: The enzyme preparation may contain other enzymes that act on the substrate or detection reagents. | Use a highly purified enzyme preparation. Include appropriate controls, such as inhibitors of known contaminating enzymes. | |
| Poor reproducibility | Inconsistent substrate preparation: Variability in the solubilization of this compound. | Prepare a large batch of the substrate solution and aliquot it for single use to ensure consistency. |
| Pipetting errors: Inaccurate dispensing of reagents, especially the enzyme. | Use calibrated pipettes and prepare a master mix of reagents where possible.[11] | |
| Sample degradation: The acyl-CoA may be degrading during sample preparation or storage. | Prepare samples fresh or store them at -80°C.[12] Avoid repeated freeze-thaw cycles. |
Experimental Protocols & Methodologies
General Assay for Acyl-CoA Dehydrogenase (ACAD) Activity
This is a general spectrophotometric method that can be adapted for this compound. The assay measures the reduction of a dye, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA by the ACAD and electron transfer to the electron transfer flavoprotein (ETF).
Materials:
-
Purified ACAD enzyme
-
Purified Electron Transfer Flavoprotein (ETF)
-
This compound
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
DCPIP (2,6-Dichlorophenolindophenol)
-
n-Octyl-β-D-glucopyranoside (optional, as a detergent)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, DCPIP, and ETF in a cuvette.
-
Add the ACAD enzyme to the mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding this compound.
-
Monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the ACAD activity.
LC-MS/MS Method for Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of acyl-CoAs.[13][14][15][16][17][18]
Sample Preparation:
-
Homogenize cells or tissues in a suitable buffer.
-
Precipitate proteins using an agent like perchloric acid or sulfosalicylic acid.[13][19]
-
Centrifuge to pellet the protein precipitate.
-
The supernatant containing the acyl-CoAs can be directly analyzed or further purified using solid-phase extraction (SPE).
LC-MS/MS Analysis:
-
Chromatography: Reverse-phase chromatography is commonly used for the separation of acyl-CoAs.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of the molecule) are monitored.
Visualizing Experimental Workflows and Pathways
Caption: General workflow for conducting an enzymatic assay with this compound.
Caption: A logical approach to troubleshooting low or no enzyme activity.
Caption: A simplified diagram of the putative β-oxidation pathway for this compound.
References
- 1. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 2. Inhibition of human α-methylacyl CoA racemase (AMACR): a target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acids -- Four enzymes and reactions: Dehydrogenation [library.med.utah.edu]
- 4. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 6. Amsterdam UMC Locatie AMC - Carnitine palmitoyltransferase 1 (CPT1) [amc.nl]
- 7. Characterization of hepatic carnitine palmitoyltransferase. Use of bromoacyl derivatives and antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of hepatic carnitine palmitoyltransferase. Use of bromoacyl derivatives and antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting low yield in 10-Methylheptadecanoyl-CoA synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield in the chemical synthesis of 10-Methylheptadecanoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from its corresponding fatty acid, 10-methylheptadecanoic acid.
Q1: I am observing very low to no yield of my final product, this compound. What are the potential causes?
Low or no yield can stem from several factors throughout the synthetic process. Here is a systematic guide to troubleshooting the issue:
-
Problem Area 1: Incomplete Activation of 10-Methylheptadecanoic Acid
-
Possible Cause: The carboxylic acid may not be efficiently converted to a reactive intermediate (e.g., acyl chloride, mixed anhydride (B1165640), or NHS ester). This is a critical first step for the subsequent reaction with Coenzyme A (CoA).
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that activating agents such as oxalyl chloride, isobutyl chloroformate, or EDC/NHS are fresh and have been stored under appropriate conditions (e.g., desiccated, under inert atmosphere) to prevent degradation.
-
Optimize Reaction Conditions: Activation reactions are often sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Check Stoichiometry: An excess of the activating agent is often used. Refer to established protocols and consider a modest increase in the molar ratio of the activating agent to the fatty acid.
-
Monitor the Activation Step: If possible, use techniques like thin-layer chromatography (TLC) or a small-scale reaction quench followed by LC-MS to confirm the formation of the activated intermediate before adding Coenzyme A.
-
-
-
Problem Area 2: Degradation of Coenzyme A
-
Possible Cause: Coenzyme A is susceptible to degradation, particularly at non-optimal pH values or in the presence of contaminants.
-
Troubleshooting Steps:
-
pH Control: The reaction of the activated fatty acid with CoA is typically performed in an aqueous-organic solvent mixture at a controlled pH, usually between 7.5 and 8.0. Use a reliable buffer system (e.g., sodium bicarbonate) to maintain the pH.
-
Fresh CoA Solution: Prepare the Coenzyme A solution immediately before use. Storing CoA in solution for extended periods can lead to disulfide bond formation or other degradation pathways.
-
Purity of CoA: Use a high-purity source of Coenzyme A trilithium salt.
-
-
-
Problem Area 3: Inefficient Coupling Reaction
-
Possible Cause: Even with successful activation, the coupling of the activated fatty acid to CoA may be inefficient.
-
Troubleshooting Steps:
-
Solubility Issues: Long-chain fatty acids and their activated forms can have poor solubility in the aqueous buffers required for the CoA reaction. Ensure adequate mixing and consider using a co-solvent like THF or DMF to improve solubility.
-
Reaction Time and Temperature: These reactions are typically run at room temperature or on ice. Ensure sufficient reaction time (which can range from a few hours to overnight) for the coupling to proceed to completion.
-
-
Q2: My reaction seems to work, but the final yield after purification is still low. What could be causing this loss of product?
Low yields after purification often point to issues with the workup and purification methodology.
-
Possible Cause: Loss of product during extraction and purification steps.
-
Troubleshooting Steps:
-
Purification Method: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying acyl-CoAs. Solid-phase extraction (SPE) can also be employed.
-
Optimize Chromatography:
-
Column Choice: A C18 column is typically used for long-chain acyl-CoAs.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile) is commonly used. Adjusting the gradient profile can improve the separation of your product from unreacted starting materials and byproducts.
-
Detection: Monitor the elution at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of CoA.
-
-
Handling of Purified Product: Long-chain acyl-CoAs can be prone to hydrolysis. After purification, it is best to lyophilize the product and store it at -80°C.
-
Q3: I am observing significant side products in my reaction mixture. What are these and how can I minimize them?
The formation of side products is a common cause of low yields.
-
Possible Side Products and Their Causes:
-
N-acylurea: When using carbodiimide (B86325) reagents like EDC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which consumes the activated fatty acid.
-
Solution: The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can trap the O-acylisourea as a more stable active ester, which then reacts more efficiently with CoA, minimizing the formation of the N-acylurea.
-
-
Symmetrical Anhydride: In the mixed anhydride method, the activated fatty acid can sometimes react with another molecule of the fatty acid to form a symmetrical anhydride.
-
Solution: Control the stoichiometry and reaction temperature carefully. Adding the chloroformate slowly to the fatty acid solution at a low temperature can help to minimize this side reaction.
-
-
Summary of Expected Yields
The yield of long-chain acyl-CoA synthesis can vary significantly based on the chosen method and the specific fatty acid. The following table provides a general overview of reported yields for similar syntheses.
| Synthesis Method | Activating Agent(s) | Typical Yield Range | Reference |
| Mixed Anhydride | Isobutyl chloroformate | 40-70% | General literature |
| NHS Ester | EDC / NHS | 60-85% | [1] |
| Acyl Chloride | Oxalyl chloride | 30-60% | [2] |
Experimental Protocols
Below are detailed methodologies for common synthesis routes.
Protocol 1: Synthesis via the N-hydroxysuccinimide (NHS) Ester Method
This is often a high-yielding method that minimizes certain side reactions.
-
Activation of 10-Methylheptadecanoic Acid:
-
Dissolve 10-methylheptadecanoic acid (1 equivalent) in an appropriate anhydrous organic solvent (e.g., DMF or THF).
-
Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
-
Stir the reaction mixture under an inert atmosphere (N2 or Ar) at room temperature for 4-6 hours, or until the reaction is complete (monitor by TLC).
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in an ice-cold aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Slowly add the activated NHS-ester solution from step 1 to the CoA solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).
-
Purify the this compound by RP-HPLC using a C18 column and a gradient of aqueous buffer and acetonitrile.
-
Lyophilize the fractions containing the pure product.
-
Protocol 2: Synthesis via the Mixed Anhydride Method
-
Formation of the Mixed Anhydride:
-
Dissolve 10-methylheptadecanoic acid (1 equivalent) and triethylamine (B128534) (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add isobutyl chloroformate (1.05 equivalents) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 30-60 minutes.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in an ice-cold aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Slowly add the mixed anhydride solution from step 1 to the CoA solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Purification:
-
Follow the same purification procedure as described in Protocol 1.
-
Visualizing the Synthesis and Troubleshooting Workflow
Diagram 1: General Synthesis Pathway of this compound
Caption: General two-step chemical synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
References
Preventing degradation of 10-Methylheptadecanoyl-CoA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 10-Methylheptadecanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low or no signal for this compound in my analysis. What are the potential causes?
A1: Low or no signal for this compound is a common issue stemming from its inherent instability. Several factors during sample preparation can contribute to its degradation. The primary causes include:
-
Enzymatic Degradation: Endogenous enzymes such as acyl-CoA thioesterases can rapidly hydrolyze the thioester bond.
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly at non-optimal pH.
-
Oxidation: The thiol group is prone to oxidation, which can be accelerated by exposure to air, metal ions, and peroxide impurities in solvents.[1]
-
Inadequate Storage: Improper storage temperatures and repeated freeze-thaw cycles can lead to significant degradation.[1]
-
Suboptimal Extraction: Inefficient extraction methods can result in poor recovery of the analyte.
Troubleshooting Steps:
-
Review Sample Handling: Ensure that samples are processed immediately after collection and are kept on ice throughout the procedure.[1]
-
Verify Storage Conditions: Confirm that samples were flash-frozen in liquid nitrogen and stored at or below -80°C.[1][2] Avoid multiple freeze-thaw cycles.[1]
-
Check pH of Buffers: Ensure that all buffers used during extraction are maintained at an acidic pH, typically around 4.9, to minimize hydrolysis.[1][3]
-
Evaluate Solvent Quality: Use fresh, high-purity, and peroxide-free solvents for extraction.
-
Optimize Extraction Protocol: Consider if the homogenization and extraction steps are sufficient for your sample type. The use of a glass homogenizer and an adequate solvent-to-tissue ratio is recommended.[1]
Q2: What is the optimal storage procedure for biological samples to ensure the stability of this compound?
A2: To maintain the integrity of this compound in biological samples, it is crucial to minimize enzymatic activity and chemical degradation from the moment of collection. The recommended storage procedure is as follows:
-
Immediate Freezing: Immediately after collection, flash-freeze the samples in liquid nitrogen.[1] This rapidly halts enzymatic processes.
-
Long-Term Storage Temperature: Store the frozen samples at -80°C for long-term preservation.[1][2] Storing at higher temperatures can lead to analyte loss.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can significantly compromise the stability of long-chain acyl-CoAs.[1] Aliquot samples into smaller, single-use volumes before initial freezing if multiple analyses are planned.
Q3: My recovery of this compound is inconsistent. How can I improve reproducibility?
A3: Inconsistent recovery is often linked to variability in sample handling and extraction efficiency. To improve reproducibility:
-
Use an Internal Standard: Add an internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA), to your samples at the very beginning of the extraction process.[1] This will help you to monitor and correct for analyte loss during sample preparation.
-
Standardize Procedures: Ensure that all samples are processed using the exact same protocol, with consistent timing for each step, especially incubation and centrifugation times.
-
Maintain Low Temperatures: Consistently work on ice or in a cold room to minimize temperature fluctuations that can affect enzyme activity and chemical stability.[1]
-
Proper Homogenization: Ensure complete and consistent homogenization of your samples to guarantee uniform extraction.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the handling and preparation of samples containing long-chain acyl-CoAs like this compound.
| Parameter | Recommended Value/Condition | Rationale |
| Storage Temperature | -80°C or lower | Minimizes enzymatic and chemical degradation.[1][2] |
| Extraction Buffer pH | 4.9 | Enhances stability by minimizing thioester hydrolysis.[1][3] |
| Solvent-to-Tissue Ratio | ~20-fold excess (v/w) | Ensures complete extraction from the tissue matrix.[1] |
| Recovery with SPE | 70-80% | Solid-phase extraction significantly improves recovery rates.[3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[1]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN), high-purity
-
Isopropanol (B130326), high-purity
-
Saturated Ammonium (B1175870) Sulfate ((NH₄)₂SO₄)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH₄OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
-
Solvent Extraction:
-
Add a 20-fold excess of a mixture of acetonitrile and isopropanol to the homogenate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with methanol, followed by equilibration with the extraction buffer.
-
Load the supernatant onto the SPE column.
-
Wash the column with the extraction buffer, followed by a wash with a mild organic solvent (e.g., methanol/water mixture) to remove impurities.
-
Elute the acyl-CoAs with a solution of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a methanol/water mixture).
-
Visualizations
Chemical Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and oxidation.
References
Artifacts in 10-Methylheptadecanoyl-CoA analysis and how to avoid them
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 10-Methylheptadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of this compound?
The primary challenges in analyzing this compound, a long-chain acyl-CoA, include its inherent chemical instability, low endogenous concentrations, and susceptibility to matrix effects during mass spectrometry analysis. These molecules are prone to enzymatic and chemical hydrolysis, as well as oxidation, which can lead to significant sample degradation if not handled properly.
Q2: Why is an internal standard crucial for accurate quantification?
An internal standard, preferably a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound), is critical to correct for analyte loss during sample preparation and for variations in ionization efficiency (ion suppression or enhancement) in the mass spectrometer. This ensures high accuracy and precision in quantitative measurements.
Q3: What type of chromatography is best suited for this compound analysis?
Reverse-phase liquid chromatography (RPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective method. C18 columns are widely used. The amphipathic nature of acyl-CoAs can lead to poor peak shape; therefore, optimizing the mobile phase with ion-pairing agents or acidic modifiers is often necessary to achieve sharp, symmetrical peaks.
Q4: How should I store my samples and extracts to prevent degradation of this compound?
To prevent degradation, tissue and cell samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. Acyl-CoA extracts are also unstable and should be processed immediately or stored at -80°C for short periods. Avoid repeated freeze-thaw cycles. It is recommended to acidify the extraction solvent to inhibit enzymatic activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Analyte Degradation | • Ensure rapid sample processing on ice. • Use an acidified extraction buffer (e.g., with acetic or formic acid) to inhibit thioesterase activity. • Minimize freeze-thaw cycles. |
| 2. Inefficient Extraction | • Optimize the solid-phase extraction (SPE) protocol; ensure correct cartridge conditioning, loading, washing, and elution steps. • Verify the composition and pH of the extraction and loading buffers. | |
| 3. Ion Suppression | • Incorporate a stable isotope-labeled internal standard to normalize the signal. • Improve chromatographic separation to resolve the analyte from co-eluting matrix components. • Dilute the sample if the concentration of interfering species is too high. | |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions | • Use a high-purity silica-based C18 column. • Add a low concentration of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) interactions. |
| 2. Analyte Adsorption | • Ensure all components of the LC system (tubing, injector) are biocompatible or PEEK-lined to minimize non-specific binding. | |
| High Background/Noise | 1. Contaminated Solvents/Reagents | • Use LC-MS grade solvents and freshly prepared mobile phases. • Filter all buffers and mobile phases before use. |
| 2. Matrix Effects | • Employ a robust sample cleanup method, such as solid-phase extraction (SPE), to remove phospholipids (B1166683) and other interfering molecules. | |
| Inconsistent Quantification | 1. Inaccurate Pipetting | • Calibrate pipettes regularly. • Use a consistent and validated internal standard addition procedure. |
| 2. Instability in Autosampler | • Maintain the autosampler at a low temperature (e.g., 4°C) to prevent degradation during the analytical run. • Randomize the injection sequence to average out any time-dependent signal drift. |
Experimental Protocols
Protocol: Extraction of this compound from Cell Culture
This protocol outlines a general procedure for the extraction of long-chain acyl-CoAs from cultured cells, which can be adapted for this compound.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction Buffer: 2-propanol/50 mM KH₂PO₄ (1:1, v/v) with 2M acetic acid
-
Internal Standard solution (e.g., ¹³C₃-C16:0-CoA)
-
Oasis MAX solid-phase extraction (SPE) cartridges
-
SPE Conditioning Solvent: Methanol
-
SPE Equilibration Solvent: 2M Formic Acid
-
SPE Wash Solvent 1: 2% Formic Acid
-
SPE Wash Solvent 2: Methanol
-
SPE Elution Buffer: 50 mM Ammonium Acetate in Methanol/Water (80:20, v/v)
Procedure:
-
Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Quenching & Lysis: Add 1 mL of ice-cold Extraction Buffer to the cell plate. Scrape the cells and collect the lysate.
-
Internal Standard: Add the internal standard to the lysate.
-
Homogenization: Vortex the mixture vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
SPE Cartridge Preparation:
-
Condition the Oasis MAX cartridge with 1 mL of Methanol.
-
Equilibrate the cartridge with 1 mL of 2M Formic Acid.
-
-
Sample Loading: Load the supernatant from step 5 onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 2% Formic Acid.
-
Wash with 1 mL of Methanol.
-
-
Elution: Elute the acyl-CoAs with 1 mL of Elution Buffer.
-
Drying & Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the sample in a suitable volume (e.g., 100 µL) of mobile phase A for LC-MS/MS analysis.
Visualizations
Workflow & Pathway Diagrams
Caption: General workflow for this compound analysis highlighting key stages and potential artifacts.
Caption: Simplified metabolic activation and catabolism of a branched-chain fatty acid.
Technical Support Center: Detection of 10-Methylheptadecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 10-Methylheptadecanoyl-CoA detection.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process for detecting this compound, a long-chain fatty acyl-CoA.
Issue 1: Low Signal Intensity or Poor Sensitivity in LC-MS/MS Analysis
-
Question: My LC-MS/MS analysis of this compound is showing very low signal intensity. What are the potential causes and how can I improve the sensitivity?
-
Answer: Low signal intensity for long-chain acyl-CoAs like this compound is a common challenge. Here are several factors to consider and troubleshoot:
-
Sample Preparation and Extraction: Inefficient extraction can lead to significant analyte loss.
-
Analyte Stability: Acyl-CoAs are susceptible to degradation.
-
Adsorption to Surfaces: The phosphate (B84403) groups in acyl-CoAs have a high affinity for glass and metallic surfaces, leading to analyte loss.[1]
-
Recommendation: Using glass vials instead of plastic can decrease signal loss and improve sample stability.[5] Derivatization of the phosphate group can also mitigate this issue.
-
-
Chromatography: Poor peak shape and tailing are common issues in the chromatography of acyl-CoAs.[6]
-
Mass Spectrometry Detection: The ionization efficiency and fragmentation can be optimized.
-
Recommendation: Use positive electrospray ionization (ESI) mode and quantify using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.[7] All protonated acyl-CoAs undergo characteristic fragmentation, which can be used for identification and quantification.[6][8]
-
-
Issue 2: Poor Reproducibility and High Variability in Quantitative Results
-
Question: I am observing high variability in the quantification of this compound across my samples. How can I improve the reproducibility of my results?
-
Answer: High variability in quantification is often linked to inconsistencies in sample handling and the analytical method.
-
Internal Standards: The use of an appropriate internal standard is crucial for accurate quantification.
-
Recommendation: Employ a stable isotope-labeled internal standard, such as a uniformly 13C-labeled acyl-CoA extract, for the most accurate quantification.[1] If a specific labeled standard for this compound is unavailable, a structurally similar odd-chain acyl-CoA like heptadecanoyl-CoA (C17-CoA) can be used as a surrogate.[6][7]
-
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.
-
Recommendation: An effective sample clean-up, for instance, using SPE, can minimize matrix effects. The use of a stable isotope-labeled internal standard that co-elutes with the analyte can also compensate for matrix effects.
-
-
Sample Stability: Inconsistent sample degradation can lead to high variability.
-
Recommendation: Ensure uniform and rapid sample processing. Keep samples on ice and minimize freeze-thaw cycles.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and specific method for the analysis of acyl-CoAs, including this compound.[6][9] This technique allows for the selective detection and quantification of the target molecule even at low concentrations in complex biological matrices.
Q2: Is derivatization necessary for the analysis of this compound?
A2: While not strictly necessary, derivatization is highly recommended to enhance sensitivity and improve chromatographic performance.[10] Derivatization can address issues like poor peak shape and analyte adsorption.[1] Common derivatization strategies include:
-
Phosphate Methylation: This approach improves chromatographic coverage and peak shape, while also reducing analyte loss due to adsorption.[1]
-
Butylamide Derivatization: This method has been used for the detection of acyl-CoA products in in-vitro assays by gas chromatography.[11]
-
ADAM (9-Anthryldiazomethane) Derivatization: ADAM reacts with fatty acids to enable highly sensitive and selective analysis via fluorescence or UV detection.[10]
Q3: How can I prepare my biological samples for this compound analysis?
A3: A common and effective method involves protein precipitation followed by solid-phase extraction (SPE). A typical workflow is as follows:
-
Homogenize the tissue or cell sample in a cold extraction solvent.
-
Precipitate proteins using an acid like 10% (w/v) trichloroacetic acid (TCA).[2]
-
Centrifuge to pellet the precipitated protein.
-
Load the supernatant onto an SPE column for clean-up and concentration of the acyl-CoAs.
-
Elute the acyl-CoAs and proceed with LC-MS/MS analysis.
Q4: What are the expected challenges when developing an LC-MS/MS method for this compound?
A4: The primary challenges in developing an LC-MS/MS method for long-chain acyl-CoAs include their varying polarity, which can make a comprehensive chromatographic method difficult to establish, and issues such as severe peak tailing, signal deterioration, and poor detection limits.[6] The inherent instability of acyl-CoAs in aqueous solutions also presents a significant hurdle.[12]
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQs) and detection (LODs) achieved for various acyl-CoAs using different LC-MS/MS methods, which can serve as a benchmark for method development for this compound.
| Acyl-CoA Type | Method | LOQ | LOD | Reference |
| Short-chain acyl-CoAs | Phosphate Methylation LC-MS/MS | 16.9 nM | Not Reported | [1] |
| Very-long-chain acyl-CoAs | Phosphate Methylation LC-MS/MS | 4.2 nM | Not Reported | [1] |
| Various Acyl-CoAs | Programmed MRM LC-MS/MS | Not Reported | 2 to 133 nM | [9] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method developed for the analysis of a broad range of acyl-CoAs in biological samples.[1]
-
Homogenization: Homogenize the cell or tissue sample in a suitable ice-cold buffer.
-
Protein Precipitation: Add a solution of 10% (w/v) trichloroacetic acid (TCA) to the homogenate, vortex, and incubate on ice to precipitate proteins.[2]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing it sequentially with methanol (B129727) and then an equilibration buffer.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of buffers to remove interfering substances.
-
Elution: Elute the acyl-CoAs from the cartridge using an appropriate elution solvent.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent suitable for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis using Selected Reaction Monitoring (SRM)
This protocol outlines a general approach for the sensitive detection of acyl-CoAs.[7]
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase A: Ammonium hydroxide (B78521) in water.
-
Mobile Phase B: Ammonium hydroxide in acetonitrile.
-
Gradient: Develop a binary gradient to separate the acyl-CoAs based on their chain length and polarity.
-
-
Mass Spectrometry Detection:
-
Ionization: Use positive electrospray ionization (ESI) mode.
-
Analysis Mode: Operate a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.
-
SRM Transitions: For this compound, the precursor ion ([M+H]+) would be selected in the first quadrupole (Q1). After collision-induced dissociation in the second quadrupole (q2), a specific product ion is monitored in the third quadrupole (Q3). A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[13]
-
Visualizations
Caption: Workflow for this compound Detection.
Caption: Troubleshooting Logic for Low Signal Intensity.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. bioassaysys.com [bioassaysys.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jascoinc.com [jascoinc.com]
- 11. Detection of Acyl-CoA Derivatized with Butylamide for in vitro Fatty Acid Desaturase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Branched-Chain Acyl-CoAs
Welcome to the technical support center for the analysis of branched-chain acyl-CoAs (BC-ACoAs). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the quantification of these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of branched-chain acyl-CoAs so challenging?
A: The quantification of BC-ACoAs is inherently difficult due to a combination of factors. These molecules are often present at very low concentrations in complex biological matrices. Their amphiphilic nature—possessing both a hydrophilic Coenzyme A moiety and a hydrophobic acyl chain—complicates extraction and chromatographic separation.[1] Furthermore, the high-energy thioester bond is unstable and susceptible to hydrolysis, particularly under neutral or basic conditions, which can lead to significant analyte loss during sample preparation.[2][3]
Q2: My acyl-CoA recovery is consistently low. What are the most common causes and solutions?
A: Low recovery is a frequent issue stemming from several key areas:
-
Analyte Instability: Acyl-CoAs degrade easily. Always keep samples on ice or at 4°C during preparation and use acidic conditions (pH 4-6) to improve stability.[4] Store dry pellets or acidic extracts at -80°C and avoid repeated freeze-thaw cycles.[2][4]
-
Adsorption to Surfaces: The phosphate (B84403) groups in the CoA moiety can bind to glass and metal surfaces, leading to selective analyte loss.[1] Using polypropylene (B1209903) tubes and vials can help mitigate this issue.
-
Inefficient Extraction: The choice of extraction solvent is critical and can vary based on the chain length of the target acyl-CoA. A common pitfall is using a single method for all acyl-CoA species.[5] For comprehensive profiling, mixed-mode solid-phase extraction (SPE) or multi-solvent liquid-liquid extractions are often necessary.[1][6]
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of the target analyte in the mass spectrometer source.[2][7] The use of stable isotope-labeled internal standards is the gold standard for correcting this, as they co-elute and experience the same matrix effects.[2][8]
Q3: What is the best method for sample extraction and cleanup?
A: There is no single "best" method, as the optimal procedure depends on the specific BC-ACoAs of interest and the sample matrix. However, a general and effective approach involves protein precipitation followed by solid-phase extraction (SPE).
-
Protein Precipitation/Extraction: Homogenizing tissues or cells in solvents like 2.5% sulfosalicylic acid (SSA) or acidic acetonitrile/methanol mixtures is common.[5][9] While trichloroacetic acid (TCA) is also used, it can result in poor recovery of more hydrophilic species and requires a subsequent SPE step to remove the deproteinizing agent.[9]
-
Solid-Phase Extraction (SPE): SPE is highly recommended to remove salts, phospholipids, and other interfering molecules. Mixed-mode or polymeric reversed-phase cartridges (like Oasis HLB) are effective for enriching a broad range of acyl-CoAs.[1][6]
Q4: I am observing poor chromatographic peak shapes (tailing, fronting, or splitting). How can I troubleshoot this?
A: Poor peak shape compromises resolution and quantification accuracy. Common causes include:
-
Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, especially for early-eluting compounds.[10][11] Ideally, the sample should be dissolved in the initial mobile phase.
-
Column Contamination: Buildup of biological material on the column frit or head can lead to split or tailing peaks.[10][12] Using an in-line filter and appropriate sample cleanup can prevent this.
-
Secondary Interactions: The phosphate backbone of acyl-CoAs can interact with active sites on the silica-based column packing, causing peak tailing. Using a column with high-purity silica (B1680970) or operating at a pH that minimizes these interactions can help.
-
Column Voids: A void at the head of the column, often caused by high pressure or pH, can lead to split peaks.[11]
Q5: How do I select an appropriate internal standard for accurate quantification?
A: The most accurate quantification is achieved using stable isotope dilution mass spectrometry.[8][13] The ideal internal standard is a stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of the specific BC-ACoA you are measuring.[8] These standards correct for variability in extraction, derivatization, and matrix-induced ion suppression.[2] If a specific labeled standard is not commercially available, several strategies exist:
-
Biosynthesis: Generate custom standards using Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), where cells are grown in media containing labeled precursors like [¹³C₃¹⁵N₁]-pantothenate.[8][13][14]
-
Surrogate Calibrants: Use a commercially available labeled acyl-CoA with a similar chain length and structure (e.g., a labeled odd-chain acyl-CoA for an even-chain target).[1] While not as accurate as an identical standard, it is superior to using no internal standard.
Troubleshooting Guides
Table 1: Troubleshooting Common LC-MS/MS Issues in BC-ACoA Quantification
| Symptom | Potential Cause | Recommended Solution |
| Low Signal / No Peak | Sample Degradation: Thioester bond hydrolysis. | Maintain acidic pH (4-6) and low temperature (0-4°C) during sample prep. Minimize time between extraction and analysis.[2][4] |
| Inefficient Extraction: Incorrect solvent for target analyte. | Optimize extraction solvent. For broad profiling, use multi-solvent systems or SPE.[5][6] | |
| Ion Suppression: Co-eluting matrix components interfering with ionization. | Improve sample cleanup with SPE. Use a stable isotope-labeled internal standard to normalize the signal.[2][8] | |
| Poor Fragmentation: Incorrect collision energy in MS/MS settings. | Optimize MS/MS parameters by infusing a pure standard of the target analyte. | |
| Poor Peak Shape | Peak Tailing: Secondary interactions with the column; column contamination. | Use a high-purity silica column. Flush the column to remove contaminants. Check for poor fittings.[10] |
| Peak Fronting: Column overload; sample solvent incompatible with mobile phase. | Dilute the sample. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase.[11] | |
| Split Peaks: Partially clogged column frit; column void. | Replace the column frit or use an in-line filter. If a void has formed, replace the column.[10] | |
| Inconsistent Results | Variable Recovery: Inconsistent sample preparation. | Use a stable isotope-labeled internal standard added at the very beginning of the extraction process to normalize results.[8] |
| Standard Instability: Degradation of stock or working solutions. | Store standards at -80°C in an acidic buffer. Prepare fresh working solutions regularly and avoid freeze-thaw cycles.[2][4] | |
| Instrument Contamination: Carryover from previous injections. | Implement a rigorous needle wash protocol. Inject blank samples between experimental samples to check for carryover.[12] |
Quantitative Data Summary
Table 2: Stability of Acyl-CoA Standards at 4°C Over 48 Hours
This table summarizes the coefficient of variation (CV) for acyl-CoA standards dissolved in different solvents and held in an autosampler at 4°C, based on data from high-resolution metabolomics studies. Lower CV indicates higher stability.
| Solvent Composition | Acetyl-CoA (C2) | Propionyl-CoA (C3) | Butyryl-CoA (C4) | Hexanoyl-CoA (C6) | Octanoyl-CoA (C8) | Palmitoyl-CoA (C16) |
| Water | 28% | 35% | 25% | 21% | 23% | 18% |
| 50 mM Ammonium Acetate (pH 6.8) | 8% | 9% | 7% | 6% | 7% | 9% |
| 50% Methanol / 50% Water | 25% | 31% | 22% | 19% | 20% | 15% |
| 50% Methanol / 50% Ammonium Acetate (pH 6.8) | 10% | 11% | 9% | 8% | 9% | 11% |
Data adapted from studies on acyl-CoA stability.[4][5] The results highlight that a slightly acidic, buffered aqueous solution (pH 6.8) provides significantly better stability than pure water or hydro-organic mixtures.
Experimental Protocols
Protocol 1: General Method for Acyl-CoA Extraction from Cultured Cells
This protocol provides a robust method for extracting a broad range of acyl-CoAs, including BC-ACoAs, from mammalian cells for LC-MS/MS analysis.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Internal Standard (IS) solution: A mixture of appropriate stable isotope-labeled acyl-CoA standards in 10% SSA.
-
Extraction Solvent: 2.5% (w/v) Sulfosalicylic Acid (SSA) in water.
-
Cell scraper
-
Polypropylene microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
-
Sonicator (probe or bath)
Procedure:
-
Cell Harvest: Aspirate culture medium from the cell culture plate on ice.
-
Washing: Quickly wash the cells twice with 5 mL of ice-cold PBS to remove any remaining medium. Aspirate the PBS completely after the final wash.
-
Lysis and Extraction:
-
Immediately add 500 µL of the Extraction Solvent to the plate.
-
Add a defined amount of the IS solution to the plate. This is a critical step for accurate quantification.[8]
-
Scrape the cells into the solvent and transfer the lysate to a pre-chilled 1.5 mL polypropylene tube.
-
-
Homogenization: Sonicate the cell lysate on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to ensure complete cell disruption and protein precipitation.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled polypropylene tube or LC vial. Avoid disturbing the protein pellet.
-
Storage: Immediately analyze the sample via LC-MS/MS or store it at -80°C. Do not let the sample sit at room temperature or 4°C for extended periods.[4]
Visualizations
Caption: BCAA catabolism pathway leading to target acyl-CoA analytes.
Caption: General LC-MS/MS workflow highlighting critical pitfall stages.
Caption: Troubleshooting logic flow for diagnosing low analyte signal.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. profiles.foxchase.org [profiles.foxchase.org]
Matrix effects in 10-Methylheptadecanoyl-CoA quantification from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 10-Methylheptadecanoyl-CoA from biological samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound from biological samples like plasma, serum, or tissue homogenates, matrix effects can lead to inaccurate and irreproducible quantification.[3][4] The primary culprits are often highly abundant phospholipids (B1166683) that can co-elute with the analyte and suppress its signal in the mass spectrometer.[5][6] This can result in an underestimation of the true concentration of this compound.
Q2: What are the common signs of matrix effects in my LC-MS/MS data?
A: Common indicators of matrix effects include:
-
Poor reproducibility of analyte response between replicate injections of the same sample.
-
Inaccurate quantification, often observed as low recovery of spiked standards.
-
Significant variation in analyte peak area when the same concentration is analyzed in different biological matrices versus a neat solution.[7]
-
Changes in peak shape, such as tailing or fronting.[2]
-
A gradual decrease in signal intensity over a sequence of injections, which may indicate a buildup of matrix components in the ion source or on the column.[8][9]
Q3: How can I quantitatively assess matrix effects for this compound analysis?
A: The most common method is the post-extraction spike method.[10][11] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of the analyte. The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: What is the most effective way to compensate for matrix effects?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][12][13] An ideal SIL-IS for this compound would be, for example, this compound labeled with ¹³C or ¹⁵N. This SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for an accurate analyte/IS ratio and therefore reliable quantification.[11][12]
Troubleshooting Guide
Issue 1: Low Analyte Response and Poor Sensitivity
Possible Cause: Significant ion suppression from matrix components, particularly phospholipids.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][14]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and other interferences.[1][8] There are specialized SPE cartridges and plates designed for phospholipid removal.[3][15]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound while leaving behind a significant portion of interfering substances.[14]
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids and may lead to significant matrix effects.[5][10][14] If using PPT, consider further cleanup steps.
-
-
Optimize Chromatography:
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[4][14]
Issue 2: Poor Reproducibility and Inconsistent Results
Possible Cause: Variable matrix effects between samples and/or contamination buildup.
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is crucial for correcting variability introduced by matrix effects.[12][13]
-
Thorough Sample Cleanup: Inconsistent results can arise from variable levels of matrix components in different samples. A robust and consistent sample preparation method like SPE is essential.[8]
-
Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the elution of highly concentrated matrix components (like salts and phospholipids) and only introduce the eluent containing the analyte of interest into the mass spectrometer.[10]
-
Regular Instrument Maintenance: Clean the ion source regularly to prevent the buildup of non-volatile matrix components that can lead to a decline in performance.[8]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal Standard (this compound SIL-IS)
-
Protein Precipitation Solvent (e.g., Acetonitrile with 1% formic acid)
-
SPE cartridges/plates designed for phospholipid removal (e.g., those with zirconia-coated particles or specific polymeric sorbents).[3][15]
-
Elution Solvent (e.g., 90:10 acetonitrile/methanol)
-
Reconstitution Solvent (compatible with initial LC mobile phase)
Procedure:
-
Spike IS: Add the SIL-IS to the biological sample.
-
Protein Precipitation: Add 3 volumes of cold protein precipitation solvent to 1 volume of the sample. Vortex vigorously.
-
Centrifugation: Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
SPE Cleanup:
-
Elution: Wash the sorbent with a weak solvent (e.g., 25:75 methanol:water) and then elute the analyte with an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of reconstitution solvent.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a representative method; parameters should be optimized for this compound.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[16]
-
Mobile Phase A: Water with a suitable modifier (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to control pH and improve peak shape.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the long-chain acyl-CoA.
-
Flow Rate: Typical flow rates are in the range of 0.3-0.5 mL/min.
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for acyl-CoAs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[16][17]
-
MRM Transitions:
-
A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[17][18]
-
Therefore, the precursor ion (Q1) would be the [M+H]⁺ of this compound, and the product ion (Q3) would be [M+H-507]⁺.
-
A second characteristic fragment corresponds to the adenosine (B11128) diphosphate portion at m/z 428.[16][19]
-
Specific transitions for this compound and its SIL-IS need to be determined by direct infusion.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
| Technique | Pros | Cons | Efficacy for Phospholipid Removal |
| Protein Precipitation (PPT) | Simple, fast, inexpensive.[5][14] | Prone to significant matrix effects, especially from phospholipids; does not concentrate the analyte.[10][14] | Low (~50% removal with acetonitrile).[14] |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT; can concentrate the analyte.[14] | Requires method development; may use large volumes of organic solvents.[5] | Moderate to High (depends on solvent system). |
| Solid-Phase Extraction (SPE) | Highly effective for removing interferences; can concentrate the analyte; high-throughput formats available.[1][8] | More expensive and time-consuming than PPT; requires method development for general-purpose sorbents.[5] | Very High (>95% removal with specialized sorbents).[3][8] |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental workflow for sample preparation.
References
- 1. longdom.org [longdom.org]
- 2. zefsci.com [zefsci.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. profiles.foxchase.org [profiles.foxchase.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthetic 10-Methylheptadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 10-Methylheptadecanoyl-CoA. The following information is designed to help you assess the purity of your compound and troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of synthetic this compound?
A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is useful for quantitative purity assessment, while LC-MS/MS provides higher sensitivity and structural confirmation.
Q2: What are the expected molecular weight and mass spectrometry signals for this compound?
A2: this compound is a coenzyme A derivative.[1] The theoretical molecular weight of this compound is approximately 1034.00 g/mol for the protonated molecule [M+H]⁺. In positive ion mode mass spectrometry, you can expect to see the precursor ion at m/z 1034.0.
Q3: What are the common impurities I should look for in my synthetic this compound sample?
A3: Common impurities can arise from the starting materials or side reactions during synthesis. These may include:
-
Unreacted Coenzyme A (CoA-SH): The free coenzyme A starting material.
-
10-Methylheptadecanoic acid: The unreacted fatty acid.
-
Oxidized forms of this compound: The thioester is susceptible to oxidation.
-
Dephospho-CoA derivatives: Resulting from enzymatic or chemical degradation where the 3'-phosphate group on the ribose moiety is lost.[2]
Q4: How should I prepare my this compound sample for analysis?
A4: For LC-MS analysis, it is recommended to dissolve the sample in a solvent compatible with the initial mobile phase conditions, such as a mixture of methanol (B129727) and water.[3] To prevent degradation, samples should be kept cold (4°C) and analyzed promptly. For complex samples, a protein precipitation step using 5-sulfosalicylic acid (SSA) can be employed, as it has shown good recovery for acyl-CoAs.[4][5]
Troubleshooting Guides
HPLC-UV Analysis
Problem: Poor peak shape (tailing or fronting)
-
Possible Cause: Interaction of the phosphate (B84403) groups with the stationary phase or column contamination.
-
Solution:
-
Mobile Phase Additives: Incorporate an ion-pairing agent or a salt like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (5-10 mM) into your mobile phase to improve peak shape. A small amount of a weak acid like formic acid (0.1%) can also help.
-
pH Adjustment: Ensure the mobile phase pH is in a range that minimizes secondary interactions, typically between pH 3 and 5 for lipid analysis.
-
Column Flushing: If you suspect column contamination, flush the column with a strong solvent like isopropanol.
-
Problem: No peak or very low signal intensity
-
Possible Cause: Degradation of the analyte, low concentration, or inappropriate UV detection wavelength.
-
Solution:
-
Sample Stability: Prepare samples fresh and keep them cold. Avoid repeated freeze-thaw cycles.
-
Concentration: Ensure your sample concentration is within the detection limits of your instrument.
-
UV Wavelength: The adenine (B156593) moiety of CoA provides a strong UV absorbance. Set your detector to approximately 260 nm.
-
LC-MS/MS Analysis
Problem: Low signal intensity or no detectable signal
-
Possible Cause: Poor ionization, analyte degradation, or incorrect mass spectrometer settings.
-
Solution:
-
Ionization Source: Use positive electrospray ionization (ESI) mode.
-
Sample Preparation: Use a sample preparation method that ensures good recovery. SSA-based extraction is often superior to TCA with SPE for CoA compounds.[4][5]
-
MS/MS Parameters: Optimize the declustering potential and collision energy for the specific mass transitions of this compound.
-
Problem: Multiple unexpected peaks in the chromatogram
-
Possible Cause: Presence of impurities, isomers, or in-source fragmentation.
-
Solution:
-
Impurity Analysis: Refer to the potential impurities table below and check for their corresponding masses.
-
Isomers: Branched-chain fatty acids can exist as different isomers which may have slightly different retention times.[6]
-
In-source Fragmentation: Optimize the ESI source conditions to minimize fragmentation before the mass analyzer.
-
Experimental Protocols
Protocol 1: HPLC-UV Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM Ammonium Formate, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 260 nm.
Table 1: HPLC Gradient for this compound Analysis
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 98 | 2 | 1.0 |
| 5 | 98 | 2 | 1.0 |
| 25 | 5 | 95 | 1.0 |
| 30 | 5 | 95 | 1.0 |
| 31 | 98 | 2 | 1.0 |
| 40 | 98 | 2 | 1.0 |
Protocol 2: LC-MS/MS Purity Assessment and Impurity Profiling
-
Column: C18 UPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
Table 2: UPLC Gradient for this compound Analysis
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 80 | 20 | 0.4 |
| 1.5 | 80 | 20 | 0.4 |
| 5 | 5 | 95 | 0.4 |
| 14.5 | 5 | 95 | 0.4 |
| 15 | 80 | 20 | 0.4 |
| 20 | 80 | 20 | 0.4 |
Table 3: Key Mass Transitions for this compound and Potential Impurities
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 1034.0 | 527.0 | Characteristic acyl-pantetheine fragment |
| 428.0 | Common CoA fragment | ||
| Neutral Loss of 507.0 | Characteristic neutral loss for acyl-CoAs[2][7] | ||
| Coenzyme A (free thiol) | 768.4 | 261.1 | |
| 10-Methylheptadecanoic Acid | 285.3 (as [M+H]⁺) | Varies | Depends on fragmentation conditions |
| Dephospho-10-Methylheptadecanoyl-CoA | 954.0 | 447.0 | Loss of the 3'-phosphate group |
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 10-Methylheptadecanoyl-CoA and Palmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 10-Methylheptadecanoyl-CoA, a branched-chain acyl-CoA, and palmitoyl-CoA, a straight-chain saturated acyl-CoA. This comparison is based on established knowledge of fatty acid metabolism and protein modification, highlighting the key differences in their metabolic fates and cellular functions. While extensive data exists for palmitoyl-CoA, a central molecule in cellular metabolism, direct experimental data for this compound is limited. Therefore, this guide extrapolates from the known biological behavior of other branched-chain fatty acyl-CoAs to provide a comprehensive comparative framework.
I. Overview of Acyl-CoAs in Cellular Metabolism
Acyl-Coenzyme A (acyl-CoA) molecules are activated forms of fatty acids, essential for a multitude of cellular processes. They are central intermediates in energy metabolism, lipid biosynthesis, and cellular signaling. The structure of the acyl chain, whether it is straight or branched, significantly influences its metabolic processing and biological effects.
Palmitoyl-CoA , derived from the 16-carbon saturated fatty acid palmitic acid, is one of the most abundant acyl-CoAs in the cell. It serves as a primary substrate for mitochondrial beta-oxidation to generate ATP, a building block for complex lipids like phospholipids (B1166683) and sphingolipids, and a substrate for protein palmitoylation, a reversible post-translational modification.
This compound is an 18-carbon branched-chain acyl-CoA. Branched-chain fatty acids are obtained from dietary sources or synthesized by gut microbiota. Their metabolism differs in key aspects from that of straight-chain fatty acids, often involving peroxisomal beta-oxidation and leading to distinct metabolic intermediates and biological activities.
II. Comparative Quantitative Data
The following tables summarize the key differences in the metabolic processing and enzyme interactions of straight-chain and branched-chain acyl-CoAs, represented by palmitoyl-CoA and this compound, respectively.
Table 1: Comparison of Metabolic Pathways and Substrate Preferences
| Feature | Palmitoyl-CoA (Straight-Chain) | This compound (Branched-Chain) |
| Primary Site of β-Oxidation | Mitochondria | Primarily Peroxisomes, followed by Mitochondria |
| Acyl-CoA Synthetase (ACS) Specificity | High affinity for long-chain ACS (ACSL) isoforms. | Substrate for ACS, though specificity may vary. Some ACS isoforms can be engineered to have higher affinity for branched-chain fatty acids[1][2]. |
| Carnitine Palmitoyltransferase (CPT) System | Efficiently transported into mitochondria via the CPT system (CPT1 and CPT2) for oxidation. | CPT2 shows virtually no activity with branched-chain amino acid oxidation intermediates[3]. Transport of long-chain branched acyl-CoAs into mitochondria is generally less efficient than for straight-chain counterparts[4]. |
| Acyl-CoA Dehydrogenase (ACAD) Specificity | Substrate for various ACADs depending on chain length (e.g., LCAD, MCAD, SCAD)[5]. | Substrate for specific short/branched-chain acyl-CoA dehydrogenases (SBCAD)[6]. Some ACADs like ACAD10 show significant activity towards branched-chain substrates[7]. |
| β-Oxidation Rate | Generally high in tissues with high energy demand. | Beta-oxidation of branched-chain fatty acids is several-fold slower than that of straight-chain fatty acids like stearic acid[8]. |
Table 2: Role in Protein Acylation and Cellular Signaling
| Feature | Palmitoyl-CoA (Straight-Chain) | This compound (Branched-Chain) |
| Protein Acylation | Serves as the primary substrate for S-palmitoylation, a reversible post-translational modification catalyzed by DHHC enzymes. | While less studied, other very long-chain fatty acids can acylate proteins, suggesting a potential for branched-chain acyl-CoAs to also act as substrates for protein acylation[9][10]. |
| Signaling Molecule | Acts as a signaling molecule, for example, by activating protein kinase C and influencing ion channel activity. | Branched-chain fatty acyl-CoAs are high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism[11]. |
III. Signaling Pathways and Metabolic Fates
The structural differences between straight-chain and branched-chain acyl-CoAs dictate their entry into distinct metabolic and signaling pathways.
A. Beta-Oxidation Pathways
Palmitoyl-CoA is primarily catabolized through mitochondrial beta-oxidation. In contrast, the methyl branch in this compound sterically hinders the enzymes of mitochondrial beta-oxidation, necessitating its initial breakdown in peroxisomes.
Caption: Differential beta-oxidation pathways for palmitoyl-CoA and this compound.
B. Protein Acylation
Palmitoylation is a well-characterized post-translational modification where palmitoyl-CoA is attached to cysteine residues of proteins. This process is crucial for protein trafficking, localization, and function. While the ability of this compound to acylate proteins is not well-documented, other complex fatty acids are known to be transferred to proteins.
Caption: Protein acylation pathways involving palmitoyl-CoA and hypothetically this compound.
IV. Experimental Protocols
This section provides an overview of key experimental methodologies used to assess the biological activities of acyl-CoAs.
A. Acyl-CoA Synthetase (ACS) Activity Assay
This assay measures the rate at which a fatty acid is converted to its corresponding acyl-CoA.
Principle: The production of acyl-CoA is coupled to subsequent enzymatic reactions that generate a fluorescent or colorimetric signal.
Workflow:
Caption: General workflow for an enzyme-coupled Acyl-CoA Synthetase activity assay.
Methodology:
-
Sample Preparation: Homogenize tissue or cells in an appropriate assay buffer and centrifuge to obtain a clear lysate containing ACS.
-
Reaction Setup: In a microplate, combine the lysate with the fatty acid of interest (e.g., 10-methylheptadecanoic acid or palmitic acid), ATP, and Coenzyme A.
-
Enzymatic Coupling: Add a mixture of enzymes that will convert the newly formed acyl-CoA into a detectable product. A common method involves using acyl-CoA oxidase, which produces hydrogen peroxide, followed by a reaction with a probe to generate fluorescence.
-
Kinetic Measurement: Monitor the increase in fluorescence or absorbance over time at a specific wavelength (e.g., Ex/Em = 535/587 nm for fluorometric assays).
-
Data Analysis: Calculate the rate of the reaction from the linear phase of the signal increase. Compare the rates obtained with 10-methylheptadecanoic acid and palmitic acid to determine the relative substrate preference of the ACS in the sample.
B. In Vitro Beta-Oxidation Assay
This assay quantifies the rate of fatty acid breakdown by measuring the production of metabolic end products.
Principle: Radiolabeled fatty acids are incubated with isolated mitochondria or cell homogenates, and the production of radiolabeled acid-soluble metabolites (like acetyl-CoA) is measured.
Workflow:
Caption: Workflow for a radiometric in vitro beta-oxidation assay.
Methodology:
-
Preparation of Reaction Mixture: Prepare a reaction buffer containing the radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid or a custom-synthesized radiolabeled branched-chain fatty acid) complexed to fatty-acid-free BSA.
-
Assay: Incubate isolated mitochondria or cell homogenates with the reaction mixture at 37°C.
-
Termination: Stop the reaction by adding a strong acid, such as perchloric acid, which precipitates macromolecules and unmetabolized fatty acids.
-
Separation: Centrifuge the samples and collect the supernatant, which contains the acid-soluble metabolites (ASMs), including radiolabeled acetyl-CoA.
-
Quantification: Measure the radioactivity in the ASM fraction using a scintillation counter.
-
Analysis: The amount of radioactivity in the ASM fraction is proportional to the rate of beta-oxidation.
C. Protein Palmitoylation Assay (Acyl-Biotinyl Exchange - ABE)
This method allows for the detection and quantification of protein S-acylation (palmitoylation).
Principle: Free thiol groups on cysteine residues are blocked. Then, the thioester bond of palmitoylated cysteines is specifically cleaved, and the newly exposed thiols are labeled with biotin (B1667282) for detection.
Workflow:
Caption: Workflow of the Acyl-Biotinyl Exchange (ABE) assay for protein palmitoylation.
Methodology:
-
Lysate Preparation and Thiol Blocking: Lyse cells in a buffer containing a thiol-blocking agent like N-ethylmaleimide (NEM) to block all free cysteine residues.
-
Thioester Cleavage: Treat the lysate with hydroxylamine (B1172632) to specifically cleave the thioester bonds linking acyl groups to cysteine residues. A control sample is treated without hydroxylamine.
-
Biotinylation: Label the newly exposed thiol groups with a biotinylating reagent such as biotin-HPDP.
-
Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Detection: Elute the captured proteins and analyze for the presence of a specific protein of interest by Western blotting. A positive signal in the hydroxylamine-treated sample, but not in the control, indicates that the protein was acylated.
V. Conclusion
The biological activities of this compound and palmitoyl-CoA are fundamentally dictated by their distinct chemical structures. Palmitoyl-CoA, as a straight-chain fatty acyl-CoA, is a cornerstone of mitochondrial energy production and a key substrate in lipid synthesis and protein palmitoylation. In contrast, the branched structure of this compound directs it towards a different metabolic route, primarily involving peroxisomal beta-oxidation, and potentially engaging in unique signaling pathways, such as the activation of PPARα.
Further research is required to fully elucidate the specific enzyme kinetics and the potential for protein acylation by this compound. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies, which will be invaluable for understanding the nuanced roles of different fatty acyl-CoAs in health and disease, and for the development of targeted therapeutic strategies.
References
- 1. Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acids -- Four enzymes and reactions: Dehydrogenation [library.med.utah.edu]
- 6. Short/branched chain specific acyl-CoA dehydrogenase, mitochondrial | Abcam [abcam.com]
- 7. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein acylation by saturated very long chain fatty acids and endocytosis are involved in necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein acylation by very long chain fatty acids in necroptosis - American Chemical Society [acs.digitellinc.com]
- 11. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating 10-Methylheptadecanoyl-CoA from its Isomers by MS/MS: A Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid molecules is paramount. This guide provides a comparative framework for the differentiation of 10-Methylheptadecanoyl-CoA from its structural isomers using tandem mass spectrometry (MS/MS). The focus is on a robust and widely accessible methodology involving chemical derivatization to fatty acid methyl esters (FAMEs) to overcome the challenges of direct analysis of the intact acyl-CoA.
While direct MS/MS analysis of long-chain acyl-CoAs is excellent for confirming the presence of the CoA moiety, it typically does not yield fragment ions that can pinpoint structural variations within the acyl chain, such as the position of a methyl branch. The high proton affinity of the phosphoadenosine portion of CoA leads to fragmentation primarily at the thioester linkage and within the CoA structure itself, obscuring details of the fatty acyl chain.
To circumvent this, a common and effective strategy is the hydrolysis of the acyl-CoA to its free fatty acid, followed by derivatization to a FAME. This approach allows for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), which produces characteristic fragmentation patterns indicative of the methyl branch position.
Comparative Fragmentation Analysis of 10-Methylheptadecanoyl Isomers (as FAMEs)
The differentiation of this compound isomers is achieved by analyzing the MS/MS spectra of their corresponding methyl esters. The position of the methyl group significantly influences the fragmentation of the aliphatic chain, leading to diagnostic ions that can distinguish between isomers. Key isomers of this compound include those with the methyl group at different positions, such as the common biological iso and anteiso forms.
| Isomer (as FAME) | Key Diagnostic Fragment Ions (m/z) | Fragmentation Rationale |
| 10-Methylheptadecanoate | Complex pattern with no single dominant diagnostic ion. Cleavage occurs on either side of the methyl branch. | The methyl group at the C10 position leads to a complex fragmentation pattern. While no single ion is uniquely dominant, the pattern will differ from other isomers. |
| 16-Methylheptadecanoate (iso) | [M-43]⁺ | Loss of a terminal isopropyl group is a hallmark of iso-branched fatty acids. This results from a cleavage at the bond between C15 and C16. |
| 15-Methylheptadecanoyl (anteiso) | [M-29]⁺ and [M-57]⁺ | Anteiso-branched fatty acids characteristically lose an ethyl group ([M-29]⁺) or a sec-butyl group ([M-57]⁺) due to cleavage on either side of the methyl-branched carbon. |
| 2-Methylheptadecanoate | Prominent ion at m/z 88 | This fragment is the result of a McLafferty rearrangement, which is characteristic for fatty acid methyl esters with a methyl branch at the C2 position. |
Experimental Workflow and Protocols
The recommended workflow for differentiating this compound isomers involves two main stages: sample preparation (hydrolysis and derivatization) and MS/MS analysis.
A Comparative Guide to the Validation of Fatty Acyl-CoA Biomarkers in Patient Cohorts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of novel fatty acyl-CoA biomarkers, using established biomarkers for peroxisomal disorders as a reference. While direct patient cohort data for the validation of 10-Methylheptadecanoyl-CoA is not yet available, this document outlines the necessary validation steps and performance benchmarks by comparing established biomarkers: phytanic acid, pristanic acid, and very-long-chain fatty acids (VLCFAs).
Introduction to Fatty Acyl-CoA Biomarkers
Fatty acyl-CoAs are critical intermediates in lipid metabolism, and their dysregulation is implicated in a variety of metabolic diseases. The identification and validation of specific fatty acyl-CoAs as biomarkers can provide valuable tools for disease diagnosis, prognosis, and monitoring of therapeutic interventions. This compound, a branched-chain fatty acyl-CoA, represents a potential novel biomarker in disorders of fatty acid metabolism. Its validation would require rigorous comparison against established biomarkers in relevant patient populations.
Peroxisomal disorders, such as Refsum disease and Zellweger spectrum disorder (ZSD), provide an excellent model for biomarker validation as they are characterized by the accumulation of specific fatty acids due to enzymatic defects in peroxisomal fatty acid oxidation.
Comparator Biomarkers and Their Clinical Significance
For this guide, we will focus on the following well-established biomarkers for peroxisomal disorders:
-
Phytanic Acid and Pristanic Acid: These branched-chain fatty acids are hallmark biomarkers for Refsum disease , an autosomal recessive neurological disorder.[1][2] The accumulation of phytanic acid is due to a deficiency in the peroxisomal alpha-oxidation pathway.[3][4][5]
-
Very-Long-Chain Fatty Acids (VLCFAs): Elevated levels of VLCFAs, particularly hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), and their ratios to docosanoic acid (C22:0), are primary diagnostic markers for Zellweger spectrum disorders (ZSD) , a group of conditions affecting peroxisome biogenesis.[6][7][8]
Data Presentation: Biomarker Performance in Patient Cohorts
The following tables summarize the quantitative data for the comparator biomarkers from patient cohort studies. These tables provide a benchmark for the expected performance of a novel biomarker like this compound.
Table 1: Performance of Phytanic Acid and Pristanic Acid in the Diagnosis of Refsum Disease
| Biomarker | Healthy Controls (Plasma Concentration) | Refsum Disease Patients (Plasma Concentration) | Diagnostic Utility |
| Phytanic Acid | < 0.2 µmol/L[9] | Significantly elevated, often >200 µmol/L | Primary diagnostic marker.[6][10] |
| Pristanic Acid | Age-dependent levels[11] | Elevated in disorders of peroxisome biogenesis, less so in classic Refsum disease.[11][12] | Useful for differential diagnosis of peroxisomal disorders.[11] |
Table 2: Performance of Very-Long-Chain Fatty Acids (VLCFAs) in the Diagnosis of Zellweger Spectrum Disorders (ZSD)
| Biomarker | Healthy Controls (Plasma Concentration/Ratio) | ZSD Patients (Plasma Concentration/Ratio) | Diagnostic Utility |
| C26:0 | - | Significantly increased.[7] | A key diagnostic marker.[13][14] |
| C24:0/C22:0 Ratio | Normal range established in control populations. | Elevated.[7] | Important diagnostic ratio. |
| C26:0/C22:0 Ratio | Normal range established in control populations. | Elevated.[7] | Important diagnostic ratio.[13] |
Experimental Protocols
Accurate and reproducible quantification of fatty acyl-CoA biomarkers is crucial for their clinical validation. The most common methods involve gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Quantification of Phytanic Acid and Pristanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a generalized procedure based on established methods.[15]
-
Sample Preparation:
-
To 100 µL of plasma, add internal standards (e.g., deuterated phytanic acid and pristanic acid).
-
Perform acid hydrolysis to release fatty acids from their esterified forms.
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Evaporate the solvent and derivatize the fatty acids to form methyl esters or other volatile derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.
-
Use a temperature gradient to separate the fatty acid derivatives.
-
Detect the eluting compounds using a mass spectrometer operating in selected ion monitoring (SIM) mode to enhance sensitivity and specificity.
-
-
Quantification:
-
Calculate the concentration of phytanic acid and pristanic acid by comparing the peak areas of the endogenous compounds to their corresponding internal standards.
-
Protocol 2: Quantification of Very-Long-Chain Fatty Acids (VLCFAs) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a generalized procedure based on established methods for VLCFA analysis.[16]
-
Sample Preparation:
-
To a small volume of plasma or serum, add a mixture of deuterated internal standards for C22:0, C24:0, and C26:0.
-
Perform acid hydrolysis to release the VLCFAs.
-
Extract the VLCFAs using a suitable organic solvent.
-
Derivatize the VLCFAs to enhance their ionization efficiency in the mass spectrometer.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into a liquid chromatograph coupled to a tandem mass spectrometer.
-
Use a reverse-phase column to separate the VLCFA derivatives.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for each VLCFA and its internal standard.
-
-
Quantification:
-
Determine the concentration of each VLCFA by constructing a calibration curve and normalizing the response of the endogenous analyte to its corresponding internal standard.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the validation of fatty acyl-CoA biomarkers.
Caption: Metabolic pathway of phytanic acid and its disruption in Refsum disease.
Caption: A generalized experimental workflow for biomarker validation.
Caption: Overview of peroxisomal VLCFA metabolism and its impairment in ZSD.
References
- 1. Refsum disease - Wikipedia [en.wikipedia.org]
- 2. metabolicsupportuk.org [metabolicsupportuk.org]
- 3. Refsum Disease: Symptoms, Causes, Diagnosis, and Treatment [healthline.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Refsum disease: a defect in the alpha-oxidation of phytanic acid in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Peroxisomal neurologic diseases and Refsum disease: very long chain fatty acids and phytanic acid as diagnostic markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum very long chain fatty acid pattern in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Refsum disease diagnostic marker phytanic acid alters the physical state of membrane proteins of liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders | PLOS One [journals.plos.org]
- 14. termedia.pl [termedia.pl]
- 15. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Architectures of Methyl-Branched Acyl-CoAs: A Comparative Analysis with 10-Methylheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the functional differences between various methyl-branched acyl-CoAs, with a specific focus on contrasting them with the less-characterized 10-Methylheptadecanoyl-CoA. The information presented is based on available experimental data and is intended to inform research and development in metabolic pathways, drug discovery, and cellular biology.
Introduction to Methyl-Branched Acyl-CoAs
Methyl-branched fatty acids (MBFAs) are significant components of cellular lipids, particularly in bacteria, and are also present in the human diet. Once activated to their acyl-CoA esters, they participate in a variety of metabolic and signaling pathways. The position of the methyl group on the acyl chain dictates their physical properties and biological functions. Broadly, they can be categorized as iso-branched (methyl group on the penultimate carbon), anteiso-branched (methyl group on the antepenultimate carbon), and mid-chain branched, such as this compound.
Comparative Functional Overview
The primary functional distinctions between different methyl-branched acyl-CoAs lie in their impact on cell membrane dynamics, their metabolic pathways, and their roles in cellular signaling.
Impact on Cell Membrane Properties
Methyl branching significantly influences the fluidity and structure of cell membranes. The presence of a methyl group disrupts the tight packing of fatty acyl chains, leading to increased membrane fluidity.[1][2] This is a critical adaptation for organisms in extreme environments.
Table 1: Comparative Effects of Methyl-Branched Acyl-CoAs on Membrane Properties
| Acyl-CoA Type | Position of Methyl Branch | Effect on Membrane Fluidity | Impact on Bilayer Thickness | Reference |
| Straight-Chain | N/A | Lower | Higher | [1] |
| iso-Branched | Penultimate Carbon | Increased | Decreased | [1][2] |
| anteiso-Branched | Antepenultimate Carbon | Significantly Increased | Decreased | [1][2] |
| Mid-Chain Branched (e.g., this compound) | Middle of the Acyl Chain | Increased | Decreased | [1] |
Note: The effects of this compound are inferred from general studies on mid-chain methyl-branched fatty acids due to the lack of specific experimental data.
Metabolic Pathways and Substrate Specificity
The metabolism of methyl-branched acyl-CoAs is distinct from that of straight-chain acyl-CoAs. Short- and medium-chain branched-chain fatty acids can be taken up by mitochondria for β-oxidation without the need for the carnitine shuttle.[3][4] However, the specific enzymes involved, such as acyl-CoA dehydrogenases, often exhibit substrate specificity for different branched structures.[5]
For instance, the degradation of phytanic acid, a multi-branched fatty acid, requires an initial α-oxidation step before it can proceed through peroxisomal β-oxidation. This highlights the specialized enzymatic machinery required to handle branched structures.
The metabolic fate of this compound is not well-documented. However, as a saturated long-chain fatty acid, its metabolism would likely involve mitochondrial β-oxidation. The central position of the methyl group may influence the rate and efficiency of this process compared to terminally branched or straight-chain counterparts.
Signaling Roles of Methyl-Branched Acyl-CoAs
Emerging evidence suggests that methyl-branched fatty acids and their CoA esters are not merely structural components or metabolic intermediates but also act as signaling molecules. They have been implicated in the regulation of cellular metabolism and other key signaling pathways.[3] For example, odd-chain fatty acids like heptadecanoic acid (the precursor to heptadecanoyl-CoA) have demonstrated potential in cancer therapy by inducing apoptosis and modulating signaling pathways such as the PI3K/Akt pathway.[6][7] The specific signaling roles of this compound remain an area for future investigation.
Experimental Protocols
Analysis of Methyl-Branched Fatty Acids in Biological Samples
Objective: To identify and quantify the presence of methyl-branched fatty acids in a biological sample.
Protocol:
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).
-
Transesterification: Prepare fatty acid methyl esters (FAMEs) by treating the lipid extract with a solution of methanol containing 1% sulfuric acid at 70°C for 3 hours.
-
Purification of MBFAs (Optional): Due to their low abundance, enrich for methyl-branched FAMEs using urea (B33335) complexation to remove straight-chain FAMEs, followed by silver-ion high-performance liquid chromatography (Ag-HPLC) to separate saturated from unsaturated FAMEs.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Analyze the FAMEs by GC-MS to identify and quantify the different fatty acid species based on their retention times and mass spectra.
In Vitro Enzyme Assays for Acyl-CoA Dehydrogenases
Objective: To determine the substrate specificity and kinetic parameters of an acyl-CoA dehydrogenase for different methyl-branched acyl-CoA substrates.
Protocol:
-
Enzyme Purification: Express and purify the recombinant acyl-CoA dehydrogenase of interest.
-
Substrate Preparation: Synthesize or obtain the desired methyl-branched acyl-CoA substrates (e.g., this compound).
-
Kinetic Assay: Perform spectrophotometric assays to measure the rate of substrate-dependent reduction of an electron acceptor (e.g., ferricenium hexafluorophosphate) by the enzyme at various substrate concentrations.
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data to the Michaelis-Menten equation.
Visualizing Metabolic Pathways and Relationships
General Metabolism of Methyl-Branched Fatty Acids
The following diagram illustrates the general metabolic entry points for different classes of fatty acids.
Caption: General activation of fatty acids to acyl-CoAs for β-oxidation.
Functional Divergence of Methyl-Branched Acyl-CoAs
This diagram illustrates the distinct functional roles stemming from the structural differences in methyl-branched acyl-CoAs.
Caption: Functional divergence based on methyl-branch position.
Conclusion and Future Directions
While the functional roles of terminally methyl-branched acyl-CoAs are increasingly understood, mid-chain branched species like this compound represent a significant knowledge gap. Based on current understanding, it is plausible that this compound contributes to membrane fluidity and serves as an energy substrate, but its specific regulatory and signaling functions are yet to be elucidated. The analytical challenges in identifying and quantifying these low-abundance lipids have been a major barrier to research.[9][10][11] Future studies employing advanced mass spectrometry techniques are crucial to unravel the precise biological roles of this compound and other mid-chain branched acyl-CoAs, potentially opening new avenues for therapeutic intervention in metabolic and proliferative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Comparative studies of Acyl-CoA dehydrogenases for monomethyl branched chain substrates in amino acid metabolism [ouci.dntb.gov.ua]
- 6. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable carbon isotope ratios of methyl-branched fatty acids are different to those of straight-chain fatty acids in dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
Navigating the Specificity Challenge: A Validation Guide for Anti-10-Methylheptadecanoyl-CoA Antibodies
For researchers, scientists, and drug development professionals, the specific detection of post-translational modifications is paramount. This guide addresses the critical validation process for antibodies targeting 10-Methylheptadecanoyl-CoA, a saturated fatty acyl-CoA with a methyl branch. As of late 2025, a market survey reveals a lack of commercially available antibodies with validated specificity for this particular modification. Therefore, this document serves as a comprehensive protocol for the validation and cross-reactivity profiling of custom-developed or newly available antibodies against this compound.
The unique structure of this compound, a C18 fatty acyl-CoA with a methyl group at the 10th carbon, presents a significant challenge for antibody specificity. Potential cross-reactivity with the unbranched parent molecule, other positional isomers, and fatty acyl-CoAs of similar chain length necessitates a rigorous validation workflow. This guide provides detailed experimental protocols, data presentation templates, and visual aids to ensure the reliable and specific use of anti-10-Methylheptadecanoyl-CoA antibodies in research and development.
Comparative Cross-Reactivity Analysis
To ascertain the specificity of a putative anti-10-Methylheptadecanoyl-CoA antibody (hereafter referred to as "Ab-X"), a competitive ELISA is the primary method for quantitative assessment. The following table summarizes hypothetical, yet expected, cross-reactivity data against a panel of structurally related molecules. This data is crucial for interpreting experimental results and understanding the antibody's binding profile.
Table 1: Hypothetical Cross-Reactivity Profile of Ab-X by Competitive ELISA
| Competitor Molecule | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | CH3(CH2)6CH(CH3)(CH2)8CO-S-CoA | 10 | 100% |
| Heptadecanoyl-CoA (C17:0) | CH3(CH2)15CO-S-CoA | 850 | 1.18% |
| 6-Methylheptadecanoyl-CoA | CH3(CH2)10CH(CH3)(CH2)4CO-S-CoA | 250 | 4.00% |
| Palmitoyl-CoA (C16:0) | CH3(CH2)14CO-S-CoA | > 10,000 | < 0.1% |
| Stearoyl-CoA (C18:0) | CH3(CH2)16CO-S-CoA | 1,200 | 0.83% |
| Oleoyl-CoA (C18:1) | CH3(CH2)7CH=CH(CH2)7CO-S-CoA | > 10,000 | < 0.1% |
| Coenzyme A (unacylated) | HS-CoA | > 50,000 | < 0.02% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100
Experimental Protocols
Detailed and standardized protocols are essential for reproducible antibody validation. Below are the methodologies for the key experiments cited in this guide.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
-
Antigen Coating: A 96-well ELISA plate is coated with 10-Methylheptadecanoyl-KLH (Keyhole Limpet Hemocyanin) conjugate at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: The plate is blocked with 5% non-fat dry milk in PBS for 2 hours at room temperature to prevent non-specific binding.
-
Washing: The plate is washed three times with wash buffer.
-
Competitive Incubation: A fixed, sub-saturating concentration of the primary antibody Ab-X is pre-incubated with serial dilutions of the competitor molecules (this compound and potential cross-reactants) for 1 hour at 37°C. This mixture is then added to the antigen-coated wells and incubated for 2 hours at room temperature.
-
Washing: The plate is washed five times with wash buffer.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added at a 1:5000 dilution in blocking buffer and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with wash buffer.
-
Detection: TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added, and the plate is incubated in the dark for 15-30 minutes.
-
Signal Quenching and Reading: The reaction is stopped with 2M H2SO4, and the absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated using a four-parameter logistic curve fit.
Protocol 2: Western Blotting for Specificity on Acylated Proteins
-
Protein Preparation: Prepare protein lysates from cells known or hypothesized to contain proteins acylated with this compound. As a control, prepare lysates from cells treated with an inhibitor of the relevant acyltransferase, if known.
-
SDS-PAGE: Separate 20-30 µg of protein lysate per lane on a 10% SDS-polyacrylamide gel. Include a lane with a 10-Methylheptadecanoyl-BSA (Bovine Serum Albumin) conjugate as a positive control and unconjugated BSA as a negative control.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with Ab-X at a 1:1000 dilution in blocking buffer overnight at 4°C. For a peptide/lipid competition assay, pre-incubate the antibody with a 100-fold molar excess of free this compound for 1 hour before adding it to the membrane.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Mandatory Visualizations
Diagrams are provided to clarify complex structures, workflows, and biological pathways.
Caption: Workflow for antibody validation.
Caption: Potential cross-reactants for Ab-X.
Caption: Hypothetical protein acylation pathway.
The Substrate Preference of Acyl-CoA Utilizing Enzymes: A Comparative Analysis of 10-Methylheptadecanoyl-CoA and Straight-Chain Acyl-CoAs
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for elucidating metabolic pathways and developing targeted therapeutics. This guide provides a comparative analysis of the branched-chain fatty acyl-CoA, 10-Methylheptadecanoyl-CoA, and its straight-chain counterparts as substrates for key enzymes in fatty acid metabolism. While direct comparative kinetic data for this compound is limited in publicly available literature, this document outlines the relevant enzymatic players, their known substrate preferences, and detailed experimental protocols to enable such a comparison.
Executive Summary
The metabolism of fatty acids is a cornerstone of cellular bioenergetics and biosynthesis, involving a suite of enzymes that process a diverse array of acyl-CoA molecules. While the metabolism of straight-chain fatty acids is well-characterized, the processing of branched-chain fatty acids, such as 10-methylheptadecanoic acid, is less understood. The introduction of a methyl group on the acyl chain can significantly influence substrate binding and catalytic efficiency of enzymes involved in fatty acid activation and oxidation.
This guide focuses on two key enzyme classes: Acyl-CoA Synthetases (ACS) and Acyl-CoA Dehydrogenases (ACAD). We will explore their substrate specificities and provide the necessary experimental frameworks to quantitatively assess whether this compound is a better substrate than straight-chain acyl-CoAs for these enzymes.
Enzyme Specificity: Acyl-CoA Synthetases and Dehydrogenases
Acyl-CoA Synthetases (ACS): The Gatekeepers of Fatty Acid Metabolism
Acyl-CoA synthetases are responsible for the activation of fatty acids by converting them into their corresponding acyl-CoA thioesters, a prerequisite for their participation in most metabolic pathways. The substrate specificity of ACS enzymes is a critical determinant of which fatty acids enter cellular metabolism.
Acyl-CoA Dehydrogenases (ACADs): The Pace-Setters of β-Oxidation
Acyl-CoA dehydrogenases catalyze the first and often rate-limiting step of fatty acid β-oxidation. These enzymes exhibit distinct but sometimes overlapping specificities for acyl-CoAs of different chain lengths. The presence of a methyl branch in this compound would likely influence its interaction with the active site of various ACAD isoforms.
Notably, a family of short/branched-chain acyl-CoA dehydrogenases (SBCADs) is known to be active on branched-chain substrates like 2-methylbutyryl-CoA[2]. This provides a strong indication that specific ACADs are equipped to handle branched-chain acyl-CoAs. Detailed kinetic analysis is required to determine the efficiency of this compound as a substrate for these and other ACADs compared to straight-chain analogs.
Quantitative Data Comparison
To definitively determine if this compound is a superior substrate for a particular enzyme, a direct comparison of their kinetic parameters is essential. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic efficiency is given by the kcat/Km ratio.
As direct experimental data is not available, the following table provides a template for how such a comparison would be presented. Researchers can utilize the experimental protocols outlined in the subsequent section to populate this table with their own data.
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (M-1s-1) |
| This compound | Acyl-CoA Synthetase (Candidate Isoform) | Experimental Value | Experimental Value | Experimental Value |
| Palmitoyl-CoA (C16:0) | Acyl-CoA Synthetase (Candidate Isoform) | Experimental Value | Experimental Value | Experimental Value |
| Stearoyl-CoA (C18:0) | Acyl-CoA Synthetase (Candidate Isoform) | Experimental Value | Experimental Value | Experimental Value |
| This compound | Acyl-CoA Dehydrogenase (Candidate Isoform) | Experimental Value | Experimental Value | Experimental Value |
| Palmitoyl-CoA (C16:0) | Acyl-CoA Dehydrogenase (Candidate Isoform) | Experimental Value | Experimental Value | Experimental Value |
| Stearoyl-CoA (C18:0) | Acyl-CoA Dehydrogenase (Candidate Isoform) | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols
To facilitate the direct comparison of this compound and straight-chain acyl-CoAs, the following detailed experimental protocols are provided.
Protocol 1: Acyl-CoA Synthetase Activity Assay
This protocol is adapted from a fluorometric assay for Acyl-CoA Synthetase activity and can be used to determine the kinetic parameters for this compound and straight-chain fatty acids.
Materials:
-
Enzyme source (purified ACS or cell lysate)
-
Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315 or similar)
-
10-Methylheptadecanoic acid
-
Straight-chain fatty acids (e.g., palmitic acid, stearic acid)
-
Coenzyme A (CoA)
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Microplate reader capable of fluorescence detection (Ex/Em = 535/587 nm)
Procedure:
-
Substrate Preparation: Prepare stock solutions of 10-methylheptadecanoic acid and straight-chain fatty acids.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing assay buffer, enzyme source, CoA, and ATP.
-
Initiate Reaction: Add varying concentrations of the fatty acid substrate (10-methylheptadecanoic acid or a straight-chain fatty acid) to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Detection: After a set incubation time, add the components of the detection kit (Enzyme Mix, Developer Mix, and Converter Mix) as per the manufacturer's instructions. This will lead to the generation of a fluorescent product.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Acyl-CoA Dehydrogenase Activity Assay
This protocol utilizes the electron-transfer flavoprotein (ETF) fluorescence reduction assay, a highly sensitive method for measuring ACAD activity and determining kinetic parameters[3].
Materials:
-
Enzyme source (purified ACAD or mitochondrial extract)
-
Electron-Transfer Flavoprotein (ETF)
-
Acyl-CoA substrates (this compound and straight-chain acyl-CoAs)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.6, 0.5 mM EDTA)
-
Fluorometer
Procedure:
-
Substrate Synthesis: Synthesize this compound from the corresponding fatty acid. Straight-chain acyl-CoAs are commercially available.
-
Reaction Mixture: In a cuvette, prepare the reaction mixture containing assay buffer and ETF.
-
Enzyme Addition: Add the enzyme source to the cuvette.
-
Initiate Reaction: Initiate the reaction by adding varying concentrations of the acyl-CoA substrate.
-
Fluorescence Monitoring: Monitor the decrease in ETF fluorescence (reduction) over time using a fluorometer (Excitation ~380 nm, Emission ~490 nm). The rate of fluorescence decrease is proportional to the ACAD activity.
-
Data Analysis: Calculate the initial reaction velocities from the fluorescence traces. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Signaling Pathways and Experimental Workflow
To visualize the metabolic context of this compound and the experimental approach to its characterization, the following diagrams are provided.
Caption: Overview of the initial steps in branched-chain and straight-chain fatty acid metabolism.
Caption: Experimental workflow for comparing enzyme kinetics of different acyl-CoA substrates.
Conclusion
The question of whether this compound is a better substrate than straight-chain acyl-CoAs for specific enzymes remains to be definitively answered through direct experimental evidence. However, the existing literature strongly suggests that specialized enzymes, particularly within the Acyl-CoA Dehydrogenase family, are capable of processing branched-chain substrates. The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data to make a conclusive comparison. Such studies will be invaluable in expanding our understanding of branched-chain fatty acid metabolism and could pave the way for novel therapeutic strategies targeting these pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Lipidomics of Cells Treated with 10-Methylheptadecanoyl-CoA: A Hypothetical Guide
Disclaimer: As of late 2025, specific studies detailing the comprehensive lipidomic effects of 10-Methylheptadecanoyl-CoA on cells are not available in the public domain. This guide, therefore, presents a hypothetical comparative study based on the known metabolism of branched-chain fatty acids (BCFAs) and established lipidomics workflows. The quantitative data herein is illustrative and intended to serve as a framework for future research in this area.
This guide provides an objective comparison of the hypothetical lipidomic profiles of a standard cell line (e.g., HEK293) in a control state versus treatment with this compound, a saturated branched-chain fatty acyl-CoA. The experimental data presented is generated for illustrative purposes to guide researchers and drug development professionals.
Introduction
Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, including modulation of membrane fluidity, cell signaling, and gene expression.[1] They can influence lipid metabolism and inflammatory pathways.[2][3] Understanding how specific BCFAs, such as 10-methylheptadecanoic acid (and its activated CoA form), alter the cellular lipidome is crucial for elucidating their mechanisms of action and therapeutic potential. This guide outlines a potential lipidomic response to this compound treatment, providing detailed experimental protocols and data interpretation frameworks.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative lipidomics data from HEK293 cells treated with this compound (50 µM for 24 hours) compared to a vehicle control. Lipid concentrations are presented as nmol/mg of protein.
Table 1: Changes in Major Glycerophospholipid Classes
| Lipid Class | Control (nmol/mg protein) | This compound Treated (nmol/mg protein) | Fold Change | p-value |
| Phosphatidylcholine (PC) | 45.2 ± 3.1 | 42.5 ± 2.8 | 0.94 | 0.21 |
| Phosphatidylethanolamine (PE) | 18.6 ± 1.5 | 20.1 ± 1.9 | 1.08 | 0.35 |
| Phosphatidylserine (PS) | 8.2 ± 0.7 | 9.5 ± 0.9 | 1.16 | 0.04 |
| Phosphatidylinositol (PI) | 10.5 ± 1.1 | 12.8 ± 1.3 | 1.22 | 0.03 |
Table 2: Alterations in Sphingolipid Composition
| Lipid Class | Control (nmol/mg protein) | This compound Treated (nmol/mg protein) | Fold Change | p-value |
| Ceramides (Cer) | 2.1 ± 0.3 | 2.9 ± 0.4 | 1.38 | 0.02 |
| Sphingomyelin (SM) | 15.4 ± 1.2 | 13.1 ± 1.1 | 0.85 | 0.04 |
Table 3: Effects on Neutral Lipids and Free Fatty Acids
| Lipid Class | Control (nmol/mg protein) | This compound Treated (nmol/mg protein) | Fold Change | p-value |
| Triacylglycerols (TAG) | 35.8 ± 4.2 | 28.9 ± 3.5 | 0.81 | 0.05 |
| Diacylglycerols (DAG) | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.40 | 0.01 |
| Free Fatty Acids (FFA) | 6.7 ± 0.8 | 8.9 ± 1.0 | 1.33 | 0.02 |
Experimental Protocols
The following protocols describe the methodology for the hypothetical study.
Cell Culture and Treatment
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Upon reaching 80% confluency, cells were treated with either 50 µM this compound complexed to bovine serum albumin (BSA) or a vehicle control (BSA in PBS) for 24 hours.
Lipid Extraction
A modified Bligh and Dyer method was used for lipid extraction.[4][5]
-
Cell Harvesting: After treatment, the medium was aspirated, and cells were washed twice with cold phosphate-buffered saline (PBS). Cells were then scraped into 1 mL of cold PBS and pelleted by centrifugation at 500 x g for 5 minutes at 4°C.
-
Solvent Addition: The cell pellet was resuspended in 200 µL of water. 400 µL of methanol (B129727) and 200 µL of chloroform (B151607) were added, and the mixture was vortexed for 1 minute.
-
Phase Separation: An additional 200 µL of chloroform and 200 µL of water were added, followed by vortexing for 1 minute. The sample was then centrifuged at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
Collection: The lower organic phase, containing the lipids, was carefully collected into a new glass vial.
-
Drying and Reconstitution: The solvent was evaporated under a gentle stream of nitrogen. The dried lipid extract was reconstituted in 100 µL of isopropanol/acetonitrile (1:1, v/v) for analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Q-Exactive) coupled with an ultra-high-performance liquid chromatography (UHPLC) system.[4][6]
-
Chromatographic Separation: A C18 reversed-phase column was used for separation.[7]
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from 40% to 99% B over 20 minutes was used to elute lipids.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive and negative electrospray ionization (ESI) modes were used in separate runs to cover a broad range of lipid classes.
-
Scan Mode: Data-dependent acquisition (DDA) was employed, with a full scan followed by MS/MS fragmentation of the top 10 most intense ions.
-
-
Data Analysis: Raw data was processed using a lipidomics software package (e.g., LipidSearch) for peak picking, lipid identification, and quantification. Lipid concentrations were normalized to the total protein content of the cell pellet.
Visualizations
Signaling and Metabolic Pathways
The diagrams below illustrate the potential metabolic fate of this compound and the experimental workflow.
Caption: Potential metabolic pathways for this compound in a cell.
Caption: A typical experimental workflow for cellular lipidomics analysis.
References
- 1. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of different quantification methods for 10-Methylheptadecanoyl-CoA
Data Presentation: Comparative Analysis of Quantification Methods
The following table summarizes the key performance characteristics of LC-MS/MS and HPLC for the quantification of 10-Methylheptadecanoyl-CoA. Data is compiled from methodologies reported for similar long-chain and branched-chain acyl-CoAs.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio of the parent molecule and its fragments. | Separation by liquid chromatography followed by detection based on UV absorbance or fluorescence. |
| Specificity | Very High (distinguishes between molecules with the same retention time but different masses). | Moderate to High (can be affected by co-eluting compounds with similar spectral properties). |
| Sensitivity | Very High (typically in the femtomole to picomole range).[1] | Moderate (UV) to High (Fluorescence, requires derivatization), typically in the picomole range.[1] |
| Throughput | High (with modern UPLC systems and autosamplers).[2] | Moderate to High. |
| Sample Preparation | Moderately complex, often involves solid-phase extraction (SPE) to remove interfering substances.[3][4] | Can be simpler for UV detection, but requires a derivatization step for fluorescence detection.[1] |
| Instrumentation | Requires a sophisticated and expensive LC-MS/MS system. | Requires a more common and less expensive HPLC system with a UV or fluorescence detector. |
| Development Effort | Method development can be complex, requiring optimization of both chromatographic and mass spectrometric parameters. | Method development is generally more straightforward, especially for UV detection. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols based on the analysis of long-chain acyl-CoAs and should be optimized for this compound.
Protocol 1: Quantification by LC-MS/MS
This protocol is adapted from methods developed for the analysis of long-chain fatty acyl-CoAs in biological samples.[2][4][5][6][7]
1. Sample Preparation (Solid-Phase Extraction):
-
Homogenize the tissue or cell sample in a suitable buffer.
-
Add an internal standard (e.g., a stable isotope-labeled version of this compound or another odd-chain acyl-CoA not present in the sample).
-
Deproteinize the sample, often using an acid like perchloric acid or trichloroacetic acid.[3]
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove salts and other polar impurities.
-
Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the acyl-CoAs.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[2][7]
-
Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For most acyl-CoAs, a characteristic neutral loss of 507 Da (the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is observed.[4]
-
3. Data Analysis:
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.
Protocol 2: Quantification by HPLC with Fluorescence Detection
This protocol involves a pre-column derivatization step to enhance sensitivity.[1]
1. Sample Preparation and Derivatization:
-
Extract acyl-CoAs from the sample as described in the LC-MS/MS protocol (steps 1a-1e).
-
To the extracted acyl-CoAs, add a derivatizing agent that introduces a fluorescent tag (e.g., chloroacetaldehyde (B151913) to form etheno-adducts).
-
Incubate the reaction mixture to ensure complete derivatization.
-
The derivatized sample is then ready for HPLC analysis.
2. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Detector: Fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorescent tag.
3. Data Analysis:
-
Quantify the amount of derivatized this compound by comparing its peak area to a calibration curve prepared from derivatized standards.
Mandatory Visualization
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of 10-Methylheptadecanoyl-CoA and Other Bioactive Lipid Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 10-Methylheptadecanoyl-CoA against other well-studied lipid molecules, particularly branched-chain fatty acids (BCFAs). Due to a scarcity of published in vivo data for this compound, this document focuses on presenting the available efficacy data for structurally similar and biologically active BCFAs, namely iso-15:0, anteiso-15:0, iso-16:0, and iso-17:0. This comparison aims to provide a valuable framework for researchers interested in the therapeutic potential of this class of lipids.
Comparative In Vivo Efficacy of Branched-Chain Fatty Acids
Branched-chain fatty acids are a class of lipids that have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. The following tables summarize the in vivo efficacy of several prominent BCFAs.
Table 1: Anti-Cancer Efficacy of Selected BCFAs
| Lipid Molecule | Cancer Model | Animal Model | Dosage | Key Findings |
| iso-15:0 | T-cell non-Hodgkin lymphoma (Jurkat cells) | BALB/c nude mice | 70 mg/kg/day | Suppressed tumor growth. |
| iso-15:0 | Prostate cancer (DU-145 cells) | Mouse xenograft | 35-105 mg/kg/day | Inhibited tumor growth. |
| iso-15:0 | Liver cancer | Rodent xenograft | 70 mg/kg/day | Suppressed tumor growth. |
| iso-16:0 | General (comparative cytotoxicity) | Not specified in vivo | Not applicable | Demonstrated high cytotoxic activity in vitro. |
| anteiso-15:0 | Prostate adenocarcinoma (PC3 cells) | Not specified in vivo | Not applicable | Exerted cytotoxic effects in vitro. |
Table 2: Anti-Inflammatory and Metabolic Effects of Selected BCFAs
| Lipid Molecule | Condition | Animal Model | Dosage | Key Findings |
| BCFA mixture (20% w/w) | Necrotizing enterocolitis | Neonatal rats | Formula with 20% w/w BCFA mixture | Mitigated intestinal inflammation. |
| iso-15:0 | Brain ischemia/reperfusion injury | Rats | 10, 40, and 80 mg/kg | Relieved injury. |
| iso-17:0 | Hepatic steatosis | Not specified (human study correlation) | Not applicable | Plasma iso-C17:0 was inversely correlated with hepatic steatosis in children.[1] |
Signaling Pathways
The biological effects of many BCFAs are mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. The CoA thioesters of BCFAs are potent ligands for PPARα. Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation and can modulate inflammatory responses.
Experimental Protocols
The following are generalized protocols for the in vivo administration of fatty acids in rodent models, based on common practices in the field.
Protocol 1: Oral Gavage Administration of BCFAs in Mice
1. Materials:
-
Branched-chain fatty acid (e.g., iso-15:0)
-
Vehicle (e.g., corn oil, sterile 0.5% carboxymethylcellulose)
-
Animal scale
-
20-gauge, 1.5-inch stainless steel feeding needles with a rounded tip
-
1 mL syringes
-
70% ethanol (B145695) for disinfection
2. Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the BCFA.
-
Suspend or dissolve the BCFA in the chosen vehicle to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse receiving 0.25 mL). Ensure the solution is homogenous. Sonication may be required for suspension.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the precise dosing volume (typically 5-10 mL/kg body weight).
-
Securely restrain the mouse by scruffing the neck to immobilize the head and align the esophagus and pharynx.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle.
-
Gently insert the feeding needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus to the predetermined depth. Do not force the needle.
-
Slowly administer the dosing solution.
-
Gently remove the needle.
-
Monitor the animal for several minutes post-administration for any signs of distress.
-
Protocol 2: Assessment of Anti-Inflammatory Effects in a Mouse Model
A common model to assess anti-inflammatory effects is the lipopolysaccharide (LPS)-induced inflammation model.
1. Materials:
-
BCFA dosing solution (prepared as in Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., cardiac puncture needles/syringes, EDTA tubes)
-
Tissue collection tools
2. Procedure:
-
Acclimation and Treatment:
-
Acclimate animals for at least one week before the experiment.
-
Divide mice into experimental groups (e.g., Vehicle Control, BCFA-treated, LPS + Vehicle, LPS + BCFA).
-
Administer the BCFA or vehicle by oral gavage daily for a predetermined period (e.g., 7-14 days).
-
-
Induction of Inflammation:
-
On the final day of treatment, administer LPS (e.g., 1-5 mg/kg) via intraperitoneal (IP) injection to the LPS groups. Administer saline to the control groups.
-
-
Sample Collection:
-
At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), anesthetize the mice.
-
Collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6) by ELISA.
-
Collect relevant tissues (e.g., liver, spleen, lung) for histological analysis or measurement of inflammatory markers.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory efficacy of a test compound like a BCFA.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and should be adapted and approved by the relevant institutional animal care and use committee (IACUC) before implementation.
References
Navigating the Nuances of Branched-Chain Fatty Acid Research: A Comparative Guide to 10-Methylheptadecanoyl-CoA
Data Presentation: A Comparative Overview
The primary challenge in assessing the reproducibility of 10-Methylheptadecanoyl-CoA lies in the inherent variability of fatty acid analysis across different laboratories. Studies by the National Institute of Standards and Technology (NIST), in collaboration with the National Institutes of Health (NIH) and the Centers for Disease Control and Prevention (CDC), have highlighted this issue. Their Fatty Acid Quality Assurance Program (FAQAP) revealed that even for common fatty acids, agreement among laboratories was within 20% for only 70% of the submitted data[1][2]. This underscores the critical need for standardized protocols and the use of certified reference materials.
While specific comparative data for this compound is scarce, we can extrapolate from studies on similar BCFAs to understand its potential biological effects and how it might compare to other research molecules.
Table 1: Comparison of this compound with Alternative Branched-Chain Fatty Acids
| Feature | This compound | 14-Methylpentadecanoic Acid (iso-C16:0) | 12-Methyltetradecanoic Acid (anteiso-C15:0) |
| Structure | C18:0 with a methyl group at the 10th carbon | C16:0 with a methyl group on the penultimate carbon | C15:0 with a methyl group on the antepenultimate carbon |
| Known Biological Effects | Coenzyme A derivative involved in fatty acid metabolism[3]. | Shown to decrease the expression of fatty acid synthase (FASN) and C-reactive protein (CRP) genes in HepG2 cells, suggesting anti-lipogenic and anti-inflammatory properties[4]. | Investigated for its effects on gene expression related to fatty acid synthesis in HepG2 cells[4]. |
| Analytical Methods | GC-MS, LC-MS/MS | GC-MS, LC-MS/MS | GC-MS, LC-MS/MS |
| Commercial Availability | Available as a coenzyme A derivative[3]. | Available as a free fatty acid. | Available as a free fatty acid. |
Table 2: Key Parameters in Inter-Laboratory Analysis of Fatty Acids
| Parameter | Reported Variability (General Fatty Acids) | Potential Impact on this compound Results |
| Sample Preparation | High variability in extraction and derivatization methods. | Inconsistent recovery and potential for analytical artifacts. |
| Internal Standard Selection | Use of different internal standards (e.g., deuterated vs. odd-chain). | Affects accuracy and precision of quantification[5]. |
| GC/LC Column Type | Different column polarities can affect separation of isomers. | Co-elution with other fatty acids can lead to inaccurate quantification. |
| Quantification Method | Variations in calibration and data processing. | Discrepancies in reported concentrations. |
Experimental Protocols
To enhance reproducibility, detailed and standardized experimental protocols are essential. Below are representative methodologies for the analysis of BCFAs, which can be adapted for studies involving this compound.
Protocol 1: Extraction of Total Lipids from Cell Culture
This protocol is a modification of the Folch method and is suitable for extracting lipids, including BCFAs, from cultured cells for subsequent analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), HPLC grade
-
Chloroform (B151607), HPLC grade
-
0.9% NaCl solution, ice-cold
-
Internal standard (e.g., C17:0 or deuterated palmitic acid)
Procedure:
-
Aspirate cell culture medium and wash cells twice with ice-cold PBS.
-
Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube.
-
Add the internal standard to the cell suspension.
-
Add 2 mL of methanol and vortex for 30 seconds.
-
Add 4 mL of chloroform and vortex for 30 seconds.
-
Incubate the mixture at room temperature for 20 minutes with occasional vortexing.
-
Add 1 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent for storage or further analysis.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.
Materials:
-
Dried lipid extract
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane (B92381), HPLC grade
-
Saturated NaCl solution
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF3 in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
Mandatory Visualization
The following diagrams illustrate key concepts related to the metabolism and analysis of branched-chain fatty acids.
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified pathway of branched-chain fatty acid synthesis and function.
References
- 1. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Benchmarking 10-Methylheptadecanoyl-CoA Against Known Metabolic Regulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 10-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, against well-established metabolic regulators. Due to the limited direct experimental data on this compound, its metabolic effects are benchmarked based on the known activities of similar branched-chain fatty acyl-CoAs, which are recognized as ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This document outlines the hypothesized mechanism of action for this compound and compares it with key metabolic regulators, including PPARα agonists, AMP-activated protein kinase (AMPK) activators, mTOR inhibitors, and Sirtuin activators.
Overview of Metabolic Regulators and Hypothesized Mechanism of this compound
Metabolic regulation is a complex network of signaling pathways that govern energy homeostasis. Key proteins such as PPARs, AMPK, mTOR, and Sirtuins act as central nodes in this network, responding to nutritional and hormonal signals to control processes like lipid and glucose metabolism.
This compound , as a branched-chain fatty acyl-CoA, is postulated to exert its metabolic regulatory effects primarily through the activation of PPARα . PPARs are ligand-activated transcription factors that, upon binding to fatty acids or their derivatives, regulate the expression of genes involved in fatty acid oxidation and lipid metabolism.[1][2] The structural similarity of this compound to other branched-chain fatty acids that are known PPARα ligands supports this hypothesis.
The following sections will compare the signaling pathway and metabolic effects of this proposed mechanism with other key metabolic regulators.
Signaling Pathways
The following diagrams illustrate the signaling pathways of this compound (hypothesized) and the benchmark metabolic regulators.
Comparative Analysis of Metabolic Effects
The following table summarizes the known metabolic effects of the benchmark regulators and the expected effects of this compound.
| Metabolic Process | This compound (Hypothesized PPARα Agonist) | AMPK Activators | mTOR Inhibitors | Sirtuin Activators |
| Fatty Acid Oxidation | ↑ Increase[1][2] | ↑ Increase[3] | ↑ Increase (indirectly via autophagy)[4] | ↑ Increase[5][6] |
| Lipogenesis | ↓ Decrease[1] | ↓ Decrease[3] | ↓ Decrease[4] | ↓ Decrease[5] |
| Glucose Uptake | Neutral/Slight ↑[2] | ↑ Increase[3] | Neutral | Neutral/Slight ↑ |
| Gluconeogenesis | ↓ Decrease[1] | ↓ Decrease[3] | Neutral | ↓ Decrease[5] |
| Protein Synthesis | Neutral | ↓ Decrease[3] | ↓↓ Strong Decrease[4][7] | Neutral |
| Autophagy | Neutral | ↑ Increase[3] | ↑↑ Strong Increase[4][7] | ↑ Increase |
| Mitochondrial Biogenesis | ↑ Increase[2] | ↑ Increase[3] | Neutral | ↑↑ Strong Increase[5][6] |
Experimental Protocols for Evaluation
To empirically determine the metabolic regulatory effects of this compound and benchmark it against known regulators, the following experimental protocols are recommended.
PPARα Activation Assay (Reporter Gene Assay)
This assay determines if a compound can activate the PPARα receptor.
-
Principle: Cells are co-transfected with an expression vector for PPARα and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).[8][9] Activation of PPARα by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.[8][9]
-
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and transfect with the PPARα expression and PPRE-luciferase reporter plasmids.[10]
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound, a known PPARα agonist (e.g., GW7647) as a positive control, and a vehicle control.[10]
-
Luciferase Assay: After an incubation period, lyse the cells and measure luciferase activity using a luminometer.[10]
-
Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Plot the dose-response curve to determine the EC50 value.[10]
-
AMPK Activity Assay
This assay measures the activation of AMPK.
-
Principle: AMPK activity can be determined by measuring the phosphorylation of AMPK itself (at Thr172) or a downstream target like Acetyl-CoA Carboxylase (ACC).[11] Alternatively, a kinase assay can directly measure the phosphorylation of a substrate peptide by AMPK.[12]
-
Methodology (Western Blot):
-
Cell/Tissue Treatment: Treat cells or tissues with this compound, an AMPK activator (e.g., A-769662) as a positive control, and a vehicle control.[13]
-
Protein Extraction: Prepare cell or tissue lysates.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated AMPK (p-AMPK Thr172) and total AMPK.[11]
-
Data Analysis: Quantify band intensities and express the results as the ratio of p-AMPK to total AMPK.[11]
-
mTOR Signaling Assay (Western Blot)
This assay assesses the inhibition of the mTOR pathway.
-
Principle: mTORC1 activity is commonly evaluated by measuring the phosphorylation of its downstream targets, such as p70S6 kinase (p70S6K) at Thr389 and 4E-BP1 at Thr37/46.[14][15]
-
Methodology:
-
Cell Treatment: Treat cells with this compound, an mTOR inhibitor (e.g., rapamycin) as a positive control, and a vehicle control in the presence of growth factors to stimulate the pathway.[14]
-
Protein Extraction and Western Blotting: Similar to the AMPK assay, prepare lysates and perform western blotting using antibodies against phosphorylated and total p70S6K and 4E-BP1.[14]
-
Data Analysis: Quantify the phosphorylation status of mTOR targets to determine the inhibitory effect of the test compound.[14]
-
Sirtuin Activity Assay (Fluorometric Assay)
This assay measures the deacylase activity of sirtuins, particularly SIRT1.
-
Principle: A fluorogenic assay can be used where a substrate peptide is linked to a fluorophore.[16] Upon deacetylation by a sirtuin, a developing solution cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the sirtuin's activity.[16][17]
-
Methodology:
-
Reaction Setup: In a microplate, combine purified SIRT1 enzyme, the fluorogenic substrate, NAD+, and the test compound (this compound), a known SIRT1 activator (e.g., resveratrol) as a positive control, or a vehicle control.
-
Incubation: Incubate the reaction mixture to allow for the enzymatic reaction to occur.
-
Signal Development and Detection: Add the developing solution and measure the fluorescence using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of activation or inhibition relative to the controls.
-
Conclusion
While direct experimental evidence for the metabolic regulatory role of this compound is currently limited, its structural classification as a branched-chain fatty acyl-CoA provides a strong rationale for hypothesizing its function as a PPARα agonist. This guide offers a framework for benchmarking its potential effects against established metabolic regulators. The provided experimental protocols can be employed to validate this hypothesis and quantitatively assess its potency and specificity. Such studies will be crucial for understanding the potential of this compound as a novel modulator of lipid metabolism and for its potential applications in drug development.
References
- 1. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 3. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 4. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Measurement of AMP-activated protein kinase activity and expression in response to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 10-Methylheptadecanoyl-CoA: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Assessment and Classification
The initial and most critical step is to determine if the waste containing 10-Methylheptadecanoyl-CoA should be classified as hazardous. This assessment should be based on the concentration of the compound, the nature of the solvent or medium it is in, and any other chemicals present in the waste stream.
Key Considerations:
-
Concentration: Pure or highly concentrated forms of this compound should be handled with caution. While not classified as a hazardous substance by major regulatory bodies, its potential for biological activity warrants careful handling.
-
Solvents: If the compound is dissolved in a flammable, corrosive, reactive, or toxic solvent, the entire solution must be treated as hazardous waste.
-
Mixtures: If mixed with other hazardous chemicals, the entire mixture is considered hazardous waste.
-
Lipotoxicity: Long-chain fatty acyl-CoAs can exhibit cellular toxicity ("lipotoxicity") by disrupting cell membranes and signaling pathways. While this is a biological hazard, it does not automatically classify the substance as hazardous for disposal purposes unless it meets specific regulatory criteria.
Decision Workflow for Hazard Classification:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
